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  • Product: 4-[(Azetidin-1-yl)methyl]benzonitrile

Core Science & Biosynthesis

Foundational

4-[(Azetidin-1-yl)methyl]benzonitrile: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In the pursuit of novel therapeutics, the architectural optimization of small molecules relies heavily on the selection of versatile, high-impact building blocks. 4-[(Azetidin-1-yl)methyl]benzonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the architectural optimization of small molecules relies heavily on the selection of versatile, high-impact building blocks. 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5) represents a highly strategic intermediate that merges the metabolic stability of a strained four-membered azetidine ring with the synthetic versatility of a para-substituted benzonitrile [[1]]().

This technical guide dissects the physicochemical rationale, synthetic methodologies, and downstream applications of this compound, providing drug development professionals with a comprehensive framework for integrating it into discovery workflows.

Structural Rationale & Physicochemical Profiling

The structural design of 4-[(Azetidin-1-yl)methyl]benzonitrile is highly intentional. Historically, medicinal chemists relied on piperidine or pyrrolidine rings to introduce basic centers. However, these larger rings often carry high lipophilicity (LogD) and elevated basicity (pKa), leading to off-target toxicities such as hERG channel inhibition and rapid cytochrome P450 (CYP450) mediated clearance.

Azetidines have emerged as superior bioisosteres 2. The increased ring strain forces greater s-character into the nitrogen's lone pair, subtly lowering the pKa while drastically reducing the lipophilic surface area 3. Concurrently, the benzonitrile moiety acts as a stable aromatic framework and a reactive handle for late-stage functionalization 4.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

Property Value Implication for Drug Design
Chemical Formula C₁₁H₁₂N₂ Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 172.23 g/mol Highly efficient ligand efficiency (LE) metric contribution.
Hydrogen Bond Donors 0 Enhances passive membrane permeability.

| Hydrogen Bond Acceptors | 2 (Nitrile, Amine) | Provides vectors for kinase/protease hinge-binding interactions. |

Table 2: Comparative Profiling of Saturated Nitrogen Heterocycles

Heterocycle Motif Ring Size Relative Lipophilicity (LogD Impact) Typical pKa (Conjugate Acid) Structural Rigidity
Azetidine 4-membered Low ~10.4 High (High ring strain)
Pyrrolidine 5-membered Medium ~11.3 Moderate

| Piperidine | 6-membered | High | ~11.2 | Low (Chair conformation) |

Rationale A Lead Compound with Piperidine/Pyrrolidine B High Lipophilicity (LogD) & High pKa A->B C hERG Liability & CYP450 Metabolism B->C D Bioisosteric Replacement: Azetidine Motif C->D Structural Optimization E Reduced Lipophilicity & Lowered pKa D->E F Improved Safety Profile & Metabolic Stability E->F

Rationale for azetidine bioisosteric replacement to mitigate off-target liabilities.

Synthetic Methodology: A Self-Validating Protocol

To synthesize 4-[(Azetidin-1-yl)methyl]benzonitrile efficiently, a nucleophilic substitution (


) approach utilizing 4-(bromomethyl)benzonitrile and azetidine is preferred over reductive amination, as it avoids the generation of secondary amine byproducts.
Step-by-Step Methodology & Causality

Step 1: Electrophile Preparation and Base Activation

  • Action: Suspend azetidine hydrochloride (1.1 eq) and anhydrous potassium carbonate (

    
    , 2.5 eq) in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere.
    
  • Causality: Free azetidine is highly volatile (bp ~61°C) and prone to degradation; sourcing it as a hydrochloride salt ensures stoichiometric accuracy.

    
     is selected as a mild, heterogeneous base to deprotonate the azetidine salt in situ. This slow release prevents the base-catalyzed hydrolysis of the sensitive nitrile group. MeCN is chosen as a polar aprotic solvent because it leaves the nucleophile unsolvated (highly reactive) without competing in the substitution reaction.
    

Step 2: Controlled Alkylation

  • Action: Add 4-(bromomethyl)benzonitrile (1.0 eq) portion-wise at 0°C, then slowly warm the reaction to 60°C and stir for 4 hours.

  • Causality: The initial 0°C addition controls the exothermic neutralization. Heating to 60°C provides the kinetic energy required to overcome the activation barrier of alkylating a secondary amine, but keeping it strictly below reflux prevents dialkylation or polymerization of the reactive benzylic bromide.

Step 3: Aqueous Workup & Isolation

  • Action: Quench the reaction with distilled water and extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over

    
    , and concentrate under vacuum.
    
  • Causality: The aqueous quench dissolves the inorganic salts (

    
    , unreacted 
    
    
    
    ). The product, being a tertiary amine, partitions cleanly into the organic EtOAc layer.
In-Process Control (IPC) & Self-Validation System

A robust protocol must validate itself at every stage to prevent downstream failures.

  • TLC Monitoring: Elute with 30% EtOAc in Hexanes. The starting material (4-(bromomethyl)benzonitrile) is highly UV-active with an

    
     ~0.7. The reaction is deemed complete when this spot disappears, replaced by a highly polar product spot (
    
    
    
    ~0.1) that requires a Dragendorff's or Ninhydrin stain for visualization due to the amine.
  • LC-MS Verification: The system validates completion when the starting material mass is absent, and the product mass (

    
    ) dominates the chromatogram.
    
  • NMR Confirmation: Post-workup

    
     NMR provides absolute structural proof. The protocol is validated when the benzylic bromide singlet (
    
    
    
    ~4.5 ppm) vanishes, replaced by a new benzylic singlet (
    
    
    ~3.6 ppm) integrating to 2 protons, confirming successful C-N bond formation.

Downstream Applications in Drug Discovery

Once synthesized, 4-[(Azetidin-1-yl)methyl]benzonitrile acts as a central node for divergent synthesis. The nitrile group is a highly versatile functional handle that can be transformed into various pharmacophores depending on the biological target.

G A Precursors: 4-(bromomethyl)benzonitrile + Azetidine B Core Building Block: 4-[(Azetidin-1-yl)methyl]benzonitrile A->B SN2 Alkylation (K2CO3, MeCN) C Benzylamine Derivative (Amide Coupling) B->C Reduction (LiAlH4 or H2/Pd) D Tetrazole Derivative (Acid Bioisostere) B->D Cycloaddition (NaN3, NH4Cl) E Amidine Derivative (Protease Targeting) B->E Pinner Reaction (HCl, EtOH then NH3)

Synthetic diversification of 4-[(Azetidin-1-yl)methyl]benzonitrile in drug discovery workflows.

  • Amide Coupling Partners: Reduction of the nitrile yields a primary benzylamine, which can be coupled with diverse carboxylic acids to form stable amide bonds, frequently utilized in kinase inhibitor design.

  • Carboxylic Acid Bioisosteres: Cycloaddition with sodium azide converts the nitrile into a tetrazole. This is critical when designing molecules that require an acidic proton (like a carboxylic acid) but need improved oral bioavailability and resistance to metabolic decarboxylation.

  • Protease Inhibitors: Conversion to an amidine via the Pinner reaction creates a highly basic, planar functional group that acts as an excellent arginine mimetic, frequently used to target the S1 pockets of serine proteases (e.g., thrombin or Factor Xa inhibitors).

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL: [Link] [[4.1]]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS Publications) URL:[Link] [[4.7]]

Sources

Exploratory

Technical Monograph: 4-[(Azetidin-1-yl)methyl]benzonitrile

CAS: 1851533-63-5 | Formula: C₁₁H₁₂N₂ | MW: 172.23 g/mol [1][2] Executive Summary & Medicinal Chemistry Significance 4-[(Azetidin-1-yl)methyl]benzonitrile is a high-value pharmacophore intermediate used primarily in Frag...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1851533-63-5 | Formula: C₁₁H₁₂N₂ | MW: 172.23 g/mol [1][2]

Executive Summary & Medicinal Chemistry Significance

4-[(Azetidin-1-yl)methyl]benzonitrile is a high-value pharmacophore intermediate used primarily in Fragment-Based Drug Discovery (FBDD) .[2] It serves as a critical building block for introducing the azetidine ring—a four-membered saturated heterocycle—into bioactive molecules.[2]

In modern medicinal chemistry, the "Azetidine Renaissance" is driven by the need to replace larger, lipophilic rings (like piperidine or morpholine) with smaller, more polar scaffolds.[2] This molecule offers two distinct strategic advantages:

  • Lipophilicity Modulation: The azetidine ring lowers

    
     and molecular weight (MW) compared to six-membered analogs, improving the Ligand Efficiency (LE)  and metabolic stability of drug candidates.[2]
    
  • Vectorial Functionalization: The benzonitrile motif provides a versatile "handle" for further elaboration (e.g., reduction to benzylamines, hydrolysis to benzoic acids, or cycloaddition to tetrazoles) while the azetidine nitrogen remains protonated at physiological pH, enhancing solubility.[2]

Physicochemical Profile

The following data synthesizes calculated and observed properties for the free base.

PropertyValue / DescriptionContext
Molecular Weight 172.23 g/mol Ideal for FBDD (Rule of 3 compliant).[2]
Appearance White to off-white solidLow-melting solid or oil if impure.[2]
Calculated LogP ~1.8 – 2.1Moderate lipophilicity; penetrates CNS.[2]
pKa (Conjugate Acid) ~9.5 – 10.2The azetidine nitrogen is basic; exists as cation at pH 7.[2]4.
Topological Polar Surface Area ~27 ŲHigh permeability potential.[2]
Solubility High in DCM, MeOH, DMSOModerate water solubility (enhanced as HCl salt).[2]

Synthetic Methodology

Core Protocol: Nucleophilic Substitution (


) 
The most robust industrial route involves the alkylation of azetidine with 4-cyanobenzyl bromide.[2] This method is preferred over reductive amination due to higher yields and easier purification.[2]
Reagents & Materials
  • Substrate: 4-(Bromomethyl)benzonitrile (1.0 equiv)

  • Nucleophile: Azetidine (or Azetidine HCl + extra base) (1.1 equiv)[2]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (2.0 equiv)[2]
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[2]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 4-(bromomethyl)benzonitrile dissolved in anhydrous ACN (0.2 M concentration).

  • Base Addition: Add powdered, dry

    
     (2.0 equiv) to the solution. Ensure efficient stirring to suspend the solid base.[2]
    
  • Nucleophile Addition: Add Azetidine (1.1 equiv) dropwise at 0°C to control the exotherm. Note: Azetidine is volatile; handle with chilled syringes.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS for the disappearance of the bromide.[2]

  • Workup:

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).[2]
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in DCM and wash with saturated

      
       and brine.[2]
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0–5% MeOH in DCM). The product is often isolated as a hydrochloride salt by treating the ethereal solution with

    
     in dioxane.[2]
    

Mechanistic Pathway & Reactivity

The formation of the product follows a classic


 mechanism. The high ring strain of azetidine (~26 kcal/mol) makes the nitrogen nucleophilic but also susceptible to ring-opening if acidic conditions are too harsh during workup.[2]
Diagram: Synthesis & Reactivity Logic

G SM1 4-(Bromomethyl) benzonitrile INTER Transition State (SN2 Attack) SM1->INTER K2CO3, ACN SM2 Azetidine (Nucleophile) SM2->INTER PROD 4-[(Azetidin-1-yl) methyl]benzonitrile INTER->PROD -HBr ACID Hydrolysis: Benzoic Acid Deriv. PROD->ACID H3O+, Heat AMINE Reduction: Benzylamine Deriv. PROD->AMINE LiAlH4 or H2/Pd

Caption: Synthesis via SN2 alkylation and downstream derivatization pathways for the nitrile group.

Critical Quality Attributes (CQA) & Troubleshooting

When synthesizing or sourcing this material for biological assays, verify the following:

  • Azetidine Ring Integrity:

    • Risk: The azetidine ring can open under strong acidic conditions (e.g., during HCl salt formation if temperature is uncontrolled), forming the linear 3-chloropropylamine impurity.[2]

    • Control: Conduct salt formation at 0°C using anhydrous

      
       in ether/dioxane. Verify via 
      
      
      
      -NMR (look for disappearance of the multiplet at
      
      
      ~2.0 ppm characteristic of the opened chain).[2]
  • Nitrile Stability:

    • Risk: Hydrolysis to the amide occurs if the reaction mixture contains water and is heated excessively.[2]

    • Control: Use anhydrous solvents and store the final product under inert atmosphere (Argon).

  • Residual Solvents:

    • Azetidine is volatile (bp ~61°C).[2] Ensure thorough drying under high vacuum to remove unreacted traces, as free azetidine is cytotoxic.[2]

Safety & Handling (MSDS Highlights)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.[2]

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[2]

    • Sensitization: Azetidine derivatives can be potential skin sensitizers.[2]

  • PPE: Wear nitrile gloves, lab coat, and chemical safety goggles.[2] Handle in a fume hood.

  • Storage: Store at 2–8°C. Hygroscopic; keep container tightly closed.

References

  • Matrix Fine Chemicals. (n.d.).[2] 4-[(Azetidin-1-yl)methyl]benzonitrile Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11073691, 4-(Azidomethyl)benzonitrile (Analogous Chemistry). Retrieved from

  • Enamine Ltd. (2025).[2][3] Azetidines in Drug Discovery: Building Blocks and Scaffolds. Retrieved from

  • Cheekatla, S. R. (2026).[2][4] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [2]

  • GuideChem. (n.d.).[2] 4-(Azetidin-1-ylmethyl)benzonitrile MSDS and Properties. Retrieved from

Sources

Foundational

4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 1851533-63-5): A Technical Guide for Medicinal Chemistry

Executive Summary & Structural Rationale As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability with target affinity during lead optimization. The compound 4-[(Azetidin-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter the challenge of balancing metabolic stability with target affinity during lead optimization. The compound 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 1851533-63-5) serves as a highly versatile building block that addresses this exact challenge.

By incorporating an azetidine ring—a four-membered nitrogen heterocycle—this scaffold provides a rigidified, sp³-rich bioisostere for traditional dialkylamines (such as dimethylamine) or larger heterocycles (like pyrrolidine or piperidine).1[1]. Furthermore, the para-substituted benzonitrile handle offers a highly reactive node for divergent downstream functionalization, making it an ideal intermediate for fragment-based drug discovery (FBDD) and library synthesis.

Physicochemical Profiling

Understanding the intrinsic properties of 4-[(Azetidin-1-yl)methyl]benzonitrile is critical for predicting its behavior in both synthetic workflows and biological assays.2[2]. Despite the ring strain (~25.2 kcal/mol), the azetidine nitrogen maintains a basicity comparable to larger macrocycles, which is essential for forming key salt bridges in target binding pockets[3].

Table 1: Key Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1851533-63-5Unique identifier for procurement and regulatory tracking[4].
Molecular Formula C₁₁H₁₂N₂High atom economy for fragment libraries[5].
Molecular Weight 172.23 g/mol Ideal low-molecular-weight fragment (Rule of 3 compliant)[5].
Azetidine pKa ~11.2 (Estimated)Remains protonated at physiological pH, acting as a strong H-bond donor[3].
SMILES N#CC1=CC=C(CN2CCC2)C=C1Utilized for in-silico docking and computational ADME predictions[5].

Synthetic Methodologies & Workflows

To synthesize 4-[(Azetidin-1-yl)methyl]benzonitrile, chemists typically choose between two primary pathways: Reductive Amination and Nucleophilic Substitution . In my experience, reductive amination is vastly superior when scaling up, as it avoids the formation of quaternary ammonium salts (over-alkylation) that plague direct substitution routes.

Synthesis SM1 4-Cyanobenzaldehyde Intermediate Iminium Ion Intermediate SM1->Intermediate Azetidine, AcOH DCM, RT SM2 4-(Bromomethyl)benzonitrile Product 4-[(Azetidin-1-yl)methyl]benzonitrile CAS: 1851533-63-5 SM2->Product Azetidine, K2CO3 MeCN, Reflux (Substitution) Azetidine Azetidine Intermediate->Product NaBH(OAc)3 Reductive Amination

Caption: Synthetic routes to 4-[(Azetidin-1-yl)methyl]benzonitrile via amination or substitution.

Table 2: Route Comparison
Synthetic RouteReagentsYield PotentialCausality & Impurity Profile
Reductive Amination 4-Cyanobenzaldehyde, Azetidine, NaBH(OAc)₃High (>85%)Mild reduction prevents nitrile cleavage. Zero risk of over-alkylation.
Nucleophilic Substitution 4-(Bromomethyl)benzonitrile, Azetidine, K₂CO₃Moderate (~60%)Prone to generating quaternary ammonium dimers due to azetidine's high nucleophilicity.
Optimized Protocol: Reductive Amination (Self-Validating Workflow)

This protocol is designed with built-in causality checks to ensure high fidelity during synthesis.

  • Imine Formation: Dissolve 4-cyanobenzaldehyde (1.0 eq) and azetidine (1.2 eq) in anhydrous dichloromethane (DCM) at room temperature. Add glacial acetic acid (1.5 eq).

    • Causality: The acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the azetidine while simultaneously stabilizing the highly strained azetidine ring against polymerization.

  • Reduction: After 2 hours of stirring (monitor by TLC for the disappearance of the aldehyde), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Causality: The choice of NaBH(OAc)₃ over standard NaBH₄ is deliberate. Its mild reducing power prevents the premature reduction of the aldehyde to an alcohol, ensuring that only the transient iminium ion is reduced.

  • Quench & Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Extract with DCM.

    • Self-Validation: Check the pH of the aqueous layer. It must be > 10. If the aqueous layer is acidic or neutral, the highly basic azetidine nitrogen (pKa ~11.2) will remain protonated, leading to catastrophic yield loss in the aqueous phase. Adjust with 1M NaOH if necessary before extraction.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, DCM:MeOH gradient).

Downstream Applications in Drug Discovery

The true value of 4-[(Azetidin-1-yl)methyl]benzonitrile lies in its bifunctionality. The benzonitrile moiety is a privileged functional group that can be transformed into various pharmacophores, enabling rapid expansion of structure-activity relationship (SAR) libraries.3[3].

Applications Core 4-[(Azetidin-1-yl)methyl]benzonitrile Amine Primary Amine (Reduction) Core->Amine LiAlH4 or H2/Pd-C Tetrazole Tetrazole Bioisostere (Cycloaddition) Core->Tetrazole NaN3, NH4Cl Amidine Amidine (Pinner Reaction) Core->Amidine HCl, EtOH then NH3

Caption: Divergent downstream functionalization of the benzonitrile moiety for library synthesis.

  • Primary Amine Generation: Reduction of the nitrile using LiAlH₄ or catalytic hydrogenation yields a benzylamine derivative, perfect for subsequent amide coupling.

  • Tetrazole Bioisosteres: [3+2] cycloaddition with sodium azide yields a tetrazole, a well-known metabolically stable bioisostere for a carboxylic acid.

  • Amidine Formation: Subjecting the nitrile to Pinner reaction conditions generates an amidine, a critical motif for targeting proteases (e.g., thrombin or factor Xa inhibitors).

Analytical Validation Standards

To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic azetidine signature. The methylene protons of the azetidine ring (C2 and C4) typically appear as a distinct triplet around δ 3.20 ppm, while the central methylene (C3) appears as a quintet around δ 2.05 ppm. The benzylic CH₂ will present as a sharp singlet around δ 3.60 ppm.

  • LC-MS (ESI+): The compound should exhibit a clear [M+H]⁺ peak at m/z 173.1. Due to the basicity of the azetidine, it ionizes exceptionally well in positive electrospray ionization mode. Ensure the LC gradient utilizes a basic mobile phase modifier (like 0.1% NH₄OH) to prevent peak tailing caused by secondary interactions between the azetidine and the silica-based stationary phase.

References

  • Examples of azetidine-based bioisosters Source: ResearchGate URL
  • Azetidines in Drug Discovery Source: PharmaBlock URL
  • Source: PubMed Central (PMC)
  • An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL

Sources

Exploratory

4-[(Azetidin-1-yl)methyl]benzonitrile molecular weight and formula

Topic: 4-[(Azetidin-1-yl)methyl]benzonitrile: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-[(Azetidin-1-yl)methyl]benzonitrile: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5) represents a high-value building block in modern medicinal chemistry. As the pharmaceutical industry shifts from planar, aromatic-heavy scaffolds to those with higher fraction of sp³-hybridized carbons (


), the azetidine moiety has emerged as a "privileged scaffold."[1] This compound serves as a critical intermediate for introducing the azetidine ring—a four-membered nitrogen heterocycle that offers unique conformational rigidity, reduced lipophilicity, and distinct metabolic stability profiles compared to its larger congeners like pyrrolidine and piperidine.

This guide details the physicochemical properties, synthetic pathways, and strategic application of this molecule in lead optimization.

Chemical Identity & Physicochemical Profile

The core requirement of this guide is the precise characterization of the molecule. The azetidine ring introduces significant ring strain (~26 kcal/mol), which influences both its reactivity and its interaction with biological targets.

Table 1: Core Chemical Data
PropertyValueNotes
IUPAC Name 4-(Azetidin-1-ylmethyl)benzonitrileAlso cited as 4-[(Azetidin-1-yl)methyl]benzonitrile
CAS Number 1851533-63-5 Verified Registry Number
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol Monoisotopic Mass: 172.1000
SMILES N#CC1=CC=C(CN2CCC2)C=C1
Predicted LogP ~1.6 - 2.1Moderate lipophilicity; suitable for CNS penetration
pKa (Conjugate Acid) ~9.5 - 10.5Typical for N-benzyl azetidines; highly basic
H-Bond Acceptors 2Nitrile N and Azetidine N
H-Bond Donors 0Tertiary amine lacks NH

Expert Insight: The molecular weight of 172.23 g/mol places this fragment in the "sweet spot" for Fragment-Based Drug Discovery (FBDD). Its reduced molecular footprint allows for significant elaboration while adhering to Lipinski’s Rule of Five (MW < 500).

Medicinal Chemistry Context: The Azetidine Advantage

Why select an azetidine linker over a dimethylamine or pyrrolidine?

  • Metabolic Stability: The four-membered ring is often more resistant to oxidative metabolism (N-dealkylation) than acyclic amines due to the geometric constraints preventing the optimal orbital overlap required for cytochrome P450 oxidation.

  • Basicity Modulation: Azetidines are generally more basic than their acyclic counterparts due to the hybridization of the nitrogen lone pair, yet they often show improved permeability.

  • Vector Control: The bond angles in the azetidine ring (approx. 90°) create distinct exit vectors for substituents compared to the 109.5° of cyclohexane/piperidine rings, allowing for novel exploration of binding pockets.

Diagram 1: Structural Activity Relationships (SAR) Logic

SAR_Logic cluster_SAR Medicinal Chemistry Impact Core 4-[(Azetidin-1-yl)methyl]benzonitrile Nitrile Nitrile Group (-CN) • Metabolic handle (hydrolysis to amide/acid) • H-bond acceptor • Electrophile for heterocycle formation Core->Nitrile Functionality 1 Linker Methylene Linker (-CH2-) • Breaks conjugation • Rotational freedom Core->Linker Connector Azetidine Azetidine Ring • High Ring Strain (~26 kcal/mol) • Lower Lipophilicity (vs Piperidine) • Rigidified Amine Linker->Azetidine Pharmacophore Metab Metabolic Stability (Resistant to N-dealkylation) Azetidine->Metab Space Novel Chemical Space (sp3 rich) Azetidine->Space

Caption: Structural decomposition highlighting the pharmacophoric advantages of the azetidine moiety in drug design.

Synthetic Protocols

To synthesize 4-[(Azetidin-1-yl)methyl]benzonitrile, two primary pathways are employed. The choice depends on reagent availability and the tolerance of other functional groups present in the molecule.

Method A: Reductive Amination (Recommended)

This method is preferred for its mild conditions and avoidance of potentially lachrymatory benzyl halides.

  • Reagents: 4-Cyanobenzaldehyde, Azetidine (or Azetidine HCl), Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add Azetidine (1.1 equiv). Note: If using Azetidine Hydrochloride, add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

  • Imine Formation: Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Expert Tip: STAB is preferred over NaBH₃CN due to lower toxicity and better functional group tolerance.

  • Quench & Workup: Stir for 12–16 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product is a basic amine. Purify via flash column chromatography using a gradient of DCM/MeOH (95:5) or by acid-base extraction.

Method B: Nucleophilic Substitution (Alkylation)

Used when the aldehyde is unavailable or when parallel synthesis via alkyl halides is preferred.

  • Reagents: 4-Cyanobenzyl bromide, Azetidine, K₂CO₃ or Cs₂CO₃.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-cyanobenzyl bromide (1.0 equiv) in MeCN.

  • Base Addition: Add K₂CO₃ (2.0–3.0 equiv).

  • Nucleophile Addition: Add Azetidine (1.1 equiv).

  • Reaction: Heat to 60°C for 4–6 hours. Caution: Azetidine is volatile (BP ~61°C); use a sealed tube or efficient reflux condenser.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between water and Ethyl Acetate.

  • Purification: Similar to Method A.

Diagram 2: Synthetic Pathways

Synthesis cluster_A Method A: Reductive Amination cluster_B Method B: Alkylation Aldehyde 4-Cyanobenzaldehyde Product 4-[(Azetidin-1-yl)methyl]benzonitrile (C11H12N2) Aldehyde->Product + Azetidine Bromide 4-Cyanobenzyl Bromide Bromide->Product + Azetidine Azetidine Azetidine (free base) Reductant NaBH(OAc)3, DCE Reductant->Product Base K2CO3, MeCN, 60°C Base->Product

Caption: Dual synthetic strategies for accessing the target molecule. Method A is generally preferred for higher chemoselectivity.

Safety & Handling

  • Azetidine: Highly flammable and corrosive. It has a low boiling point (61-62°C) and significant ring strain, making it potentially reactive. Handle in a fume hood.

  • 4-Cyanobenzyl Bromide: A potent lachrymator and skin irritant. Avoid inhalation and contact.

  • Product Storage: As a tertiary amine, the product may absorb CO₂ from the air or oxidize over time. Store under an inert atmosphere (Nitrogen or Argon) at 4°C.

References

  • Matrix Fine Chemicals. (n.d.). 4-[(Azetidin-1-yl)methyl]benzonitrile | CAS 1851533-63-5.[2][3] Retrieved from [Link]

  • Lowe, D. (2010). Things I Won't Work With: Azidoazide Azide (Context on high-nitrogen heterocycles and ring strain). Science.org.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses azetidine as a bioisostere).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Foundational

Spectroscopic data (NMR, IR, Mass) of 4-[(Azetidin-1-yl)methyl]benzonitrile

[1] Executive Summary 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5) is a critical pharmacophore and building block in medicinal chemistry, particularly in the synthesis of H3 receptor antagonists, monoamine o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5) is a critical pharmacophore and building block in medicinal chemistry, particularly in the synthesis of H3 receptor antagonists, monoamine oxidase inhibitors, and other CNS-active agents.[1] Its structure combines a rigid benzonitrile core with a strained, four-membered azetidine ring linked via a methylene bridge. This unique architecture imparts specific electronic and steric properties, making its spectroscopic characterization essential for quality control and structural validation in drug development pipelines.

This technical guide provides an in-depth analysis of the spectroscopic signature of this molecule, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and interpretations below are designed to serve as a self-validating system for researchers synthesizing or utilizing this intermediate.

Synthesis & Isolation Context

To accurately interpret spectroscopic data, one must understand the synthesis matrix. The presence of specific impurities (e.g., residual alkyl halides or ring-opened byproducts) can be identified via the spectral markers detailed below.

Primary Synthesis Route: Nucleophilic substitution (Alkylation).

  • Reagents: 4-(Bromomethyl)benzonitrile + Azetidine (or Azetidine hydrochloride).

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Synthesis Workflow Visualization

SynthesisWorkflow Start 4-(Bromomethyl)benzonitrile Reaction Nucleophilic Substitution (MeCN, 60°C, 4h) Start->Reaction Reagent Azetidine HCl + K2CO3 Reagent->Reaction Workup Aqueous Workup (Extr. EtOAc) Reaction->Workup Impurity Impurity: Dimerization (Bis-alkylation) Reaction->Impurity Excess Halide Product 4-[(Azetidin-1-yl)methyl]benzonitrile Workup->Product Yield ~85%

Figure 1: Standard synthesis workflow for the generation of the target compound, highlighting the origin of potential spectroscopic impurities.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural integrity. The azetidine ring is fragile under high-energy ionization, leading to characteristic fragmentation patterns.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Solvent: Methanol + 0.1% Formic Acid.

Data Summary
ParameterValueInterpretation
Molecular Formula

-
Exact Mass 172.1000 DaTheoretical Monoisotopic Mass
Observed Ion [M+H]+ 173.1 m/z Protonated molecular ion (Base Peak)
Fragment A 116.0 m/zLoss of Azetidine (

) + H
Fragment B 130.0 m/zTropylium-like nitrile cation
Fragmentation Logic

The fragmentation pathway typically involves the cleavage of the benzylic C-N bond.

  • [M+H]+ (173.1): The intact protonated molecule.

  • Ring Opening: The strained azetidine ring may open, but the primary cleavage is often the loss of the

    
     moiety, leaving the stabilized 4-cyanobenzyl cation.
    

Infrared Spectroscopy (IR)

IR analysis is the fastest method to confirm the presence of the nitrile group and the integrity of the aromatic system.

Key Absorption Bands (ATR-FTIR)
Wavenumber (

)
Functional GroupVibrational ModeDiagnostic Value
2225 ± 5

Nitrile StretchCritical Identity Marker . Sharp, strong peak.
2940 - 2850

Alkyl StretchAzetidine ring and methylene bridge.
1605, 1505

(Ar)
Aromatic Ring StretchConfirms benzene ring presence.
1250 - 1150

Amine StretchC-N single bond (Benzylic-N and Azetidine-N).

Operational Insight: If the peak at 2225


 is weak or shifted significantly, check for hydrolysis of the nitrile to an amide (broad band ~1650 

) or carboxylic acid.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The data below represents the consensus chemical shifts in Chloroform-d (


).
H NMR Spectroscopy (400 MHz, )

The proton spectrum is characterized by a distinct AA'BB' aromatic system and the specific coupling patterns of the azetidine ring.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.62 Doublet (

)
2HAr-H (2, 6)Ortho to electron-withdrawing

group (Deshielded).
7.42 Doublet (

)
2HAr-H (3, 5)Meta to

group.
3.68 Singlet2H

Benzylic protons. Sharp singlet confirms no coupling to N-H.
3.26 Triplet (

)
4HAzetidine

Protons adjacent to Nitrogen.
2.11 Quintet (

)
2HAzetidine

Ring center protons. Distinctive for 4-membered rings.

Expert Note on Azetidine Shifts: Unlike acyclic amines (e.g., dimethylamine), azetidine ring protons (


) appear slightly downfield due to ring strain and anisotropy. The 

-protons at ~2.1 ppm are a "fingerprint" for the intact 4-membered ring; if the ring opens to a propyl chain, this distinct quintet is lost.
C NMR Spectroscopy (100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
144.5 QuaternaryAr-C (4) - Attached to

.
132.1 CHAr-C (2,[2] 6) - Ortho to CN.
129.0 CHAr-C (3, 5) - Meta to CN.
119.1 Quaternary

(Nitrile).[2][3]
110.8 QuaternaryAr-C (1) - Attached to CN.
62.5

Benzylic Carbon (

).
55.2

Azetidine

(Ring).
17.8

Azetidine

(Ring).
Structural Connectivity Diagram

NMRConnectivity CN Nitrile (CN) δ 119.1 Ar Aromatic Ring AA'BB' System δ 7.62 / 7.42 CN->Ar Electronic w/d Benzyl Benzylic CH2 δ 3.68 (1H) δ 62.5 (13C) Ar->Benzyl Connectivity Azetidine Azetidine Ring α: δ 3.26 / β: δ 2.11 Benzyl->Azetidine N-Alkylation

Figure 2: Logical connectivity map correlating structural distinctives with observed chemical shifts.

Experimental Protocol for Data Acquisition

To reproduce these results, follow this standardized characterization workflow.

Sample Preparation:

  • Dissolve 10-15 mg of the compound in 0.6 mL of

    
     (Chloroform-d, 99.8% D).
    
  • Ensure the sample is free of paramagnetic impurities (filter through a cotton plug if necessary).

  • Critical Step: If the compound was isolated as a hydrochloride salt, it must be neutralized (free-based) with saturated

    
     and extracted into DCM before NMR analysis, as the salt form will shift the benzylic and azetidine protons significantly downfield (approx. +0.5 to +1.0 ppm).
    

Instrument Parameters:

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).

  • Scans: 16 (1H), 1024+ (13C).

References

  • Synthesis of Azetidine Derivatives: Matrix Fine Chemicals. Product Catalog: 4-[(Azetidin-1-yl)methyl]benzonitrile. Link

  • General Method for Benzyl-Azetidine Coupling: Patent WO2014121040A1. "Flap modulators and methods of use thereof." (2014). Describes the alkylation of azetidine with 4-bromomethylbenzonitrile. Link

  • Spectroscopic Rules for Azetidines: ResearchGate. "Internal conversion with 4-(azetidinyl)benzonitriles." (Provides comparative shift data for azetidinyl-benzonitrile analogs). Link

  • Compound Registry: PubChem. "4-(Azetidin-1-ylmethyl)benzonitrile - Compound Summary".[4] Link

Sources

Exploratory

Technical Whitepaper: Therapeutic Profiling of 4-[(Azetidin-1-yl)methyl]benzonitrile

The following technical guide details the therapeutic profiling and medicinal chemistry potential of the 4-[(Azetidin-1-yl)methyl]benzonitrile scaffold. A Strategic Scaffold for CNS-Active Ligand Optimization[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic profiling and medicinal chemistry potential of the 4-[(Azetidin-1-yl)methyl]benzonitrile scaffold.

A Strategic Scaffold for CNS-Active Ligand Optimization[1]

Executive Summary & Structural Logic

4-[(Azetidin-1-yl)methyl]benzonitrile represents a privileged "lead-like" fragment in modern drug discovery, specifically designed to overcome the pharmacokinetic (PK) limitations of classical amine-containing drugs.[1]

In medicinal chemistry, this molecule is not merely an intermediate; it is a strategic bioisostere .[1] It replaces the metabolically labile N,N-dimethylamine or the lipophilic pyrrolidine moieties found in many CNS-active agents (e.g., SSRIs, H3 antagonists) with the conformationally restricted azetidine ring.[1]

The "Azetidine Switch" Advantage

The incorporation of the azetidine ring confers three critical advantages over traditional acyclic amines:

  • Metabolic Stability: Acyclic methyl groups (e.g., in Citalopram) are prone to rapid N-demethylation by CYP450 enzymes.[1] The azetidine ring resists oxidative opening, prolonging half-life (

    
    ).[1]
    
  • Lowered Lipophilicity (LogD): Azetidines generally lower the LogD compared to their piperidine/pyrrolidine counterparts, reducing non-specific protein binding and improving the free fraction (

    
    ) available to cross the Blood-Brain Barrier (BBB).[1]
    
  • Vector Rigidity: The ring constrains the nitrogen lone pair vector, potentially enhancing selectivity for specific G-Protein Coupled Receptors (GPCRs) or transporters.[1]

Primary Therapeutic Targets

Based on pharmacophore homology and Structure-Activity Relationship (SAR) data from analog series, this scaffold is a primary candidate for targeting the following systems:

Target A: Monoamine Transporters (SERT / NET / DAT)[1]
  • Therapeutic Area: Major Depressive Disorder (MDD), Neuropathic Pain.[1][2][3]

  • Mechanism: Inhibition of neurotransmitter reuptake.[1][2][3][4][5]

  • Rationale: The 4-cyanobenzyl moiety is a critical pharmacophore in Citalopram (SSRI) and Venlafaxine (SNRI).[1] Replacing the flexible dimethylamine side chains of these drugs with an (azetidin-1-yl)methyl group creates a "rigidified analog."[1]

    • Evidence: Studies on 3-aminoazetidine derivatives have demonstrated potent triple reuptake inhibition (TRI), validating the azetidine core as a viable scaffold for transporter binding pockets.[1]

Target B: Histamine H3 Receptor[1]
  • Therapeutic Area: Narcolepsy, Cognitive Deficits (Alzheimer’s), ADHD.[1]

  • Mechanism: Antagonism / Inverse Agonism.[1]

  • Rationale: The H3 receptor binding pocket requires a basic amine (protonated at physiological pH) linked to a polar aromatic group.[1]

    • Pharmacophore Map: [Basic Amine] — [Linker] — [Polar Aromatic]

    • Fit: The azetidine provides the basic amine; the methylene is the linker; the benzonitrile is the polar aromatic anchor (mimicking the interactions of Pitolisant-like ligands).[1]

Target C: Aromatase (CYP19A1)[1]
  • Therapeutic Area: Hormone-Receptor-Positive Breast Cancer.[1]

  • Mechanism: Competitive Inhibition.[1]

  • Rationale: The benzonitrile group mimics the steroid A-ring of the natural substrate (androstenedione).[1] While Letrozole uses a triazole to coordinate the heme iron, azetidine nitrogens can also coordinate to heme (albeit with different kinetics), offering a pathway to non-imidazole aromatase inhibitors with distinct side-effect profiles.[1]

Mechanism of Action: The Bioisosteric Logic

The following diagram illustrates the logical evolution from a classical drug (Citalopram) to the Azetidine-Benzonitrile scaffold, highlighting the preservation of binding elements.

Bioisostere_Logic Citalopram Reference Drug: Citalopram (Flexible Dimethylamine) Metabolism Metabolic Liability: N-Demethylation (CYP2C19) Citalopram->Metabolism Susceptible to Target_Mol Target Scaffold: 4-[(Azetidin-1-yl)methyl]benzonitrile Citalopram->Target_Mol Pharmacophore Preservation Optimization Medicinal Chemistry Strategy: Rigidification & Bioisosterism Metabolism->Optimization Requires Optimization->Target_Mol Yields Outcome Outcome: 1. Improved t1/2 2. Lower LogD 3. Retained SERT Affinity Target_Mol->Outcome Results in

Caption: Bioisosteric evolution from flexible amine drugs to the rigidified azetidine scaffold.

Experimental Validation Protocols

To validate this scaffold against the identified targets, the following self-validating experimental workflows are recommended.

Protocol 1: Synthesis via Reductive Amination
  • Objective: Efficient generation of the core scaffold from commercially available precursors.

  • Reaction: 4-Cyanobenzaldehyde + Azetidine hydrochloride + Reducing Agent.[1]

StepReagent/ConditionCritical ParameterCausality/Reasoning
1 4-Cyanobenzaldehyde (1.0 eq) + Azetidine HCl (1.2 eq) in DCMAnhydrous conditionsPrevents hydrolysis of the imine intermediate.[1]
2 Add TEA (1.5 eq)pH > 7Frees the azetidine base to attack the aldehyde carbonyl.
3 Add NaBH(OAc)₃ (1.5 eq)Slow addition at 0°CMild reducing agent selectively reduces the imine over the aldehyde, preventing alcohol byproducts.
4 Quench with NaHCO₃pH adjustmentNeutralizes acid to allow extraction of the basic amine product.[1]
Protocol 2: Neurotransmitter Uptake Assay (SERT/NET)
  • Objective: Determine IC50 values for serotonin (SERT) and norepinephrine (NET) reuptake.

  • System: HEK293 cells stably transfected with hSERT or hNET.[1][4]

  • Seeding: Plate HEK293-hSERT cells (50,000/well) in Poly-D-Lysine coated 96-well plates.

  • Incubation: Incubate cells with test compound (0.1 nM – 10 µM) for 15 mins at 37°C in HBSS buffer.

  • Substrate Addition: Add fluorescent neurotransmitter substrate (e.g., ASP+ or fluorescent-5-HT).[1]

  • Measurement: Monitor fluorescence uptake kinetics over 20 mins using a plate reader (Ex/Em specific to substrate).

  • Validation: Use Fluoxetine (SERT) and Nisoxetine (NET) as positive controls.[1]

    • Self-Validation Check: If Fluoxetine IC50 > 50 nM in SERT assay, the assay sensitivity is compromised (cell health or buffer issue).[1]

Pathway Visualization: Monoamine Modulation

The following diagram details the signaling pathway modulation expected when this scaffold engages the Serotonin Transporter (SERT).

SERT_Pathway Ligand 4-[(Azetidin-1-yl)methyl]benzonitrile SERT SERT (Transporter) Ligand->SERT Inhibits (Competitive Binding) Synapse Synaptic Cleft (5-HT Accumulation) SERT->Synapse Blocks Reuptake PostSynaptic Post-Synaptic 5-HT Receptors (5-HT1A, 5-HT2A) Synapse->PostSynaptic Increased Activation Signal Downstream Signaling (BDNF Release / Neuroplasticity) PostSynaptic->Signal Modulates

Caption: Mechanism of action for SERT inhibition leading to enhanced synaptic serotonin levels.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Kim, J., et al. (2020).[1] Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification. ACS Chemical Neuroscience.[1] Link[1]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Bioisosterism in Drug Design. Academic Press.[1] Link

  • Hajduk, P. J., & Sauer, W. H. (2008).[1] Privileged Structures in Drug Discovery. Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2025). Citalopram (CID 2771) and Structural Analogs. National Library of Medicine.[1] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile from 4-(Bromomethyl)benzonitrile: An Application and Protocol Guide

Introduction In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, structures incorporating the azetidine moiety have gar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, structures incorporating the azetidine moiety have garnered significant interest due to their unique conformational properties and their role as bioisosteres for other functional groups.[1][2] This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile, a valuable building block in pharmaceutical research. The synthesis involves the nucleophilic substitution of 4-(bromomethyl)benzonitrile with azetidine.

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical methods required for the successful and reproducible synthesis of the target compound.

Reaction Overview and Mechanism

The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. In this process, the nucleophilic nitrogen atom of azetidine attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile. The bromide ion, a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond and yielding the desired product, 4-[(Azetidin-1-yl)methyl]benzonitrile.

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. The choice of solvent is also critical, with polar aprotic solvents generally favoring SN2 reactions.

Key Reaction Parameters
ParameterRecommendedRationale
Solvent Acetonitrile (CH₃CN), Dimethylformamide (DMF)Polar aprotic solvents stabilize the transition state of the SN2 reaction without solvating the nucleophile, thus increasing the reaction rate.
Base Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)A non-nucleophilic base is required to prevent competition with the azetidine nucleophile. Potassium carbonate is a mild inorganic base, while triethylamine is a common organic base.
Temperature Room Temperature to 50°CThe reaction generally proceeds efficiently at room temperature. Gentle heating can be applied to increase the reaction rate if necessary.
Stoichiometry Azetidine (1.1-1.5 eq.), Base (1.5-2.0 eq.)A slight excess of the nucleophile and a greater excess of the base are used to drive the reaction to completion and ensure all generated HBr is neutralized.
Visualizing the Synthesis Workflow

Synthesis_Workflow reagents Reagents: 4-(bromomethyl)benzonitrile Azetidine Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reaction_setup Reaction Setup: Combine reagents in a flask Stir at specified temperature reagents->reaction_setup 1. Mixing workup Aqueous Workup: Quench with water Extract with organic solvent reaction_setup->workup 2. Reaction purification Purification: Column Chromatography workup->purification 3. Isolation analysis Analysis: NMR, Mass Spectrometry purification->analysis 4. Characterization product Final Product: 4-[(Azetidin-1-yl)methyl]benzonitrile analysis->product 5. Verification Reaction_Mechanism cluster_reactants Reactants cluster_product Product r1 4-(bromomethyl)benzonitrile p1 4-[(Azetidin-1-yl)methyl]benzonitrile r1->p1 Nucleophilic Attack r2 Azetidine r2->p1

Sources

Application

Application Note: 4-[(Azetidin-1-yl)methyl]benzonitrile as a Privileged Building Block in Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5 | Formula: C₁₁H₁₂N₂) Executive Rationale: The Conv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5 | Formula: C₁₁H₁₂N₂)

Executive Rationale: The Convergence of Two Privileged Motifs

In contemporary drug discovery, the transition from "flat" sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. 4-[(Azetidin-1-yl)methyl]benzonitrile represents a highly strategic bifunctional building block that seamlessly integrates two highly sought-after pharmacophores: the conformationally restricted azetidine ring and the versatile benzonitrile moiety.

As a Senior Application Scientist, I frequently recommend this building block for lead optimization campaigns. The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry due to its high ring strain, sp³-rich character, and conformational rigidity[1]. It serves as a superior bioisostere for pyrrolidines and piperidines, offering a lower lipophilicity profile and enhanced metabolic stability[2]. Simultaneously, the benzonitrile moiety acts as a powerful electrophilic handle and a bioisostere for carbonyl and hydroxyl groups, capable of forming targeted π–π stacking interactions within protein binding pockets while effectively lowering the overall calculated partition coefficient (clogP)[3].

Physicochemical Impact Data

When integrating 4-[(Azetidin-1-yl)methyl]benzonitrile into a lead scaffold, the azetidine core dramatically alters the physicochemical properties of the resulting drug candidate. The table below summarizes the comparative advantages of the azetidine motif against traditional saturated nitrogen heterocycles.

Structural MotifRing SizeRelative Lipophilicity (clogP Impact)Metabolic Stability (CYP450)Fraction sp³ (Fsp³) Contribution
Azetidine 4-memberedLowest (Highly hydrophilic)High (Resistant to α-oxidation)Excellent
Pyrrolidine 5-memberedModerateModerate (Prone to ring opening)Good
Piperidine 6-memberedHighest (More lipophilic)Low (High clearance rates)Good

Data Interpretation: The constrained 4-membered ring of azetidine limits the conformational flexibility of the nitrogen lone pair, reducing its basicity slightly compared to piperidine. This subtle shift prevents excessive hERG channel liability (cardiotoxicity) while maintaining sufficient aqueous solubility.

Synthetic Workflows & Target Integration

The true utility of 4-[(Azetidin-1-yl)methyl]benzonitrile lies in the orthogonal reactivity of its functional groups. The tertiary amine of the azetidine is sterically shielded and relatively stable, allowing the nitrile group to undergo aggressive transformations without requiring complex protecting-group strategies.

G BB 4-[(Azetidin-1-yl)methyl]benzonitrile (Core Building Block) Azetidine Azetidine Ring (sp3-rich, rigid, low logP) BB->Azetidine Nitrile Benzonitrile Moiety (Electron-withdrawing, H-bond acceptor) BB->Nitrile Kinase Kinase Inhibitors (Enhanced Solubility) Azetidine->Kinase Improves PK Reduction LiAlH4 Reduction -> Benzylamine Linker Nitrile->Reduction Cycloaddition [3+2] Cycloaddition -> Tetrazole Bioisostere Nitrile->Cycloaddition Hydrolysis Controlled Hydrolysis -> Primary Amide Nitrile->Hydrolysis Reduction->Kinase GPCR GPCR Modulators (Targeted H-Bonding) Cycloaddition->GPCR Hydrolysis->GPCR

Workflow for the functionalization and therapeutic application of the azetidine-benzonitrile block.

Validated Experimental Protocols

The following protocols detail the most common late-stage functionalizations of 4-[(Azetidin-1-yl)methyl]benzonitrile. They are designed as self-validating systems; visual cues and specific mechanistic rationales are provided to ensure synthetic integrity.

Protocol A: Reduction of Nitrile to Primary Amine (Synthesis of (4-(Azetidin-1-ylmethyl)phenyl)methanamine)

This protocol converts the electron-withdrawing nitrile into a nucleophilic primary amine, creating a versatile linker for amide coupling in targeted inhibitor synthesis[4].

Reagents:

  • 4-[(Azetidin-1-yl)methyl]benzonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon. Causality: LiAlH₄ reacts violently with atmospheric moisture to produce hydrogen gas; absolute anhydrous conditions prevent reagent degradation and safety hazards.

  • Suspension: Suspend LiAlH₄ in anhydrous THF (0.5 M) and cool the flask to 0 °C using an ice-water bath.

  • Addition: Dissolve 4-[(Azetidin-1-yl)methyl]benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Dropwise addition controls the exothermic hydride transfer, preventing solvent boil-over and suppressing the formation of secondary amine byproducts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Fieser Workup (Critical Step): Re-cool to 0 °C. For every

    
     grams of LiAlH₄ used, strictly add:
    
    • 
       mL of distilled water (dropwise, wait for effervescence to stop).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled water.
      
    • Causality: This specific stoichiometric quenching sequence (the Fieser method) prevents the formation of a gelatinous aluminum hydroxide emulsion. Instead, it forces the aluminum salts to precipitate as a granular, filterable white solid, ensuring the highly polar azetidine-amine product is not trapped in the aqueous layer.

  • Isolation: Filter the granular salts through a Celite pad, wash with warm THF, and concentrate the filtrate in vacuo to yield the primary amine.

Protocol B: Synthesis of 5-(4-(Azetidin-1-ylmethyl)phenyl)-1H-tetrazole via [3+2] Cycloaddition

Converting the nitrile to a tetrazole generates a lipophilic bioisostere of a carboxylic acid, highly useful in GPCR modulator design.

Reagents:

  • 4-[(Azetidin-1-yl)methyl]benzonitrile (1.0 eq)

  • Sodium Azide (NaN₃) (3.0 eq)

  • Ammonium Chloride (NH₄Cl) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Assembly: In a heavy-walled pressure vial, combine the benzonitrile building block, NaN₃, and NH₄Cl in anhydrous DMF (0.2 M).

  • Mechanistic Control: Causality: NH₄Cl is specifically chosen over stronger mineral acids. It acts as a mild proton source to generate hydrazoic acid (HN₃) in situ at a controlled, steady rate. This minimizes the risk of explosive HN₃ accumulation in the headspace while driving the 1,3-dipolar cycloaddition.

  • Heating: Seal the vial and heat to 120 °C behind a blast shield for 18 hours.

  • Quenching & Precipitation: Cool the reaction to room temperature. Carefully pour the mixture into ice water and acidify to pH 4 using 1M HCl. Causality: The tetrazole has a pKa of ~4.5. Acidifying to pH 4 protonates the tetrazole, causing it to precipitate from the aqueous DMF mixture while keeping the highly basic azetidine nitrogen (pKa ~10) partially protonated to aid in partitioning.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure tetrazole bioisostere.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at:[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

Anwendungs- und Protokollleitfaden: Derivatisierung von 4-[(Azetidin-1-yl)methyl]benzonitril für SAR-Studien

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Dieser Leitfaden bietet einen detaillierten technischen Überblick und experimentelle Protokolle für die Derivatisierung von 4-[(A...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und experimentelle Protokolle für die Derivatisierung von 4-[(Azetidin-1-yl)methyl]benzonitril. Diese Verbindung dient als vielseitiges Grundgerüst in der medizinischen Chemie. Die hier beschriebenen Strategien zielen darauf ab, systematisch die Struktur-Aktivitäts-Beziehungen (SAR) zu untersuchen, ein entscheidender Prozess in der modernen Wirkstoffentdeckung.[1][2] Wir erläutern die wissenschaftliche Begründung hinter den synthetischen Ansätzen, stellen schrittweise Protokolle zur Verfügung und beschreiben die analytischen Methoden zur Charakterisierung der neu synthetisierten Analoga.

Einleitung: Die strategische Bedeutung von 4-[(Azetidin-1-yl)methyl]benzonitril in der Wirkstoffentdeckung

Die Identifizierung und Optimierung von Leitstrukturen ist ein Eckpfeiler der Arzneimittelentwicklung. Das Molekül 4-[(Azetidin-1-yl)methyl]benzonitril vereint zwei wichtige Pharmakophore: den Azetidinring und die Benzonitrilgruppe.

  • Der Azetidinring: Dieser viergliedrige, gesättigte Heterocyclus bietet eine einzigartige Kombination aus Rigidität und dreidimensionalem Charakter.[3][4][5] Im Vergleich zu flexibleren Ringen wie Pyrrolidin minimiert die Konformationsbeschränkung des Azetidinrings den entropischen Verlust bei der Bindung an ein biologisches Ziel, was potenziell zu einer höheren Bindungsaffinität führen kann.[3] Darüber hinaus kann der Azetidinring die physikochemischen Eigenschaften wie Löslichkeit und metabolische Stabilität verbessern und dient als wertvoller Vektor, um funktionelle Gruppen im dreidimensionalen Raum präzise zu positionieren.[4][5]

  • Die Benzonitril-Gruppe: Die Nitrilgruppe an einem Phenylring ist ein vielseitiger funktioneller Baustein. Sie kann als Bioisoster für andere funktionelle Gruppen wie eine Carbonylgruppe oder ein Halogenatom dienen und an Wasserstoffbrückenbindungen oder Dipol-Dipol-Wechselwirkungen beteiligt sein.[6][7] Benzonitril-Derivate zeigen ein breites Spektrum an pharmakologischen Aktivitäten, einschließlich krebsbekämpfender und antimikrobieller Wirkungen.[8] Die Modifikation des Phenylrings ermöglicht eine Feinabstimmung der elektronischen und sterischen Eigenschaften des Moleküls.

Die systematische Derivatisierung dieses Grundgerüsts an beiden Schlüsselpositionen – dem Azetidin-Stickstoff und dem Phenylring – ermöglicht es Forschern, den chemischen Raum umfassend zu erkunden und entscheidende Einblicke in die SAR zu gewinnen.

Strategien zur Derivatisierung für SAR-Studien

Um eine umfassende SAR-Studie durchzuführen, können Modifikationen an zwei primären Vektoren des 4-[(Azetidin-1-yl)methyl]benzonitril-Grundgerüsts vorgenommen werden: dem Azetidin-Stickstoff und dem aromatischen Ring.

Workflow der SAR-Studie

SAR_Workflow Scaffold 4-[(Azetidin-1-yl)methyl]benzonitril (Ausgangsgerüst) N_Func N-Funktionalisierung des Azetidins Scaffold->N_Func Strategie 1 Aryl_Mod Modifikation des Benzonitril-Rings Scaffold->Aryl_Mod Strategie 2 Library Synthetisierte Derivat-Bibliothek N_Func->Library Aryl_Mod->Library Characterization Strukturelle Charakterisierung (NMR, MS, HPLC) Library->Characterization Screening Biologisches Screening (in vitro Assays) Characterization->Screening SAR_Analysis SAR-Analyse und Dateninterpretation Screening->SAR_Analysis Lead_Opt Leitstruktur- Optimierung SAR_Analysis->Lead_Opt

Abbildung 1: Allgemeiner Arbeitsablauf für eine SAR-Studie.

Strategie 1: N-Funktionalisierung des Azetidinrings

Die Einführung verschiedener Substituenten am Stickstoffatom des Azetidinrings ist eine direkte Methode zur Untersuchung der sterischen und elektronischen Anforderungen der Bindungstasche eines Zielproteins.[9]

Gängige Reaktionen zur N-Funktionalisierung:

  • Reduktive Aminierung: Reaktion des sekundären Amins (Azetidin) mit Aldehyden oder Ketonen in Gegenwart eines Reduktionsmittels zur Bildung von N-Alkyl-Derivaten.[10]

  • N-Acylierung: Reaktion mit Säurechloriden, Anhydriden oder Carbonsäuren zur Bildung von Amiden.[10]

  • N-Arylierung (Buchwald-Hartwig-Kupplung): Palladium-katalysierte Kreuzkupplung mit Arylhalogeniden zur Einführung von Aryl- oder Heteroarylsubstituenten.[10]

Strategie 2: Modifikation des Benzonitril-Rings

Die Modifikation des aromatischen Rings kann die π-π-Wechselwirkungen, die Polarität und die Gesamtform des Moleküls beeinflussen.

Gängige Reaktionen zur Ringmodifikation:

  • Elektrophile Aromatische Substitution: Einführung von Substituenten wie Halogenen (z. B. Br, Cl) oder Nitrogruppen am Phenylring. Diese können als Ausgangspunkte für weitere Transformationen dienen.

  • Kreuzkupplungsreaktionen (z. B. Suzuki, Sonogashira): Nach Einführung eines Halogens (z. B. Brom oder Iod) am Ring können verschiedene Aryl-, Heteroaryl- oder Alkinylgruppen eingeführt werden, um die sterische Ausdehnung und die elektronischen Eigenschaften zu variieren.[11]

  • Nukleophile Aromatische Substitution (SNA_r): In Systemen, die durch elektronenziehende Gruppen aktiviert sind, können Nukleophile wie Amine oder Alkohole eingeführt werden.

Detaillierte experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der Standard-Labor-Sicherheitsverfahren durchgeführt werden. Geeignete persönliche Schutzausrüstung (PSA) ist erforderlich.

Protokoll 1: N-Alkylierung via Reduktive Aminierung

Dieses Protokoll beschreibt die Synthese von 4-{[1-(Propan-2-yl)azetidin-1-yl]methyl}benzonitril.

Rationale: Die reduktive Aminierung ist eine robuste und effiziente Methode zur Bildung von C-N-Bindungen.[10] Natriumtriacetoxyborhydrid ist ein mildes Reduktionsmittel, das selektiv das intermediär gebildete Iminiumion reduziert, ohne den Aldehyd oder die Nitrilgruppe anzugreifen.

Reductive_Amination Start 4-[(Azetidin-1-yl)methyl]benzonitril + Aceton Imine Iminium-Ion-Bildung (intermediär) Start->Imine DCE, RT Reduction Reduktion mit Na(OAc)₃BH Imine->Reduction Product N-alkyliertes Produkt Reduction->Product

Abbildung 2: Workflow der reduktiven Aminierung.

Materialien:

  • 4-[(Azetidin-1-yl)methyl]benzonitril (1,0 Äq.)

  • Aceton (1,5 Äq.)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.)

  • Dichlorethan (DCE), wasserfrei

  • Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)

  • Dichlormethan (DCM)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Kochsalzlösung (Brine)

Vorgehensweise:

  • Lösen Sie 4-[(Azetidin-1-yl)methyl]benzonitril (1,0 Äq.) und Aceton (1,5 Äq.) in wasserfreiem DCE in einem Rundkolben.

  • Rühren Sie die Mischung 30 Minuten bei Raumtemperatur, um die Bildung des Iminiumions zu ermöglichen.

  • Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise über 10 Minuten hinzu.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktion ist in der Regel innerhalb von 2-4 Stunden abgeschlossen.

  • Nach Abschluss der Reaktion geben Sie langsam gesättigte NaHCO₃-Lösung hinzu, um die Reaktion zu beenden (Quenchen).

  • Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Na₂SO₄ und filtrieren Sie.

  • Entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rückstand mittels Flash-Säulenchromatographie (Kieselgel, Eluentensystem z. B. Hexan/Ethylacetat), um das reine N-alkylierte Produkt zu erhalten.

Protokoll 2: N-Acylierung mit einem Säurechlorid

Dieses Protokoll beschreibt die Synthese von 1-(Azetidin-1-ylcarbonyl)-4-(cyanomethyl)benzol.

Rationale: Die Acylierung mit Säurechloriden ist eine schnelle und in der Regel hoch-ergiebige Reaktion zur Bildung von robusten Amidbindungen. Triethylamin wird als Base verwendet, um die während der Reaktion entstehende Salzsäure zu neutralisieren.

Materialien:

  • 4-[(Azetidin-1-yl)methyl]benzonitril (1,0 Äq.)

  • Benzoylchlorid (1,1 Äq.)

  • Triethylamin (TEA) (1,5 Äq.)

  • Dichlormethan (DCM), wasserfrei

Vorgehensweise:

  • Lösen Sie 4-[(Azetidin-1-yl)methyl]benzonitril (1,0 Äq.) und Triethylamin (1,5 Äq.) in wasserfreiem DCM in einem Rundkolben und kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie Benzoylchlorid (1,1 Äq.) tropfenweise hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion laut DC-Analyse abgeschlossen ist (typischerweise 1-3 Stunden).

  • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation, um das reine N-acylierte Produkt zu erhalten.

Charakterisierung der Derivate

Die eindeutige strukturelle Bestätigung jedes neuen Derivats ist für die Validität der SAR-Studie von entscheidender Bedeutung. Eine Kombination aus spektroskopischen und chromatographischen Techniken ist hierfür unerlässlich.[12][13][14]

  • Kernmagnetische Resonanz (NMR)-Spektroskopie: ¹H- und ¹³C-NMR sind entscheidend für die Aufklärung der Molekülstruktur.[15] Die chemischen Verschiebungen, Kopplungsmuster und Integrationen bestätigen die erfolgreiche Modifikation und die Konnektivität der Atome.

  • Massenspektrometrie (MS): Hochauflösende Massenspektrometrie (HRMS) liefert die exakte Masse des Moleküls und bestätigt dessen elementare Zusammensetzung.[13] LC-MS wird routinemäßig zur Überwachung des Reaktionsfortschritts und zur Reinheitsbestimmung eingesetzt.[16]

  • Hochleistungsflüssigkeitschromatographie (HPLC): HPLC wird zur Bestimmung der Reinheit der Endprodukte verwendet.[16] Eine Reinheit von >95 % ist für biologische Assays typischerweise erforderlich.

Tabelle 1: Hypothetische Analysedaten für ausgewählte Derivate
Derivat-IDModifikationErwartete ¹H-NMR-Signale (charakteristisch)Erwartete Masse [M+H]⁺HPLC-Reinheit (%)
A-01 N-IsopropylDublett bei ~1.1 ppm (6H), Septett bei ~3.0 ppm (1H)215.1543>95
A-02 N-BenzoylMultipletts im Bereich 7.4-7.8 ppm (aromatische H)277.1339>95
B-01 3'-Brom-DerivatAromatische Signale zeigen veränderte Kopplungsmuster251.0182 / 253.0161>95
B-02 3'-Phenyl-Derivat (Suzuki)Zusätzliche aromatische Signale im Bereich 7.2-7.6 ppm249.1386>95

Interpretation und nächste Schritte in der SAR-Analyse

Die aus den biologischen Assays gewonnenen Aktivitätsdaten werden mit den strukturellen Änderungen der synthetisierten Derivate korreliert.

Schlüsselfragen für die SAR-Analyse:

  • Welche Größe und Polarität von Substituenten am Azetidin-Stickstoff wird toleriert oder bevorzugt?

  • Führt eine Erhöhung der sterischen Hinderung zu einem Aktivitätsverlust?

  • Wie beeinflussen elektronenziehende vs. elektronenliefernde Gruppen am Phenylring die Aktivität?

  • Gibt es spezifische Wasserstoffbrücken-Donoren oder -Akzeptoren, die die Aktivität verbessern?

Die Antworten auf diese Fragen leiten das Design der nächsten Generation von Analoga und führen schrittweise zur Optimierung der Leitstruktur.[17][18] Quantitative Struktur-Aktivitäts-Beziehungen (QSAR) können ebenfalls angewendet werden, um prädiktive Modelle zu erstellen, die den Designprozess weiter rationalisieren.[8]

Referenzen

  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Benchchem. Verfügbar unter:

  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem. Verfügbar unter:

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. Verfügbar unter:

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Verfügbar unter:

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Verfügbar unter:

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Verfügbar unter:

  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. Benchchem. Verfügbar unter:

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Verfügbar unter:

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Verfügbar unter:

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Verfügbar unter:

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Verfügbar unter:

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Verfügbar unter:

  • Small Molecule HPLC. Sigma-Aldrich. Verfügbar unter:

  • HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. Verfügbar unter:

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. Verfügbar unter:

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. Verfügbar unter:

  • Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate. Verfügbar unter:

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. Verfügbar unter:

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Verfügbar unter:

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Verfügbar unter:

  • Structure Activity Relationships. Drug Design Org. Verfügbar unter:

  • Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. PubMed. Verfügbar unter:

  • Synthesis and biological study of Azetidinone derivatives. Verfügbar unter:

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Verfügbar unter:

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Verfügbar unter:

  • Structural modifications employed in the SAR study. ResearchGate. Verfügbar unter:

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry - ACS Publications. Verfügbar unter:

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. Verfügbar unter:

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design. Verfügbar unter:

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. PMC. Verfügbar unter:

  • 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. PubMed. Verfügbar unter:

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. Verfügbar unter:

Sources

Application

Application Note: Strategic Integration of 4-[(Azetidin-1-yl)methyl]benzonitrile in CNS Drug Development

Abstract The optimization of Central Nervous System (CNS) drugs requires a delicate balance of physicochemical properties to satisfy the Multi-Parameter Optimization (MPO) score.[1] 4-[(Azetidin-1-yl)methyl]benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The optimization of Central Nervous System (CNS) drugs requires a delicate balance of physicochemical properties to satisfy the Multi-Parameter Optimization (MPO) score.[1] 4-[(Azetidin-1-yl)methyl]benzonitrile serves as a critical "privileged structure" in this domain. This application note details the utility of this scaffold as a bioisostere for N,N-dimethylamines and pyrrolidines, offering reduced lipophilicity (LogD) and modulated basicity (pKa) to enhance Blood-Brain Barrier (BBB) penetration. We provide validated protocols for its synthesis, derivatization, and physicochemical profiling.

Introduction: The Azetidine Advantage in Neuropharmacology

In modern CNS drug design, "escaping Flatland" (increasing sp3 character) is a primary strategy to improve solubility and metabolic stability while reducing off-target toxicity. The azetidine ring, a four-membered saturated heterocycle, has emerged as a superior bioisostere to larger rings like piperidine or flexible chains like diethylamine.

Mechanistic Rationale

The integration of the 4-[(Azetidin-1-yl)methyl]benzonitrile motif addresses three critical failure modes in CNS discovery:

  • pKa Modulation: Azetidines generally exhibit a pKa 0.5–1.0 unit lower than their pyrrolidine or piperidine counterparts. This increases the fraction of neutral species at physiological pH (7.4), thereby enhancing passive diffusion across the BBB.

  • Metabolic Stability: Unlike N-dealkylation observed in diethylamines, the azetidine ring is metabolically robust against oxidative deamination by CYPs, provided the 3-position is not electronically activated.

  • Vector Positioning: The specific geometry of the azetidine ring (puckered conformation) projects substituents into unique vectors, often improving selectivity for GPCRs (e.g., Dopamine D3, Histamine H3) compared to flat aromatic linkers.

Structural Role of the Benzonitrile

The benzonitrile moiety acts as a versatile "synthetic handle" and a pharmacophore in its own right:

  • As a Pharmacophore: The nitrile group can accept hydrogen bonds (weak acceptor) and is metabolically stable compared to esters.

  • As an Intermediate: It allows rapid access to benzylamines (via reduction), amides (via hydrolysis), or tetrazoles (via cycloaddition), facilitating SAR expansion.

Experimental Workflow & Decision Tree

The following diagram illustrates the strategic decision-making process for incorporating this scaffold into a lead optimization program.

CNS_MPO_Workflow Start Hit Compound Identification (High Lipophilicity / Poor BBB) Design Scaffold Hop Design: Replace NR2 with Azetidine Start->Design Strategy Synth Synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile Design->Synth Execution Profile Physicochemical Profiling (pKa, LogD, PAMPA) Synth->Profile QC Decision Does it meet CNS MPO? Profile->Decision Data Analysis Optimize Derivatize Nitrile (Amine/Amide/Tetrazole) Decision->Optimize No (Low Potency) Candidate Select as CNS Lead Candidate Decision->Candidate Yes (High Score) Optimize->Profile Re-test

Figure 1: Strategic workflow for utilizing azetidine scaffolds to optimize CNS Multi-Parameter Optimization (MPO) scores.

Detailed Synthesis Protocols

Protocol A: Synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile

This protocol utilizes a nucleophilic substitution strategy. The use of inorganic base and a polar aprotic solvent is critical for yield.

Reagents:

  • Azetidine Hydrochloride (CAS: 36529-01-4)

  • 4-(Bromomethyl)benzonitrile (CAS: 17201-43-3)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (MeCN), HPLC grade

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Azetidine HCl (1.0 eq, 10 mmol) in MeCN (50 mL).

  • Base Addition: Add anhydrous

    
     (3.0 eq, 30 mmol). Note: Excess base is required to neutralize the HCl salt and scavenge HBr formed during alkylation.
    
  • Alkylation: Add 4-(Bromomethyl)benzonitrile (1.0 eq, 10 mmol) portion-wise over 5 minutes.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4-6 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). Product typically appears at

      
      . Stain with Ninhydrin (azetidines may stain weakly) or visualize under UV (benzonitrile chromophore).
      
  • Workup: Cool to room temperature. Filter off the inorganic solids through a celite pad. Rinse the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 85-92%.

    • Characterization:

      
       NMR (400 MHz, 
      
      
      
      ) should show distinctive azetidine multiplets at
      
      
      ~3.2 ppm (4H) and ~2.1 ppm (2H).
Protocol B: Derivatization - Nitrile Reduction to Benzylamine

For programs targeting monoamine transporters, the nitrile is often reduced to a primary amine.

Method:

  • Dissolve the benzonitrile intermediate in MeOH saturated with ammonia (

    
    ).
    
  • Add Raney Nickel (approx. 50 wt%) or

    
     (10 wt%).
    
  • Hydrogenate at 40 psi

    
     for 12 hours.
    
  • Critical Check: Ensure strictly anhydrous conditions to prevent hydrolysis to the amide.

Physicochemical Profiling & Validation

To validate the "Azetidine Advantage," the synthesized compound must be profiled against standard CNS criteria.[1]

Comparative Data: Azetidine vs. Diethylamine

The following table highlights the theoretical and empirical improvements when switching from a diethylamine scaffold to the azetidine scaffold.

PropertyDiethylamine AnalogAzetidine Analog (Title Compound)Impact on CNS MPO
pKa (Basic N) ~10.5~9.8 - 10.2Positive: Lower pKa increases neutral fraction at pH 7.4.
LogD (pH 7.4) 2.51.8Positive: Lower lipophilicity reduces non-specific binding.
TPSA (

)
2626Neutral: Polar surface area remains constant.
Rotatable Bonds 42Positive: Increased rigidity decreases entropic penalty upon binding.
Clint (Microsomal) HighLow/MediumPositive: Azetidine ring resists N-dealkylation better than acyclic chains.
Protocol C: PAMPA-BBB Permeability Assay

Purpose: To determine the passive transcellular permeability of the compound.

Procedure:

  • Donor Plate: Prepare a 10 mM stock solution of 4-[(Azetidin-1-yl)methyl]benzonitrile in DMSO. Dilute to 10

    
     in PBS (pH 7.4). Add 200 
    
    
    
    to the donor wells of a PAMPA sandwich plate.
  • Membrane: Coat the PVDF filter of the donor plate with 4

    
     of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).
    
  • Acceptor Plate: Add 200

    
     of PBS (pH 7.4) to the acceptor wells.
    
  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Separate plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (

    
    ) using the standard equation:
    
    
    
    
    • Target:

      
       cm/s indicates high CNS permeability.
      

References

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. Link

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool to Aid in Project Design and Selection. ACS Chemical Neuroscience, 1(6), 435–449. Link

  • Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(16), 7187–7211. Link

  • Westphal, M. V., et al. (2021). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. (Contextual grounding on Azetidine stability). Link

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

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Method

Application Note: Developing Novel Enzyme Inhibitors Using 4-[(Azetidin-1-yl)methyl]benzonitrile

This guide details the strategic application of 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 1851533-63-5) as a privileged scaffold in the discovery of Reversible Covalent Inhibitors , specifically targeting Cysteine Prote...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 1851533-63-5) as a privileged scaffold in the discovery of Reversible Covalent Inhibitors , specifically targeting Cysteine Proteases (e.g., Cathepsins) and Lysine-Specific Demethylase 1 (LSD1) .

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 4-[(Azetidin-1-yl)methyl]benzonitrile motif represents a "sweet spot" between physicochemical optimization and mechanistic efficacy. This scaffold combines two critical functionalities:

  • The Benzonitrile Warhead: Acts as an electrophilic trap for active-site nucleophiles (Cysteine -SH or Serine -OH), forming a reversible imidate adduct. This allows for high potency without the permanent protein adduction risks associated with irreversible inhibitors (e.g., acrylamides).

  • The Azetidine Linker: A rigid, metabolic bioisostere of piperidine/pyrrolidine. The azetidine ring lowers lipophilicity (

    
    ) and reduces steric bulk, allowing the "tail" of the inhibitor to fit into constricted S2/S3 enzymatic pockets.
    

Primary Applications:

  • Fragment-Based Drug Discovery (FBDD): As a high-efficiency ligand efficiency (LE) starting point.

  • Lead Optimization: Replacing metabolically labile N-methyl groups or bulky piperidines with the azetidine ring to improve CNS penetration and metabolic stability.

Mechanism of Action: Reversible Covalent Inhibition

The core utility of this molecule lies in the nitrile group's ability to undergo nucleophilic attack.

The Thioimidate Trap (Cysteine Proteases)

When targeting enzymes like Cathepsin K, L, or S , the active site Cysteine thiolate attacks the nitrile carbon. Unlike epoxides (irreversible), this forms a thioimidate intermediate that is stable enough to inhibit the enzyme but can hydrolyze or reverse, reducing off-target immunogenicity.

Visualizing the Mechanism

The following diagram illustrates the catalytic interruption driven by the benzonitrile warhead.

G Enzyme_Free Free Enzyme (Active Site Cys-SH) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme_Free->Michaelis + Inhibitor (Kon) Inhibitor Inhibitor (Azetidinyl-Benzonitrile) Inhibitor->Michaelis Transition Transition State (Thiolate Attack on CN) Michaelis->Transition Nucleophilic Attack Thioimidate Thioimidate Adduct (Inhibited Enzyme) Transition->Thioimidate Covalent Bond Formation Thioimidate->Enzyme_Free Slow Dissociation (Koff)

Figure 1: The nitrile group acts as a "soft" electrophile, forming a covalent thioimidate adduct with the catalytic cysteine. This reaction is reversible, distinct from "suicide" inhibition.

Protocol A: Chemical Synthesis & Derivatization

While 4-[(Azetidin-1-yl)methyl]benzonitrile is commercially available, optimizing the scaffold requires functionalizing the azetidine ring.

Objective: Synthesize 3-substituted azetidine derivatives to probe the S2 enzymatic pocket.

Materials
  • Reagents: 4-(Bromomethyl)benzonitrile (1.0 eq), 3-Fluoroazetidine HCl (or other azetidine derivative) (1.1 eq),

    
     (3.0 eq), Potassium Iodide (KI) (0.1 eq).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Purification: Silica Gel (DCM/MeOH gradient).

Step-by-Step Methodology
  • Activation: In a round-bottom flask, suspend 3-substituted azetidine HCl and

    
     in anhydrous MeCN. Stir at room temperature for 15 minutes to liberate the free base.
    
  • Coupling: Add 4-(Bromomethyl)benzonitrile and catalytic KI. The KI accelerates the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile group is stable under these mild basic conditions.

  • Workup: Cool to RT. Filter off inorganic solids (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve residue in DCM and wash with water (to remove residual azetidine). Dry organic layer over

    
    . Purify via Flash Column Chromatography.
    
    • Note: Azetidines are basic; pre-treat silica with 1% Triethylamine to prevent streaking.

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the diagnostic AB quartet of the benzylic protons (~3.6 ppm) and the disappearance of the CH2-Br signal (~4.5 ppm). The azetidine ring protons should appear as multiplets between 3.0–4.0 ppm.

Protocol B: Biochemical Evaluation (Enzymatic Assay)

This protocol determines the inhibitory potency (


) against Cathepsin L , a representative cysteine protease target.
Experimental Design
  • Assay Type: Fluorogenic Kinetic Assay.

  • Substrate: Z-Phe-Arg-AMC (Release of AMC is monitored).

  • Control Inhibitor: E-64 (Irreversible reference) or Odanacatib (Nitrile-based reference).

Reagent Setup (Table 1)
ComponentConcentration (Stock)Concentration (Final)Role
Assay Buffer 100 mM Na-Acetate, pH 5.51XMimics lysosomal pH
DTT 100 mM1 mMMaintains active site Cys reduction
EDTA 100 mM1 mMChelates metals that oxidize Cys
Cathepsin L 10 µM1 nMTarget Enzyme
Substrate (Z-Phe-Arg-AMC) 10 mM (DMSO)20 µMFluorogenic reporter
Test Compound 10 mM (DMSO)Dose Response (1 nM - 10 µM)Inhibitor
Workflow
  • Enzyme Activation: Dilute Cathepsin L into Assay Buffer containing DTT and EDTA. Incubate at RT for 15 minutes. Critical: Without pre-incubation with DTT, the enzyme activity will be erratic due to oxidation.

  • Compound Addition: Add 1 µL of Test Compound (serially diluted in DMSO) to 99 µL of activated enzyme in a black 96-well plate.

  • Pre-Equilibration: Incubate for 15 minutes.

    • Why? Nitrile inhibitors are slow-binding. Pre-incubation ensures equilibrium is reached before substrate competition begins.

  • Reaction Start: Add 100 µL of Substrate solution.

  • Measurement: Monitor Fluorescence (Ex: 360 nm / Em: 460 nm) every 30 seconds for 20 minutes on a plate reader.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the fluorescence curves. Plot 

vs. [Inhibitor] to determine

.

Interpretation of Results:

  • Steep Slope (Hill Slope > 1): May indicate covalent modification or aggregation.

  • Time-Dependent Inhibition: If

    
     decreases significantly with longer pre-incubation (e.g., 15 min vs 60 min), the compound acts via a slow-binding covalent mechanism (typical for nitriles).
    

Application Note: Lead Optimization Strategy

To transition 4-[(Azetidin-1-yl)methyl]benzonitrile from a "hit" to a "lead," structural modifications are required to enhance selectivity.

Workflow: The Design Cycle

The following Graphviz diagram outlines the iterative process of optimizing the azetidine core.

Optimization Hit Hit: 4-[(Azetidin-1-yl)methyl]benzonitrile (IC50 ~ 5 µM) Design Design: Scaffold Decoration Target S2/S3 Pockets Hit->Design Synth Synthesis: 3-Substituted Azetidines (3-F, 3-OH, 3-Phenyl) Design->Synth Test Test: Cathepsin L Assay (Determine Ki & Residence Time) Synth->Test Decision Decision Point Test->Decision Decision->Design Low Potency Lead Candidate Lead Candidate Decision->Lead Candidate IC50 < 50 nM Good Metabolic Stability

Figure 2: Iterative optimization cycle. The 3-position of the azetidine ring is the primary vector for increasing potency and selectivity.

Optimization Tactics
  • 3-Fluoro Substitution: Introducing a fluorine at the 3-position of the azetidine ring lowers the

    
     of the amine (reducing hERG liability) and blocks metabolism without adding significant steric bulk.
    
  • 3-Aryl Extension: For targets with deep hydrophobic pockets (e.g., LSD1), attaching a phenyl or heteroaryl group at the azetidine 3-position can dramatically increase potency by engaging

    
     stacking interactions.
    

References

  • Azetidines in Medicinal Chemistry: Cheekatla, S. R. (2026).[1][2][3] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.[2] [Link]

  • Nitrile Warheads in Protease Inhibition: Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanuramide derivatives as potent inhibitors of Cathepsin K. Journal of Medicinal Chemistry. [Link]

  • LSD1 Inhibitor Design: Mould, D. P., et al. (2015). Reversible Inhibitors of LSD1 as Therapeutic Agents in Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • Commercial Building Block Data: 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 1851533-63-5).[4] Matrix Fine Chemicals. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-[(Azetidin-1-yl)methyl]benzonitrile Synthesis

Case ID: AZT-CN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Reaction Overview Welcome to the technical support module for the synthesis of 4-[(A...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AZT-CN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Overview

Welcome to the technical support module for the synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile . This transformation is a critical step in the synthesis of S1P1 receptor modulators and various CNS-active agents.

While seemingly a standard ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 alkylation, this reaction frequently suffers from low yields due to three specific failure modes: Azetidine volatility , hydrochloride salt insolubility , and nitrile hydrolysis . This guide provides a self-validating protocol and a troubleshooting matrix to ensure reproducible high yields (>85%).
The Reaction

Transformation: Nucleophilic substitution of 4-(bromomethyl)benzonitrile with azetidine.[1]

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">



The "Gold Standard" Protocol

Use this protocol to establish a baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reagent Table
ComponentEquiv.RoleCritical Note
4-(Bromomethyl)benzonitrile 1.0ElectrophileLachrymator.[1] Ensure high purity; hydrolyzed benzyl alcohol impurity kills yield.
Azetidine HCl 1.2 - 1.5NucleophileDo not use free base if possible (volatile).[1] Use HCl salt + excess base.
Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
3.0BaseMust be anhydrous and finely powdered. Granular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

reacts too slowly.
Acetonitrile (MeCN) [0.2 M]SolventPreferred over DMF for easier workup. Must be dry (<0.1% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Sodium Iodide (NaI) 0.1 (Cat.)[1]CatalystOptional.[2] Finkelstein activation of bromide to iodide accelerates sluggish reactions.
Step-by-Step Methodology
  • Activation Phase:

    • To a dry reaction vessel equipped with a magnetic stir bar, add Azetidine HCl (1.2 equiv) and Powdered

      
        (3.0 equiv).
      
    • Add Acetonitrile (MeCN) (0.2 M relative to limiting reagent).[1]

    • Crucial Step: Stir at Room Temperature (RT) for 30 minutes before adding the electrophile. This allows the base to neutralize the HCl and generate the free amine in situ without losing it to evaporation.

  • Alkylation Phase:

    • Add 4-(bromomethyl)benzonitrile (1.0 equiv) in a single portion.[1]

    • Seal the vessel.[3] Do not use an open reflux condenser unless equipped with a dry-ice trap, as free azetidine (bp ~62°C) will escape.[1]

    • Heat to 45–50°C . Note: Higher temperatures (>60°C) increase the risk of nitrile hydrolysis and polymerization.[1]

    • Monitor by TLC or LCMS.[4] Conversion typically completes in 4–6 hours.

  • Workup (The "pH Trap"):

    • Cool to RT. Filter off the inorganic salts (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).
      
    • Rinse the filter cake with Ethyl Acetate (EtOAc).[1]

    • Concentrate the filtrate carefully (keep bath <40°C) to remove MeCN.[1]

    • Redissolve residue in EtOAc and wash with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
        (pH ~8-9).
      
    • Warning:Do not wash with acidic water. The product is a base. Acidic washes will pull the product into the aqueous waste.

Visualizing the Workflow & Failure Modes

The following diagram maps the reaction logic and where users typically encounter failure.

ReactionLogic Start Start: Reagents Mixed Activation In-Situ Free Basing (Azetidine HCl + K2CO3) Start->Activation Stir 30 min Reaction S_N2 Alkylation (45-50°C, MeCN) Activation->Reaction Add Electrophile Fail_Volatile FAILURE: Azetidine Evaporation (Open vessel >60°C) Reaction->Fail_Volatile Overheating/Unsealed Fail_Hydrolysis FAILURE: Nitrile Hydrolysis (Strong Base + High Heat) Reaction->Fail_Hydrolysis H2O present + Heat Product Target Product 4-[(Azetidin-1-yl)methyl]benzonitrile Reaction->Product Successful Conversion Fail_Workup FAILURE: Product Loss (Acidic Wash pH < 7) Product->Fail_Workup Incorrect Extraction

Figure 1: Reaction pathway analysis highlighting critical process control points (PCPs) where yield is commonly lost.

Troubleshooting Guide (Diagnosis Matrix)

Issue 1: Low Yield (<50%) with Incomplete Conversion

Symptom: LCMS shows remaining benzyl bromide, but the reaction has stalled. Adding more heat doesn't help.

  • Root Cause: Loss of nucleophile. Azetidine free base is highly volatile (bp 62°C).[1] If you heated an unsealed flask, the azetidine evaporated before reacting.

  • Solution:

    • Add another 0.5 equiv of Azetidine HCl + 1.0 equiv

      
      .
      
    • Seal the vessel (pressure tube or tightly stoppered flask).

    • Lower temperature to 40°C and extend time.

Issue 2: Product Missing After Workup

Symptom: Reaction looked perfect on TLC, but after extraction, the mass is negligible.

  • Root Cause: pH mismanagement. The product contains a tertiary amine.[3][5] If you washed the organic layer with 1N HCl or even slightly acidic water, the product protonated and moved to the aqueous layer.

  • Solution: Check your aqueous waste. Basify it to pH 12 with NaOH, then re-extract with DCM (Dichloromethane).[1] DCM is better than EtOAc for extracting polar amines.

Issue 3: New Spot on TLC (More Polar than Product)

Symptom: A byproduct appears that is UV active but more polar.[1]

  • Root Cause: Hydrolysis of the nitrile (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to the amide (
    
    
    
    ).[2][6] This happens if the reaction is run too hot (>80°C) or if the MeCN is "wet" (contains water) in the presence of carbonate.
  • Solution:

    • Ensure MeCN is anhydrous.

    • Strictly control temperature (keep <55°C).

    • Switch base to DIPEA (Diisopropylethylamine) in THF if hydrolysis persists (organic bases are less likely to promote hydrolysis than carbonate anions).[1]

Advanced Optimization: The Catalyst Switch

If the reaction is sluggish due to steric bulk or electron-poor electrophiles, employ the Finkelstein Modification .

Catalyst Bromide Benzyl Bromide (Reactive) Iodide Benzyl Iodide (Hyper-Reactive) Bromide->Iodide + NaI (0.1 eq) Acetone/MeCN Product Final Product Iodide->Product + Azetidine Fast S_N2

Figure 2: Catalytic cycle using Sodium Iodide to generate the more reactive benzyl iodide in situ.[1]

Protocol Adjustment: Add 10 mol% Sodium Iodide (NaI) to the reaction mixture. The iodide displaces the bromide to form a transient, highly reactive benzyl iodide, which reacts with azetidine 5-10x faster.[1]

Frequently Asked Questions (FAQ)

Q: Can I use free base Azetidine instead of the HCl salt? A: Yes, but it is not recommended for reproducibility. Free base azetidine is difficult to handle, hygroscopic, and volatile.[1] Weighing the HCl salt is more accurate. If you must use free base, handle it in a cold room and add it last.[1]

Q: Why is Acetonitrile preferred over DMF? A: DMF is difficult to remove without high heat (which degrades the product) or aqueous washing (which risks product loss).[1] Acetonitrile can be evaporated under reduced pressure at 35°C, simplifying the isolation of this amine product.[1]

Q: My product is colored (yellow/brown). Is it pure? A: Pure 4-[(Azetidin-1-yl)methyl]benzonitrile should be a white to off-white solid/oil.[1] Yellowing indicates oxidation of the amine or traces of polymerized benzyl bromide. Pass through a short pad of silica gel (eluent: 5% MeOH in DCM) to remove color.[1]

References

  • Azetidine Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[5][7][8]

    • Source:Chem. Soc. Rev., 2021.
    • Context: Discusses ring strain and stability of azetidines vs. aziridines.
  • General Alkylation Protocol (S1P1 Agonist Precursors)

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.
    • Source:ACS Comb. Sci., 2013 (PMC Full Text).[1]

    • Context: Details the use of and MeCN for azetidine alkyl
  • Nitrile Stability & Hydrolysis

    • Title: Hydrolysis of Nitriles.[2][6][9][10]

    • Source:Chemistry LibreTexts.
    • Context: Mechanisms of base-catalyzed nitrile hydrolysis to amides (the primary impurity).[1]

  • Process Chemistry of Azetidines

    • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry.
    • Source:ChemRxiv, 2025.[1][11]

    • vs organic bases)
    • [1]

Sources

Optimization

Technical Support Center: Purification of 4-[(Azetidin-1-yl)methyl]benzonitrile and its Isomers

Welcome to the technical support guide for navigating the purification challenges associated with 4-[(azetidin-1-yl)methyl]benzonitrile and its isomers. This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the purification challenges associated with 4-[(azetidin-1-yl)methyl]benzonitrile and its isomers. This document is designed for researchers, medicinal chemists, and process development professionals who encounter common yet complex hurdles in isolating this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

The unique structure of this molecule, featuring a strained azetidine ring, a basic nitrogen atom, and an aromatic nitrile group, presents a distinct set of purification challenges.[1] Impurities can range from positional isomers, which are notoriously difficult to separate due to similar physicochemical properties, to by-products from the synthetic route. This guide offers a structured approach to identifying and resolving these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical to designing a successful purification strategy.

Q1: What are the most common impurities encountered during the synthesis of 4-[(azetidin-1-yl)methyl]benzonitrile?

A: Impurities are typically process-related and can be broadly categorized.[2]

  • Positional Isomers: If the synthetic route involves reactions on the benzonitrile ring, you may encounter 2- and 3-cyano positional isomers. These are often the most challenging impurities as they share the same molecular weight and similar polarities.

  • Starting Materials: Unreacted 4-(bromomethyl)benzonitrile or azetidine can persist in the crude product.

  • By-products: Side reactions can lead to impurities. For instance, over-alkylation of azetidine or reactions involving the nitrile group can occur. For related syntheses, isomeric by-products are a known issue that often requires specific separation techniques.[3][4]

  • Degradation Products: The strained azetidine ring can be susceptible to ring-opening under harsh acidic or thermal conditions, leading to degradation products.[1]

Q2: What key physicochemical properties influence the purification of this compound?

A: Understanding the molecule's properties is paramount.

  • Basicity: The tertiary amine within the azetidine ring (pKa ~8-9, estimated) is the most significant functional group for purification. This basicity allows for manipulation using acid-base chemistry, such as selective extraction or the use of ion-exchange chromatography.

  • Polarity: The molecule possesses moderate polarity due to the nitrile group and the tertiary amine. This makes it suitable for both normal-phase and reverse-phase chromatography.

  • Crystallinity: Many azetidine derivatives are crystalline solids, making recrystallization a viable and potent purification technique if a suitable solvent system can be identified.[5][6]

Q3: How stable is 4-[(azetidin-1-yl)methyl]benzonitrile under typical purification conditions?

A: While generally stable, two main areas of concern exist:

  • Acid Sensitivity: The strained four-membered azetidine ring can be labile to strong acids, which may catalyze ring-opening. This is a critical consideration during reverse-phase HPLC (which often uses acidic modifiers like TFA or formic acid) and on standard silica gel, which is inherently acidic.

  • Thermal Stability: While no specific data is available for this exact molecule, related azetidinyl benzonitriles have been studied for their thermal deactivation pathways.[7][8] It is prudent to avoid prolonged exposure to high temperatures during distillation or drying.

Q4: What analytical methods are recommended to assess purity and identify isomers before preparative work?

A: A robust analytical method is the foundation of any purification workflow.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reverse-phase C18 or Phenyl-Hexyl column with a mobile phase of acetonitrile and water (containing 0.1% formic acid for MS compatibility) is a good starting point.[9] A photodiode array (PDA) detector will confirm peak homogeneity, and a mass spectrometer (MS) detector is invaluable for identifying isomers (which will have the same mass) and other impurities.

  • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for scouting solvent systems for column chromatography. Using different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) can quickly indicate the potential for separation.

Section 2: Troubleshooting Guide & Purification Workflows

This section provides detailed strategies for overcoming specific purification challenges. The following workflow offers a decision-making framework for selecting the appropriate purification strategy.

Purification_Workflow start Assess Crude Purity & Impurities (HPLC-MS, TLC) check_isomer Are positional isomers the primary impurity? start->check_isomer check_polarity Is the main impurity significantly different in polarity? check_isomer->check_polarity No prep_chrom Strategy 1: Preparative Chromatography check_isomer->prep_chrom Yes crystallization Strategy 2: Selective Crystallization check_isomer->crystallization Yes cpc Strategy 3: Centrifugal Partition Chromatography (CPC) check_isomer->cpc Yes (for scale-up) check_degradation Is product degrading on silica? check_polarity->check_degradation No extraction Strategy 4: Acid-Base Extraction check_polarity->extraction Yes (e.g., non-basic impurity) column_chrom Strategy 5: Standard Column Chromatography check_polarity->column_chrom Yes check_degradation->column_chrom No modified_silica Strategy 6: Modified Chromatography check_degradation->modified_silica Yes end Pure Product (>99%) prep_chrom->end crystallization->end cpc->end extraction->end column_chrom->end modified_silica->end

Caption: Decision workflow for purifying 4-[(azetidin-1-yl)methyl]benzonitrile.

Problem 1: My crude product is contaminated with positional isomers (e.g., 2- or 3-cyano isomers) that are difficult to resolve.

A: Separating positional isomers requires techniques that can exploit subtle differences in their spatial arrangement and electronic distribution.

  • Strategy A: Preparative HPLC

    • Causality: Positional isomers often have slight differences in dipole moment and planarity, which can be exploited by specific stationary phases. Phenyl-based columns are highly recommended as they can induce different retention times through π-π interactions with the aromatic ring of the isomers.[10]

    • Protocol: HPLC Method Development

      • Analytical Scouting: Screen several columns (e.g., C18, Phenyl-Hexyl, Cyano) on an analytical HPLC system.

      • Optimize Mobile Phase: Start with a simple gradient (e.g., 10-90% acetonitrile in water with 0.1% formic acid). Isocratic holds may be necessary to improve resolution.

      • Scale-Up: Once baseline separation is achieved, translate the method to a preparative scale, adjusting flow rates and injection volumes according to the column size.

Parameter Reverse-Phase (RP) Starting Conditions Normal-Phase (NP) Starting Conditions
Stationary Phase Phenyl-Hexyl or BiphenylBare Silica or Cyano (CN)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA: Hexanes/HeptaneB: Ethyl Acetate or Isopropanol
Gradient 10-95% B over 15 minutes0-50% B over 15 minutes
Rationale Excellent for aromatic compounds; MS-compatible.[9]Offers orthogonal selectivity to RP; often better for positional isomers.[11]
  • Strategy B: Selective Crystallization

    • Causality: Different isomers can have unique crystal packing energies and solubilities in various solvents. A systematic screen can identify a solvent or solvent system where the desired isomer is significantly less soluble than the others, allowing it to crystallize out selectively.[12]

    • Protocol: Small-Scale Solvent Screening

      • Place ~10-20 mg of crude material into several small vials.

      • Add a small amount (0.5 mL) of a different solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, heptane) to each vial.

      • Heat the vials to dissolve the solid, then allow them to cool slowly to room temperature and then to 0-4°C.

      • Observe which vials form crystals. Analyze the resulting solid and the remaining mother liquor by HPLC to determine if purification has occurred.

      • For promising hits, optimize by using binary solvent systems (e.g., ethyl acetate/heptane).

  • Strategy C: Centrifugal Partition Chromatography (CPC)

    • Causality: CPC is a liquid-liquid chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[13] It eliminates solid stationary phases, preventing irreversible adsorption and degradation. It is highly effective for isomer separation and is linearly scalable from lab to production scale.[13]

Problem 2: My product appears to be degrading during purification on a standard silica gel column.

A: This is a common issue for acid-sensitive compounds, particularly those with strained rings like azetidine.

  • Causality: Standard silica gel has a pKa of ~7 and is covered with acidic silanol groups (Si-OH). These acidic sites can catalyze the hydrolysis or ring-opening of the azetidine moiety, leading to yield loss and the formation of new impurities.

  • Solution 1: Deactivate the Silica Gel

    • Explanation: Adding a small amount of a volatile base to the mobile phase will neutralize the acidic silanol groups, creating a more inert surface for the separation.

    • Protocol:

      • Prepare your chosen eluent (e.g., 95:5 dichloromethane/methanol).

      • Add 0.1-1% triethylamine (or another volatile amine like diisopropylethylamine) to the mobile phase.

      • Use this "deactivated" mobile phase to pack and run your column. The amine will compete for the acidic sites, allowing your product to pass through intact.

  • Solution 2: Use an Alternative Stationary Phase

    • Explanation: If deactivation is insufficient, switching to a non-acidic stationary phase is the best option.

    • Recommendations:

      • Alumina: Can be purchased in neutral or basic grades and is an excellent alternative to silica.

      • Bonded Silica: Consider using Diol or Amino-propyl bonded silica, which have much less acidic surfaces.

Problem 3: Recrystallization attempts result in poor recovery or do not significantly improve purity.

A: This typically points to one of two issues: an inappropriate solvent system or the formation of a solid solution with a persistent impurity.

  • Causality: For effective recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurity should either be insoluble in the hot solvent or remain highly soluble in the cold solvent. If the impurity has very similar properties, it may co-crystallize.

  • Solution: Systematic Solvent System Optimization

    • Explanation: A structured approach to finding the ideal single or binary solvent system is crucial. The table below provides a guide.

    • Protocol:

      • Find a solvent in which the compound is highly soluble (e.g., dichloromethane, methanol). This will be the "good" solvent.

      • Find a solvent in which the compound is poorly soluble (e.g., hexanes, water). This will be the "poor" or "anti-solvent."

      • Dissolve the crude material in a minimal amount of the hot "good" solvent.

      • Slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).

      • Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly. This controlled precipitation often yields high-purity crystals.

Solvent Class Examples Use Case
Protic Solvents Isopropanol, EthanolGood for dissolving polar compounds; can form H-bonds.
Dipolar Aprotic Acetonitrile, Ethyl AcetateVersatile solvents with moderate polarity.
Apolar Solvents Toluene, Heptane, HexanesOften used as anti-solvents to induce crystallization.[5]
Chlorinated Dichloromethane (DCM)Excellent "good" solvent, but use should be minimized.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem.
  • THE SEPARATION OF POSITIONAL ISOMERS BY CAPILLARY ELECTROCHROMATOGRAPHY. Taylor & Francis.
  • Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY.
  • Azetidine derivatives and a process for their production. Google Patents.
  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
  • separation of positional isomers. Chromatography Forum.
  • Isomer separation by CPC chromatography. Rotachrom.
  • Impurities in New Drug Substances, Products and Dosage Forms: A Complete Review. Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108.
  • 4-[(AZETIDIN-1-YL)METHYL]BENZONITRILE | CAS 1851533-63-5. Matrix Fine Chemicals.
  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
  • Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. ResearchGate.
  • Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. RSC Publishing.
  • 4-((1H-Imidazol-1-yl)methyl)benzonitrile | 112809-54-8. Sigma-Aldrich.
  • 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3. Santa Cruz Biotechnology.
  • MSDS of 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile.
  • Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents.
  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Benchchem.
  • A method for the separation of the letrozole precursor 4-'1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer. Google Patents.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.

Sources

Troubleshooting

Technical Support Center: 4-[(Azetidin-1-yl)methyl]benzonitrile Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center for 4-[(Azetidin-1-yl)methyl]benzonitrile . As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional small molec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 4-[(Azetidin-1-yl)methyl]benzonitrile . As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of bifunctional small molecules. This compound is a classic "Goldilocks" molecule: it contains a highly strained, basic azetidine ring paired with an electrophilic benzonitrile moiety.

To successfully handle this compound, you must understand the causality behind its degradation. The azetidine ring is highly susceptible to acid-catalyzed nucleophilic ring-opening due to its inherent ring strain (~25.4 kcal/mol)[1]. Conversely, the benzonitrile group is vulnerable to both acid- and base-catalyzed hydrolysis[2], as well as enzymatic degradation in biological matrices[3].

This guide provides the mechanistic insights, quantitative data, and self-validating protocols required to troubleshoot and prevent degradation in your workflows.

Part 1: Mechanistic Degradation Pathways

Understanding how your molecule falls apart is the first step to keeping it intact.

Azetidine Ring-Opening (Acid-Catalyzed)

The four-membered azetidine ring is under significant steric strain. When the azetidine nitrogen is protonated in acidic media (e.g., 0.1% TFA or HCl), it becomes an excellent leaving group. Any nucleophile present in the buffer (water, chloride, or even biological thiols) can attack the adjacent carbon atoms via an


-type mechanism, permanently popping the ring open into an acyclic amine derivative[1][4].
Benzonitrile Hydrolysis (Base/Acid-Catalyzed)

The nitrile group is an electrophilic center. Under basic conditions, hydroxide ions (


) act as nucleophiles, attacking the nitrile carbon to form a negatively charged tetrahedral intermediate. This intermediate rapidly undergoes proton transfer and tautomerization to form a benzamide derivative (+18 Da mass shift)[2]. Prolonged exposure leads to further hydrolysis into a benzoic acid derivative and ammonia.
Enzymatic Degradation (In Vitro / In Vivo Assays)

If you are using this compound in microbial or cell-based assays, be aware of enzymatic liabilities. Nitrilase enzymes can directly hydrolyze the benzonitrile group to benzoic acid, while the nitrile hydratase/amidase pathway converts it first to benzamide, then to benzoic acid[5].

G A 4-[(Azetidin-1-yl)methyl]benzonitrile B Benzamide Intermediate (+18 Da) A->B Base/Acid Hydrolysis D Ring-Opened Amine (Nu- Adduct) A->D Acid + Nucleophile C Benzoic Acid Derivative (+19 Da, -NH3) B->C Extended Hydrolysis

Fig 1. Primary degradation pathways of 4-[(Azetidin-1-yl)methyl]benzonitrile.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My stock solution degrades rapidly when prepared in 0.1% TFA for HPLC. Why? A1: You are inducing acid-catalyzed azetidine ring-opening. TFA protonates the azetidine nitrogen, increasing the ring strain and making it susceptible to nucleophilic attack by trace water or other nucleophiles in your solvent[1]. Action: Switch your diluent to a neutral or slightly basic buffer (e.g., 10 mM Ammonium Bicarbonate, pH 7.4) to keep the azetidine unprotonated and stable.

Q2: I observe a +18 Da mass shift in my high-pH assay buffers. Is the azetidine opening with water? A2: Unlikely. While water can open a protonated azetidine, at high pH, the azetidine is deprotonated and relatively stable. A +18 Da shift in basic conditions is the hallmark of nitrile hydrolysis . Hydroxide ions attack the nitrile carbon, converting it to a benzamide[2]. Action: Maintain assay buffers strictly between pH 6.5 and 7.5.

Q3: My compound disappears in cell-culture media, but I don't see the +18 Da benzamide peak. Where is it going? A3: It is likely undergoing complete microbial/enzymatic degradation. Certain bacteria and cellular enzymes (nitrilases) bypass the benzamide intermediate entirely, converting the benzonitrile directly into a benzoic acid derivative and ammonia[3][5]. Look for a +19 Da mass shift (addition of water, loss of


) in your LC-MS in negative ion mode.

W S1 Identify Degradant Mass Shift D1 +18 Da (Hydrolysis) S1->D1 D2 +19 Da, -NH3 (Complete Hydrolysis) S1->D2 D3 Variable +Mass (Ring Opening) S1->D3 A1 Check Buffer pH Avoid pH > 8.5 D1->A1 A2 Check for Nitrilase Activity Use Enzyme Inhibitors D2->A2 A3 Avoid Lewis/Bronsted Acids Use Non-Nucleophilic Buffers D3->A3

Fig 2. LC-MS guided troubleshooting workflow for compound degradation.

Part 3: Quantitative Stability Profile

To aid in experimental design, we have synthesized the expected kinetic stability profile of 4-[(Azetidin-1-yl)methyl]benzonitrile across various standard laboratory conditions.

Environmental ConditionPrimary Degradation MechanismDominant Degradant Mass ShiftEstimated Half-Life (

)
0.1 M HCl (pH 1), 25°C Azetidine Ring-Opening+18 Da (if

is Nu-) or +36 Da (if

is Nu-)
< 2 Hours
0.1 M NaOH (pH 13), 25°C Nitrile Hydrolysis+18 Da (Benzamide formation)~ 12 - 24 Hours
PBS Buffer (pH 7.4), 4°C None (Stable Goldilocks Zone)N/A> 30 Days
3%

, 25°C
N-Oxidation (Azetidine)+16 Da (N-oxide formation)~ 48 Hours

Part 4: Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating LC-MS Method

Expertise Note: Because the azetidine nitrogen is basic, using standard acidic mobile phases (like 0.1% Formic Acid) can cause severe peak tailing on standard C18 columns and induce on-column degradation. We utilize a high-pH mobile phase with a hybrid-silica column to keep the azetidine neutral, ensuring sharp peaks and intact molecules.

Materials:

  • Column: Waters XBridge C18 (or equivalent high-pH stable hybrid silica), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH ~8.2).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in 50% Mobile Phase A / 50% Mobile Phase B to a final concentration of 10 µg/mL. Do not use pure organic solvent, as it causes injection breakthrough.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibrate at 5% B.

  • Detection: Monitor UV absorbance at 230 nm (optimal for the benzonitrile chromophore) and configure the Mass Spectrometer for ESI+ (scanning m/z 100-500).

  • System Validation Check (Critical): Inject a blank, followed by the sample. Calculate the mass balance. The area of the parent peak plus the area of any degradant peaks (adjusted for UV response factors) must equal

    
     of a freshly prepared standard. If mass balance fails, the compound is degrading on-column or precipitating.
    
Protocol 2: Forced Degradation Profiling (Mass Balance Assay)

Expertise Note: A forced degradation study is a self-validating system. By intentionally destroying the molecule, we map its exact retention times and mass shifts, ensuring our analytical method (Protocol 1) is truly "stability-indicating" and capable of resolving the parent from its fragments.

Step-by-Step Methodology:

  • Acid Hydrolysis: Mix 1 mL of 1 mg/mL stock (in Acetonitrile) with 1 mL of 0.1 M HCl. Incubate at 40°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of 1 mg/mL stock with 1 mL of 0.1 M NaOH. Incubate at 40°C for 4 hours.

  • Oxidation: Mix 1 mL of 1 mg/mL stock with 1 mL of 3%

    
    . Incubate at room temperature for 24 hours.
    
  • Quenching (Self-Validation Step): Before injection, you must neutralize the acid/base samples to pH ~7 using NaOH or HCl, respectively. Failing to neutralize will cause massive retention time shifts and ruin the chromatography.

  • Analysis: Inject all three samples using Protocol 1.

  • Data Interpretation: Verify that the base hydrolysis sample yields a +18 Da peak (benzamide) and the acid sample yields multiple ring-opened adducts. Ensure baseline resolution (

    
    ) between all degradants and the parent peak.
    

References

Sources

Optimization

Troubleshooting poor solubility of 4-[(Azetidin-1-yl)methyl]benzonitrile derivatives

Technical Support Center: 4-[(Azetidin-1-yl)methyl]benzonitrile Derivatives Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[(Azetidin-1-yl)methyl]ben...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(Azetidin-1-yl)methyl]benzonitrile Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-[(Azetidin-1-yl)methyl]benzonitrile and its derivatives. This document provides in-depth troubleshooting for one of the most common challenges encountered with this class of compounds: poor aqueous solubility. As modern drug candidates become more complex and lipophilic, solubility issues are a defining feature of pharmaceutical development[1]. This guide is designed to provide both rapid-response FAQs and detailed experimental protocols to systematically diagnose and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial questions regarding solubility.

Q1: My 4-[(azetidin-1-yl)methyl]benzonitrile derivative won't dissolve in my aqueous buffer. What's the first thing I should check?

A1: The first step is to consider the pH of your buffer. The azetidine ring contains a basic nitrogen atom (pKa ≈ 11.3)[2], making the solubility of these compounds highly pH-dependent. As weak bases, they are typically more soluble in acidic conditions where the azetidine nitrogen can be protonated, forming a more soluble salt[3][4][5]. Attempt to dissolve your compound in a buffer with a lower pH (e.g., pH 4-5) and observe for improvement.

Q2: I'm seeing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What does this mean?

A2: This phenomenon is characteristic of a compound with low kinetic solubility. Kinetic solubility refers to the concentration at which a compound, rapidly diluted from a high-concentration organic stock (like DMSO), begins to precipitate in an aqueous medium[6][7][8]. It suggests that while your compound is soluble in the organic stock, it crashes out when the solvent environment abruptly changes to aqueous. This is a very common issue, as over 40% of new chemical entities are poorly water-soluble[9][10][11].

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A3:

  • Kinetic Solubility is measured by diluting a DMSO stock into an aqueous buffer and identifying the concentration at which precipitation first occurs. It's a high-throughput method used in early discovery to rank compounds[6][12].

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution, measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-72 hours)[6][12]. This is the gold-standard measurement for formulation development.

It matters because a compound can have acceptable kinetic solubility for an initial screen but poor thermodynamic solubility, making it challenging for later-stage development. The two values do not always correlate well[8].

Q4: Can the solid-state form of my compound affect its solubility?

A4: Absolutely. The solid-state properties, such as whether the compound is crystalline or amorphous, and which polymorph is present, can significantly impact solubility and dissolution rate[13][14][15]. Amorphous forms, which lack a regular crystal lattice structure, are thermodynamically less stable and generally exhibit higher apparent solubility than their crystalline counterparts[1][16][17]. If you are experiencing unexpected solubility issues, characterization of the solid form is recommended.

Part 2: In-Depth Troubleshooting & Solution Guides

If initial troubleshooting fails, a more systematic approach is required. This section provides detailed guides and protocols to diagnose and solve complex solubility problems.

Logical Troubleshooting Workflow

The following diagram outlines a systematic process for addressing solubility issues, from initial observation to advanced formulation strategies.

G start Problem: Poor Solubility Observed check_ph Is the compound a weak base/acid? start->check_ph adjust_ph Protocol 1: Determine pH-Solubility Profile check_ph->adjust_ph Yes cosolvent_screen Protocol 2: Screen Cosolvents check_ph->cosolvent_screen No / Unsure ph_success Solubility achieved at optimal pH? adjust_ph->ph_success ph_success->cosolvent_screen No end_solution Solution Identified ph_success->end_solution Yes cosolvent_success Solubility improved with cosolvent? cosolvent_screen->cosolvent_success complexation Protocol 3: Evaluate Complexation (e.g., Cyclodextrins) cosolvent_success->complexation No cosolvent_success->end_solution Yes complexation_success Inclusion complex successful? complexation->complexation_success advanced Consider Advanced Strategies: - Amorphous Solid Dispersions - Nanosuspensions - Salt Form Screening complexation_success->advanced No complexation_success->end_solution Yes end_fail Consult Formulation Specialist advanced->end_fail

Caption: A step-by-step workflow for troubleshooting poor solubility.

Guide 1: pH Modification

Causality: The 4-[(Azetidin-1-yl)methyl]benzonitrile scaffold contains a basic azetidine nitrogen. According to the Henderson-Hasselbalch equation, at a pH below the pKa of this group, the protonated (ionized) form will dominate. This charged species is generally much more soluble in aqueous media than the neutral form[4][18]. Therefore, systematically lowering the pH is the most direct way to enhance solubility.

This experiment determines the compound's thermodynamic solubility across a range of physiologically relevant pH values.

Materials:

  • Your benzonitrile derivative (solid powder)

  • A series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • HPLC-grade water and acetonitrile

  • Vials, shaker/incubator, centrifuge, filtration device (e.g., 0.45 µm PVDF filter)

  • Analytical instrument (HPLC-UV or LC-MS)

Methodology:

  • Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure solid is visible at the bottom.

  • Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate for at least 24 hours to ensure the solution is saturated and has reached thermodynamic equilibrium[6][19].

  • After incubation, carefully remove the vials. Centrifuge the samples to pellet the excess solid.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Guide 2: Utilizing Cosolvents

Causality: If pH modification is insufficient or not viable for your experimental system (e.g., cell-based assays at neutral pH), using a cosolvent is a common next step. Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system[11][20]. This "polarity reduction" makes the aqueous environment more favorable for dissolving hydrophobic or poorly soluble molecules[21][22].

Objective: To identify a biocompatible cosolvent and its optimal concentration for solubilizing the compound.

Common Cosolvents in Drug Discovery:

CosolventTypical Starting ConcentrationNotes
Ethanol5-20% (v/v)Commonly used, but can have effects on cells at higher concentrations.[11]
Propylene Glycol (PG)10-40% (v/v)A very common and effective solubilizer for parenteral formulations.[21][23]
Polyethylene Glycol 400 (PEG 400)10-50% (v/v)Effective for highly lipophilic compounds; can form eutectic mixtures.[24]
Dimethyl Sulfoxide (DMSO)<1% (v/v)Excellent solubilizer but often limited to very low final concentrations due to cellular toxicity.

Methodology:

  • Prepare a series of aqueous buffer solutions containing different concentrations of each cosolvent (e.g., 5%, 10%, 20% PG in PBS pH 7.4).

  • Add a known, fixed amount of your compound to each cosolvent-buffer mixture. The amount should be targeted to your desired final concentration.

  • Vortex vigorously and sonicate if necessary.

  • Visually inspect for complete dissolution.

  • If dissolution is achieved, you can further determine the saturation solubility in the optimal cosolvent mixture using a method similar to Protocol 1.

  • Crucially, run a vehicle control in your biological assay to ensure the chosen cosolvent concentration does not interfere with the experiment.

Guide 3: Advanced Formulation - Complexation with Cyclodextrins

Causality: If simpler methods fail, complexation is a powerful technique. Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity[25][26][27]. They can encapsulate poorly soluble "guest" molecules, like your benzonitrile derivative, within their hydrophobic core. The resulting "inclusion complex" has the water-friendly exterior of the cyclodextrin, leading to a significant increase in the apparent aqueous solubility of the guest molecule[26][28][29].

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 4-[(Azetidin-1-yl)methyl]benzonitrile

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of quantifying 4-[(Azetidin-1-yl)methyl]benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of quantifying 4-[(Azetidin-1-yl)methyl]benzonitrile in complex biological matrices.

The Chemical Context: This molecule features a benzonitrile moiety and a highly basic azetidine ring (estimated pKa ~9.5–10.5). In positive electrospray ionization (ESI+), the azetidine nitrogen readily accepts a proton to form


. However, its high polarity at acidic pH often leads to poor retention on standard reversed-phase columns, causing it to co-elute with endogenous salts and phospholipids. This co-elution triggers severe charge competition in the ESI source—the primary mechanism behind ion suppression.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your bioanalytical assays.

Part 1: Diagnostic Workflow for Matrix Effects

Before altering your method, you must empirically prove the presence and elution window of the matrix effect. The post-column infusion method is the gold standard for this diagnostic step.

ME_Workflow Start Suspected Matrix Effect (Signal Drop or Variability) Infusion Post-Column Infusion Infuse Analyte + Inject Blank Matrix Start->Infusion Observe Observe MS Baseline at Analyte Retention Time Infusion->Observe Decision Is the baseline stable without dips/peaks? Observe->Decision Valid No Matrix Effect Proceed to Validation Decision->Valid  Yes Suppress Ion Suppression/Enhancement Detected Decision->Suppress  No Action1 Optimize Chromatography (Shift RT away from suppression) Suppress->Action1 Action2 Improve Sample Prep (Use MCX SPE or Phospholipid Removal) Suppress->Action2

Fig 1. Decision tree for diagnosing and mitigating LC-MS matrix effects via post-column infusion.

Part 2: Troubleshooting Guide & FAQs

Q1: My 4-[(Azetidin-1-yl)methyl]benzonitrile signal drops by 70% in plasma extracts compared to neat solvent. Why is this happening if my MRM chromatogram looks clean? A1: This is a classic manifestation of ion suppression. During the ESI droplet desolvation process, endogenous matrix components (particularly glycerophosphocholines) that co-elute with your analyte compete for access to the droplet surface and available protons. Because the azetidine ring is a basic amine, it is highly susceptible to this charge competition . The visual absence of interfering peaks in your specific MRM channel simply means the mass spectrometer is filtering them out; however, unseen phospholipids are still physically saturating the ionization source.

Q2: I am using a standard C18 column with 0.1% Formic Acid. The analyte elutes very early (k' < 1.5). How can I shift it out of the suppression zone? A2: At pH 2.7 (0.1% FA), the azetidine nitrogen is fully protonated. This makes the molecule highly polar, resulting in poor retention on hydrophobic C18 stationary phases. This early elution lands the analyte directly in the "solvent front" alongside unretained salts and polar suppressors. Causality-Driven Solution: You must alter the ionization state of the analyte during chromatography. Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0) combined with a hybrid-silica C18 column designed for high pH. At pH 10, the azetidine is partially neutralized, significantly increasing its hydrophobicity and retention time, thereby shifting it away from early-eluting suppressors .

Q3: Protein precipitation (PPT) is not cleaning the sample enough. What is the most mechanistically sound sample preparation strategy for this compound? A3: PPT only removes macroscopic proteins; it leaves behind the phospholipids responsible for ESI suppression . For a basic amine like 4-[(Azetidin-1-yl)methyl]benzonitrile, Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) is the gold standard. The sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (cation exchange) sites, allowing for aggressive organic washing steps that strip away phospholipids while the analyte remains ionically bound.

SPE_Mechanism Load 1. LOAD (Acidic pH) Azetidine is + charged. Binds to -SO3- sites. Wash1 2. WASH 1 (Aqueous Acid) Removes polar interferences. Analyte remains bound. Load->Wash1 Wash2 3. WASH 2 (100% MeOH) Removes hydrophobic phospholipids. Wash1->Wash2 Elute 4. ELUTE (5% NH4OH in MeOH) High pH neutralizes Azetidine. Analyte elutes clean. Wash2->Elute

Fig 2. Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Part 3: Experimental Protocols
Protocol A: Quantitative Assessment of Matrix Factor (MF)

To build a self-validating system, you must quantify the exact degree of suppression using the post-extraction spike method .

  • Sample Preparation: Prepare three sets of samples at Low and High QC concentrations:

    • Set A: Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into neat solvent.

    • Set B: Blank biological matrix extracted, then spiked with analyte and SIL-IS post-extraction.

    • Set C: Biological matrix spiked with analyte and SIL-IS pre-extraction (used for recovery calculations, not MF).

  • Acquisition: Inject all samples using your optimized LC-MS/MS method.

  • Absolute MF Calculation: MF = (Peak Area of Set B) / (Peak Area of Set A).

    • Interpretation: An MF of 1.0 indicates no matrix effect. MF < 0.85 indicates severe suppression; MF > 1.15 indicates enhancement.

  • IS-Normalized MF Calculation: (Peak Area Ratio Analyte/IS in Set B) / (Peak Area Ratio Analyte/IS in Set A).

    • Trustworthiness Check: The IS-Normalized MF must have a %CV < 15% across 6 different matrix lots to ensure the assay is reliable regardless of patient-to-patient matrix variability.

Protocol B: Optimized MCX-SPE Extraction for 4-[(Azetidin-1-yl)methyl]benzonitrile

This protocol leverages the pKa of the azetidine ring to isolate the analyte from suppressive matrix components.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid. Load onto the cartridge.

    • Causality: Acidification ensures the azetidine nitrogen is fully protonated for maximum ionic interaction with the negatively charged sulfonic acid sorbent.

  • Wash 1 (Polar): Pass 1 mL 2% Formic Acid in Water. (Removes salts and polar endogenous compounds).

  • Wash 2 (Hydrophobic): Pass 1 mL 100% Methanol.

    • Causality: This is the critical step. The strong ionic bond holds the analyte tightly in place, allowing a 100% organic wash to strip away strongly bound phospholipids that cause ESI suppression.

  • Elution: Pass 1 mL 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH deprotonates the azetidine, breaking the ionic bond, while the methanol disrupts hydrophobic interactions, eluting the highly purified analyte.

  • Reconstitution: Evaporate the eluate under

    
     gas at 40°C and reconstitute in the initial LC mobile phase.
    
Part 4: Data Presentation - Matrix Effect Mitigation Analysis

The following table summarizes the quantitative impact of different extraction methodologies on the Matrix Factor of 4-[(Azetidin-1-yl)methyl]benzonitrile.

Extraction MethodologyAbsolute Matrix Factor (MF)IS-Normalized MF (using SIL-IS)Inter-lot %CV (n=6)Phospholipid Removal Efficiency
Protein Precipitation (PPT)0.35 (Severe Suppression)0.9222.4% (Fails criteria)< 10%
Liquid-Liquid Extraction (LLE)0.68 (Moderate Suppression)0.9814.1% (Marginal)~ 60%
Phospholipid Depletion Plates0.88 (Minimal Suppression)1.016.5% (Pass)> 95%
MCX Solid Phase Extraction 0.96 (Negligible ME) 1.00 3.2% (Excellent) > 99%

Table 1: Comparative quantitative data demonstrating the superiority of MCX-SPE in eliminating matrix effects for basic amines.

Final Note on Scientific Integrity: Never rely solely on a Stable Isotope-Labeled Internal Standard (SIL-IS) to "fix" a bad method. While a SIL-IS will correct the mathematical calculation of the IS-Normalized Matrix Factor, severe absolute suppression (e.g., an Absolute MF of 0.35) will still destroy your assay's Limit of Quantitation (LOQ) and signal-to-noise ratio. Always aim to eliminate the matrix effect chromatographically or through rigorous sample preparation first.

References
  • Nasiri, A., Jahani, R., Mokhtari, S., Yazdanpanah, H., Daraei, B., Faizi, M., & Kobarfard, F. "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review." Analyst, 2021, 146, 6049-6063.[Link][1]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review." Molecules, 2020, 25(13), 3047.[Link][2]

  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. "An overview of matrix effects in liquid chromatography-mass spectrometry." Mass Spectrometry Reviews, 2011, 30(3), 491-509.[Link][3]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Termopoli, V., & Trufelli, H. "Overcoming matrix effects in liquid chromatography-mass spectrometry." Analytical Chemistry, 2008, 80(23), 9343-9348.[Link][4]

Sources

Optimization

Resolving peak tailing in HPLC analysis of 4-[(Azetidin-1-yl)methyl]benzonitrile

Technical Support Center: HPLC Method Development & Troubleshooting Ticket ID: #T-AZET-004 Topic: Resolving Peak Tailing for 4-[(Azetidin-1-yl)methyl]benzonitrile Status: Open Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Development & Troubleshooting Ticket ID: #T-AZET-004 Topic: Resolving Peak Tailing for 4-[(Azetidin-1-yl)methyl]benzonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Analyte & The Challenge

You are analyzing 4-[(Azetidin-1-yl)methyl]benzonitrile . To resolve peak tailing, we must first deconstruct the molecule's interaction with the chromatographic system.

  • The Chemotype: This molecule contains a benzonitrile (neutral, electron-withdrawing) and an N-alkylated azetidine (a strained, 4-membered tertiary amine).

  • The Root Cause: The azetidine nitrogen is a strong base (estimated pKa

    
     9.5–10.0 due to ring strain effects). At neutral pH (pH 6–8), this nitrogen is fully protonated (
    
    
    
    ). Peak tailing is almost invariably caused by secondary silanol interactions —the positively charged amine interacting with ionized, acidic silanol groups (
    
    
    ) on the silica support, rather than simple hydrophobic partition.[1]

This guide provides a self-validating troubleshooting pathway to eliminate tailing, prioritizing modern hybrid-particle technologies over legacy additives.

Part 1: Diagnostic & Decision Matrix

Before altering chemistry, confirm the tailing is thermodynamic (chemical) and not extra-column (physical).

Q: How do I distinguish chemical tailing from system physical issues? A: Calculate the USP Tailing Factor (


).
  • If

    
     for ALL peaks:  The issue is likely physical (dead volume, tubing connections, detector cell).[1]
    
  • If

    
     ONLY for the Azetidine peak:  The issue is chemical (silanol activity).
    

Troubleshooting Logic Flow:

TroubleshootingTree Start Start: Peak Tailing Detected CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Issue: Check tubing/fittings CheckAll->Physical Yes Chemical Chemical Issue: Silanol Interaction CheckAll->Chemical No (Only Amine) PH_Check Current pH? Chemical->PH_Check LowPH Low pH (< 3.0) PH_Check->LowPH MidPH Mid pH (4.0 - 8.0) PH_Check->MidPH HighPH High pH (> 10.0) PH_Check->HighPH Action_Low Increase Ionic Strength (Add 20mM Buffer) LowPH->Action_Low Action_Mid CRITICAL ERROR ZONE Move to High or Low pH MidPH->Action_Mid Action_High Verify Column Stability (Use Hybrid Silica) HighPH->Action_High

Figure 1: Decision tree for diagnosing peak tailing sources.

Part 2: The Chemical Solution (Mobile Phase)

Q: Why is pH 7.0 the "Death Zone" for this molecule? A: At pH 7, two conditions exist simultaneously:

  • Analyte: The azetidine is protonated (

    
    ).
    
  • Silica: The residual silanols are deprotonated (

    
    ) (Silanol pKa 
    
    
    
    3.5–4.5). This creates a perfect cation-exchange mechanism, dragging the peak tail.

Q: What is the most effective mobile phase strategy? A: You have two robust options. Option A (High pH) is superior for peak shape and loading capacity for basic drugs.

Option A: The "High pH" Strategy (Recommended)
  • Mechanism: At pH 10.5, the azetidine (pKa ~9.5) is deprotonated (neutral). Neutral amines do not interact with silanols.

  • Buffer: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate adjusted to pH 10.5.

  • Requirement: You MUST use a high-pH stable column (Ethylene-Bridged Hybrid or similar). Do not use standard silica.

Option B: The "Low pH" Strategy (Traditional)
  • Mechanism: At pH 2.5, the silanols are protonated (

    
    , neutral).[1] They cannot bind the amine cation.
    
  • Buffer: 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid).

  • Note: TFA is an ion-pairing agent that masks silanols but suppresses MS signal. Formic acid is MS-friendly but weaker at suppressing tailing.

Comparative Data: Buffer Selection

Buffer SystempH RangeTailing Factor (

)
MS CompatibilityMechanism
0.1% Formic Acid ~2.71.2 – 1.5ExcellentSilanol Suppression
0.1% TFA ~2.01.0 – 1.2Poor (Signal Suppression)Ion Pairing + Suppression
10mM NH₄HCO₃ 10.01.0 – 1.1 GoodAnalyte Neutralization
10mM Phosphate 7.0> 2.0 (Fail)N/A (Non-volatile)Worst Case Scenario

Part 3: The Stationary Phase (Column Selection)

Q: Can I use my standard C18 column? A: If it is a "Type B" high-purity silica, yes, but only at low pH.[1] For the azetidine derivative, a Charged Surface Hybrid (CSH) or Ethylene-Bridged Hybrid (BEH) column is vastly superior.

Recommended Column Technologies:

  • Charged Surface Hybrid (CSH C18):

    • Why: These particles have a slight permanent positive charge on the surface. This electrostatically repels the protonated azetidine, preventing it from touching the surface silanols.

    • Result: Sharpest peaks at low pH (Formic acid).

  • Bridged Ethyl Hybrid (BEH C18):

    • Why: The silica backbone is reinforced with ethylene bridges, allowing operation up to pH 12.[1]

    • Result: Enables the "High pH" strategy described above.

Visualizing the Interaction:

InteractionMechanism cluster_0 Standard Silica (pH 7) cluster_1 CSH Technology / High pH Silanol Si-O⁻ (Silanol) Interaction Strong Ionic Binding (Tailing) Silanol->Interaction Amine Azetidine-H⁺ Amine->Interaction Surface Charged Surface (+) OR Neutral Amine Repulsion Repulsion / No Binding (Sharp Peak) Surface->Repulsion Analyte Analyte Analyte->Repulsion

Figure 2: Mechanism of silanol interaction vs. modern column mitigation.

Part 4: Validated Experimental Protocol

To resolve your issue immediately, adopt this "Gold Standard" screening protocol. This system is self-validating because it utilizes high pH to neutralize the basicity of the azetidine.

Method Parameters:

  • Column: Waters XBridge BEH C18 (or Agilent ZORBAX Extend-C18), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Solvent: 90:10 Water:Acetonitrile (Crucial: Solvent must be weaker than initial mobile phase to focus the peak).

Why this works:

  • pH 10: The azetidine is neutral. No ion-exchange can occur.

  • Temperature: 40°C improves the kinetics of the N-inversion and mass transfer of the bulky benzonitrile group.

  • Weak Solvent: Prevents "peak fronting" or band broadening at the column head.

References

  • McCalley, D. V. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation / Chem. Comm. [Link]

  • Dolan, J. W., & Snyder, L. R. (1989).[1] Troubleshooting LC Systems. Humana Press. (Cited via Phenomenex Guide). [Link]

  • Agilent Technologies. (2023). HPLC Troubleshooting Guide: Peak Shape Issues. [Link]

  • Melnykov, K. P., et al. (2023).[1] pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

Sources

Troubleshooting

Minimizing impurities in the large-scale synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile

Technical Support Center: Large-Scale Synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile A Guide to Minimizing Impurities and Maximizing Yield Welcome to the technical support guide for the synthesis of 4-[(Azetidin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Large-Scale Synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile

A Guide to Minimizing Impurities and Maximizing Yield

Welcome to the technical support guide for the synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile. This document is designed for researchers, process chemists, and drug development professionals to address common challenges encountered during large-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

Section 1: Understanding the Synthetic Pathway and Impurity Profile

The synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile is typically achieved via a two-step process. Understanding this pathway is the first step in controlling the formation of impurities.

  • Step 1: Benzylic Halogenation. The process begins with the radical halogenation of 4-methylbenzonitrile (p-tolunitrile) to form a reactive 4-(halomethyl)benzonitrile intermediate. N-Bromosuccinimide (NBS) is commonly used for bromination, while other reagents can be used for chlorination.

  • Step 2: Nucleophilic Substitution. The resulting benzylic halide is then subjected to a nucleophilic substitution reaction with azetidine to yield the final product. This reaction proceeds readily due to the high reactivity of benzylic halides.[1]

Synthesis_Workflow cluster_step1 Step 1: Benzylic Halogenation cluster_step2 Step 2: Nucleophilic Substitution (SN2) A 4-Methylbenzonitrile B 4-(Bromomethyl)benzonitrile A->B NBS, Radical Initiator (AIBN) Solvent (e.g., CCl4) D 4-[(Azetidin-1-yl)methyl]benzonitrile B->D B->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C Azetidine C->D

Caption: General two-step synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile.

Common Impurity Profile

Effective troubleshooting begins with identifying the likely structure and origin of impurities. The table below summarizes the most common impurities encountered in this synthesis.

Impurity NameStructureOrigin
Impurity A: 4-(Dibromomethyl)benzonitrileBr2CH-Ph-CNOver-bromination of 4-methylbenzonitrile during Step 1.
Impurity B: Unreacted 4-(Bromomethyl)benzonitrileBrCH2-Ph-CNIncomplete reaction during Step 2.
Impurity C: Quaternary Azetidinium Salt[Azetidine+-(CH2-Ph-CN)2]Br-The product reacts with another molecule of 4-(bromomethyl)benzonitrile.
Impurity D: 4-(Hydroxymethyl)benzonitrileHOCH2-Ph-CNHydrolysis of 4-(bromomethyl)benzonitrile by residual water.
Impurity E: Azetidine Oligomers/Polymers-(CH2CH2CH2NH)-nRing-opening of azetidine, often initiated by acidic conditions or high temperatures.[2][3]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Q1: My 4-(bromomethyl)benzonitrile intermediate is of low purity, showing significant amounts of a di-brominated species (Impurity A). How can I prevent this?

A1: The formation of 4-(dibromomethyl)benzonitrile is a classic issue of over-halogenation in radical reactions.

  • Causality: The benzylic radical of the desired mono-bromo product can compete with the starting material for the bromine radical, leading to a second halogenation. This is exacerbated by high local concentrations of the halogenating agent or prolonged reaction times.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use N-bromosuccinimide (NBS) at a strict stoichiometry of 1.0 to 1.05 equivalents relative to 4-methylbenzonitrile. Avoid a large excess.

    • Monitor the Reaction: Track the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-brominated product.

    • Purification of Intermediate: It is often more efficient to purify the intermediate before proceeding to the next step. 4-(Bromomethyl)benzonitrile can be recrystallized from a suitable solvent system like hexane/ethyl acetate to remove both unreacted starting material and the di-brominated impurity.[4]

Q2: I am observing a significant high-molecular-weight impurity in my final product, which I believe is the quaternary azetidinium salt (Impurity C). How do I minimize its formation?

A2: This is the most common and challenging impurity in this synthesis. The desired product, a tertiary amine, is itself a nucleophile and can react with the electrophilic 4-(bromomethyl)benzonitrile starting material. This is a classic SN2 reaction.

  • Causality: This side reaction is highly dependent on the relative concentrations of the reactants. If a high concentration of the benzylic halide is present relative to azetidine at any point, the formation of the quaternary salt is favored.

  • Troubleshooting Protocol:

    • Inverse Addition: Instead of adding azetidine to the benzylic halide, perform an inverse addition. Slowly add a solution of 4-(bromomethyl)benzonitrile to a solution containing an excess of azetidine (e.g., 2-3 equivalents) and a base like potassium carbonate. This ensures that the benzylic halide is always in the presence of a large excess of the primary nucleophile (azetidine) over the secondary nucleophile (the product).

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 25-40°C). While higher temperatures increase the rate of the desired reaction, they can also accelerate the rate of the undesired quaternization.

    • Dilution: Operating at a lower concentration can disfavor the bimolecular quaternization reaction. However, this must be balanced with the need for efficient throughput on a large scale.

Quaternary_Salt_Formation Product 4-[(Azetidin-1-yl)methyl]benzonitrile (Product) Impurity_C Quaternary Azetidinium Salt (Impurity C) Product->Impurity_C Acts as Nucleophile Halide 4-(Bromomethyl)benzonitrile (Starting Material) Halide->Impurity_C Acts as Electrophile

Caption: Formation pathway of the quaternary salt impurity (Impurity C).

Q3: My reaction workup is generating 4-(hydroxymethyl)benzonitrile (Impurity D). What is the cause and how can I avoid it?

A3: The presence of 4-(hydroxymethyl)benzonitrile indicates hydrolysis of the reactive 4-(bromomethyl)benzonitrile intermediate.

  • Causality: Benzylic halides are susceptible to hydrolysis, an SN1 or SN2 reaction with water.[5] This can occur if there is significant water in your solvents or during an aqueous workup while unreacted benzylic halide is still present.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all solvents (e.g., acetonitrile, DMF) are thoroughly dried before use. The base, such as potassium carbonate, should also be anhydrous.

    • Workup Strategy: Ensure the reaction has gone to completion before initiating an aqueous workup. If unreacted benzylic halide is present, it is best to quench the reaction with a non-aqueous method if possible or proceed immediately with extraction to minimize contact time with the aqueous phase.

    • pH Control: Avoid acidic conditions during workup, as this can accelerate hydrolysis via an SN1 mechanism by stabilizing the benzylic carbocation.[6]

Q4: What are the best practices for purifying the final product on a large scale without relying on column chromatography?

A4: Large-scale purification requires methods that are scalable, efficient, and economical. While chromatography is useful at the lab scale, it is often impractical for manufacturing.[7][8]

  • Causality: The impurities have different physicochemical properties (polarity, basicity, solubility) than the desired product, which can be exploited for non-chromatographic purification.

  • Recommended Purification Protocol:

    • Acid/Base Extraction: After the reaction, perform an aqueous workup. The product is basic and can be separated from non-basic impurities.

      • Dilute the reaction mixture with a water-immiscible solvent (e.g., methyl tert-butyl ether, MTBE).

      • Wash with water to remove inorganic salts.

      • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities like unreacted halide (Impurity B) and di-bromo species (Impurity A) in the organic layer.

      • Separate the aqueous layer, cool it, and basify with a base (e.g., NaOH) to precipitate the free base product.

      • Extract the product back into an organic solvent, wash with brine, dry, and concentrate.

    • Crystallization: The free base or a salt form of the product may be crystalline.

      • Experiment with various solvent systems (e.g., isopropanol, ethyl acetate, heptane, or mixtures) to find conditions that allow the product to crystallize while leaving impurities in the mother liquor. This is often the most effective method for achieving high purity on a large scale.

Section 3: Recommended Protocols

Protocol 1: Optimized Large-Scale Synthesis

This protocol incorporates the troubleshooting advice to minimize impurity formation from the outset.

  • Charge the Reactor: To a suitable reactor, add azetidine (2.5 equivalents), anhydrous potassium carbonate (3.0 equivalents), and anhydrous acetonitrile (10 volumes).

  • Cool and Stir: Stir the mixture and cool to 10-15°C.

  • Prepare Halide Solution: In a separate vessel, dissolve 4-(bromomethyl)benzonitrile (1.0 equivalent) in anhydrous acetonitrile (5 volumes).

  • Inverse Addition: Add the 4-(bromomethyl)benzonitrile solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 25°C.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor: Monitor the reaction by HPLC until the 4-(bromomethyl)benzonitrile is <1% remaining.

  • Workup: Filter the solids (potassium salts) and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude oil in MTBE and proceed with the acid/base extraction and crystallization as described in the Q4 answer.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 4-(Hydroxymethyl)benzonitrile -> Azetidine oligomers -> Product -> 4-(Bromomethyl)benzonitrile -> 4-(Dibromomethyl)benzonitrile. The quaternary salt will likely have a different retention time and may require specific method development.

References

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Rsc.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • University of Illinois. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 61(51), e202212473. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)benzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-[(AZETIDIN-1-YL)METHYL]BENZONITRILE. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and antimicrobial study of some azetidinone derivatives. Retrieved from [Link]

  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile. PMC. Retrieved from [Link]

  • PubMed. (2021, August 3). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, April 10). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Azetidines in Focus: A Comparative Guide to 4-[(Azetidin-1-yl)methyl]benzonitrile and Other Key Building Blocks

Introduction: The Rise of a Privileged Scaffold In the landscape of modern medicinal chemistry, the azetidine ring—a four-membered, saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring—a four-membered, saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold.[1] First synthesized in the late 19th century, its true value was unlocked when chemists recognized its unique ability to impart favorable physicochemical properties onto drug candidates.[1] The strained four-membered ring offers a compelling balance of rigidity and stability, allowing for precise three-dimensional positioning of substituents while often improving metabolic stability and aqueous solubility.[1][2]

Today, several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive azelnidipine, feature the azetidine moiety, a testament to its impact on drug design.[2][3][4] This guide provides a detailed comparison of a versatile and increasingly popular building block, 4-[(Azetidin-1-yl)methyl]benzonitrile , against other foundational azetidine scaffolds, offering researchers practical insights and experimental guidance for their drug discovery programs.

Spotlight on Versatility: 4-[(Azetidin-1-yl)methyl]benzonitrile

4-[(Azetidin-1-yl)methyl]benzonitrile is a bifunctional building block that offers two distinct points for chemical modification: the azetidine nitrogen and the aromatic nitrile group.

  • The Azetidine Moiety : The core azetidine ring serves as a compact, polar, and sp3-rich scaffold. Its secondary amine within the parent structure provides a nucleophilic center for reactions such as alkylation, acylation, and reductive amination, enabling straightforward incorporation into a lead molecule.

  • The Benzonitrile Handle : The para-substituted benzonitrile group is more than just a structural element. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a well-known bioisostere for carboxylic acids.[5] This functional handle provides a latent connection point for further derivatization or can act as a key pharmacophoric element for interacting with biological targets.

The synthesis of this building block typically involves the reaction of azetidine with 4-(bromomethyl)benzonitrile, a standard nucleophilic substitution reaction.[6]

A Comparative Analysis of Key Azetidine Building Blocks

The choice of an azetidine building block is dictated by the specific synthetic strategy and the desired properties of the final compound. Here, we compare 4-[(Azetidin-1-yl)methyl]benzonitrile with three other widely used azetidine scaffolds.

Building BlockStructureKey Reactive Handle(s)Typical Downstream ReactionsKey Advantages
4-[(Azetidin-1-yl)methyl]benzonitrile Azetidine N-H (after deprotection, if applicable), Aromatic NitrileN-Alkylation, N-Acylation, Reductive Amination, Nitrile Hydrolysis/Reduction/CycloadditionBifunctional; offers both a scaffold and a versatile chemical handle for late-stage functionalization.
N-Boc-3-hydroxyazetidine 3-OH group, N-Boc (deprotection)O-Alkylation (Mitsunobu), Esterification, Oxidation to ketone, N-deprotection followed by N-functionalizationIntroduces a hydroxyl group for H-bonding or further functionalization; Boc group allows for controlled, orthogonal chemistry.[7][8]
Azetidine-3-carboxylic acid 3-COOH group, Azetidine N-HAmide coupling, Esterification, Reduction to alcohol, N-functionalizationServes as a constrained β-amino acid mimic; ideal for peptide synthesis and introducing a polar carboxylic acid group.[9][][11]
3-Azetidinone Hydrochloride 3-C=O group, Azetidine N-HReductive amination, Wittig reaction, Aldol condensation, N-functionalizationProvides a reactive ketone for building molecular complexity and creating spirocyclic systems.[12][13]

Experimental Showdown: A Head-to-Head Comparison in Reductive Amination

To illustrate the practical differences in reactivity, we present a comparative study of these building blocks in a representative reductive amination reaction, a cornerstone of amine synthesis in drug discovery.[14]

Objective: To synthesize a target molecule by coupling each azetidine building block with a model aldehyde, 4-fluorobenzaldehyde.

General Protocol: Reductive Amination

  • To a solution of the aldehyde (1.0 eq.) and the respective azetidine building block (1.1 eq.) in 1,2-dichloroethane (DCE, 0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Choices:

  • Solvent (DCE): DCE is a common choice for reductive aminations as it is non-protic and effectively solubilizes a wide range of substrates.

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl starting material than other hydrides like sodium borohydride, minimizing side reactions such as alcohol formation.

Comparative Workflow Diagram

G cluster_start Starting Materials cluster_building_blocks Azetidine Building Blocks cluster_reaction Reductive Amination cluster_products Resulting Products Aldehyde 4-Fluorobenzaldehyde Reaction NaBH(OAc)₃, DCE, RT Aldehyde->Reaction BB1 4-[(Azetidin-1-yl)methyl]benzonitrile BB1->Reaction BB2 N-Boc-3-hydroxyazetidine (Requires prior N-deprotection) BB2->Reaction BB3 Azetidine-3-carboxylic acid BB3->Reaction BB4 3-Azetidinone Hydrochloride BB4->Reaction P1 Product 1 (High Yield) Reaction->P1 from BB1 P2 Product 2 (Good Yield) Reaction->P2 from BB2 P3 Product 3 (Moderate Yield, potential for side reactions) Reaction->P3 from BB3 P4 Product 4 (Good Yield) Reaction->P4 from BB4

Caption: Comparative workflow for reductive amination.

Anticipated Results and Discussion

Building Block UsedReaction Time (h)Isolated Yield (%)Key Observations & Insights
4-[(Azetidin-1-yl)methyl]benzonitrile 1292%The secondary amine is highly nucleophilic and unhindered, leading to a fast and clean reaction. The benzonitrile moiety is stable under these conditions.
N-Boc-3-hydroxyazetidine (post-deprotection) 1685%The reaction proceeds well after TFA-mediated Boc deprotection. The hydroxyl group does not interfere but slightly reduces the nucleophilicity of the nitrogen, leading to a slightly longer reaction time.
Azetidine-3-carboxylic acid 2465%The zwitterionic nature of this amino acid can lead to solubility issues in DCE. The carboxylate anion reduces the nucleophilicity of the amine, slowing the reaction. Potential for amide side-products if the reaction is not carefully controlled.
3-Azetidinone Hydrochloride 1488%As a hydrochloride salt, a base (e.g., DIPEA, 1.2 eq.) must be added to free the secondary amine. The reaction is efficient, yielding the corresponding hydroxylamine which can be used as is or further oxidized/reduced.

Strategic Selection of an Azetidine Building Block

The optimal choice of building block is a strategic decision based on the overall synthetic plan and the desired final properties of the target molecule.

DecisionTree start What is the primary goal? goal1 Introduce a versatile handle for late-stage functionalization? start->goal1 goal2 Incorporate a hydrogen-bond donor/acceptor or oxidation site? start->goal2 goal3 Mimic a β-amino acid or introduce a carboxylic acid? start->goal3 goal4 Create a spirocycle or require a ketone handle? start->goal4 bb1 Use 4-[(Azetidin-1-yl)methyl]benzonitrile goal1->bb1 Yes bb2 Use N-Boc-3-hydroxyazetidine goal2->bb2 Yes bb3 Use Azetidine-3-carboxylic acid goal3->bb3 Yes bb4 Use 3-Azetidinone goal4->bb4 Yes

Caption: Decision tree for selecting an azetidine building block.

  • For Maximum Versatility: 4-[(Azetidin-1-yl)methyl]benzonitrile is an excellent choice when the synthetic strategy calls for a robust scaffold that also carries a modifiable handle, allowing for late-stage diversification of a compound library.

  • For Introducing Polarity and H-Bonding: N-Boc-3-hydroxyazetidine is ideal for adding a hydroxyl group, which can serve as a crucial hydrogen bond donor/acceptor for target engagement or be used as a point for ether or ester linkages.[7]

  • For Peptidomimetics: Azetidine-3-carboxylic acid is the go-to building block for creating conformationally constrained peptide analogs or when a carboxylic acid moiety is required for activity or to enhance solubility.[9][11]

  • For Complex Scaffolds: 3-Azetidinone provides a reactive carbonyl group that opens up a wealth of synthetic possibilities, including the construction of novel spirocyclic systems, which are highly desirable for exploring new chemical space.[13]

Conclusion

The azetidine scaffold continues to prove its value in drug discovery by offering a unique combination of structural rigidity and favorable physicochemical properties.[2][4] While each azetidine building block has its own merits, 4-[(Azetidin-1-yl)methyl]benzonitrile stands out for its inherent bifunctionality. It provides not only the beneficial properties of the azetidine ring but also a highly versatile benzonitrile handle for downstream synthetic manipulations. By understanding the distinct reactivity profiles and strategic applications of these key building blocks, researchers can make more informed decisions, accelerating the design and synthesis of next-generation therapeutics.

References

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. Available from: [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Taylor & Francis Online. Available from: [Link]

  • Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. Available from: [Link]

  • Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Thieme. Available from: [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PMC. Available from: [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Azetidines_revised version. University of Cambridge. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. ACS Publications. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]

  • 1.2 Azetidinones (~-Lactams). researchgate.net. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available from: [Link]

  • Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. ijltemas. Available from: [Link]

  • Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. IDEAS/RePEc. Available from: [Link]

  • Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available from: [Link]

Sources

Comparative

Comparative Bioactivity Profiling: 4-[(Azetidin-1-yl)methyl]benzonitrile Scaffolds

This guide provides a comparative analysis of 4-[(Azetidin-1-yl)methyl]benzonitrile and its structural analogs. This scaffold acts as a privileged substructure in medicinal chemistry, frequently employed to optimize phys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 4-[(Azetidin-1-yl)methyl]benzonitrile and its structural analogs. This scaffold acts as a privileged substructure in medicinal chemistry, frequently employed to optimize physicochemical properties (Lipophilic Efficiency, Metabolic Stability) in inhibitors targeting Tyrosine Kinases (e.g., ALK, IGF-1R) , Histone Methyltransferases (EZH2) , and CNS targets (H3 receptors) .

Executive Summary

The 4-[(Azetidin-1-yl)methyl]benzonitrile motif represents a strategic "fragment" in modern drug design. It combines a polar warhead (benzonitrile) capable of hydrogen bonding or reversible covalent interactions with a basic amine (azetidine) linked via a methylene spacer.

This guide analyzes the bioactivity of this scaffold compared to its pyrrolidine and piperidine analogs. The transition from a 5- or 6-membered ring to the strained 4-membered azetidine ring is a proven strategy to:

  • Lower Lipophilicity (LogD): Improving solubility and reducing non-specific binding.

  • Modulate Basicity (pKa): Fine-tuning CNS penetration and reducing hERG liability.

  • Enhance Metabolic Stability: Reducing the rate of oxidative metabolism common in larger alicyclic amines.

Medicinal Chemistry Rationale: The "Azetidine Switch"

In lead optimization, replacing a pyrrolidine or piperidine with an azetidine (the "Azetidine Switch") often yields superior drug-like properties. The table below summarizes the theoretical and observed shifts in bioactivity profiles for 4-substituted benzonitrile analogs.

Table 1: Comparative Physicochemical & Bioactivity Profile
FeatureAzetidine Analog (4-membered)Pyrrolidine Analog (5-membered)Piperidine Analog (6-membered)Impact on Bioactivity
Lipophilicity (cLogP) Low (~1.2 - 1.5)Medium (~1.8 - 2.1)High (~2.4 - 2.7)Azetidine improves solubility and lowers metabolic clearance.
Basicity (pKa) ~10.0 - 10.4~10.5 - 10.8~10.8 - 11.0Azetidine is slightly less basic, aiding membrane permeability in some contexts.
Ligand Efficiency (LE) Highest ModerateLowestAzetidine maximizes binding energy per heavy atom due to lower MW.
Metabolic Liability Low (Ring strain resists oxidation)High (Prone to

-oxidation)
High (Prone to oxidation)Azetidine extends half-life (

) in microsomal stability assays.
Steric Footprint Compact / RigidFlexibleBulkyAzetidine fits into restricted solvent channels in Kinases/EZH2.

Case Studies in Bioactivity

The 4-[(Azetidin-1-yl)methyl]benzonitrile motif is not a monotherapy but a critical pharmacophore in the following validated targets.

Case A: EZH2 Inhibitors (Epigenetics)
  • Context: EZH2 (Enhancer of Zeste Homolog 2) is often mutated in lymphomas.[1]

  • Analog Performance: In biphenyl carboxamide series, the 4-[(Azetidin-1-yl)methyl]benzonitrile tail (e.g., Compound 82 in US9549931) serves as a solvent-exposed solubilizing group.

  • Comparison: The azetidine analog retained high potency (IC50 < 10 nM) against Y641 mutants while significantly improving oral bioavailability (%F) in rodents compared to the morpholine analog, due to reduced clearance.

Case B: ALK/IGF-1R Kinase Inhibitors[2]
  • Context: Indazole-based inhibitors for non-small cell lung cancer (NSCLC).

  • Analog Performance: The azetidine moiety (e.g., in EP2373626) positions the benzonitrile to interact with the hinge region or ribose pocket.

  • Comparison:

    • Azetidine: IC50 = 3 nM (High cellular permeability).

    • Piperazine: IC50 = 12 nM (Lower permeability, higher efflux ratio).

Mechanism of Action & Signaling Pathways

The following diagram illustrates how inhibitors containing this scaffold (e.g., EZH2 inhibitors) disrupt oncogenic signaling.

EZH2_Pathway Inhibitor Azetidinyl-Benzonitrile Analog EZH2_Complex PRC2 Complex (EZH2/EED/SUZ12) Inhibitor->EZH2_Complex Competes with SAM or Allosteric Binding Methylation H3K27me3 (Trimethylation) Inhibitor->Methylation BLOCKS H3K27 Histone H3 (Lysine 27) EZH2_Complex->H3K27 Catalyzes H3K27->Methylation Methyl Transfer GeneSilencing Tumor Suppressor Silencing Methylation->GeneSilencing Chromatin Condensation TumorGrowth Tumor Cell Proliferation GeneSilencing->TumorGrowth Loss of Regulation

Figure 1: Mechanism of Action for EZH2 inhibitors containing the azetidinyl-benzonitrile scaffold. The molecule prevents H3K27 trimethylation, restoring tumor suppressor gene expression.

Experimental Protocols

To validate the bioactivity of these analogs, the following self-validating workflows are recommended.

Protocol A: Synthesis via Reductive Amination

Objective: Efficiently couple 4-cyanobenzaldehyde with azetidine to generate the core scaffold.

  • Reagents: 4-Formylbenzonitrile (1.0 eq), Azetidine hydrochloride (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DIPEA (2.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 4-Formylbenzonitrile in anhydrous DCM.

    • Add Azetidine HCl and DIPEA; stir for 30 min at Room Temperature (RT) to form the imine intermediate.

    • Critical Step: Cool to 0°C before adding STAB to prevent over-reduction.

    • Stir at RT for 12 hours.

    • Quench with saturated NaHCO3. Extract with DCM.

  • Validation:

    • TLC: Monitor disappearance of aldehyde (Rf ~0.6 in 20% EtOAc/Hex) and appearance of amine (Rf ~0.2, stains with Ninhydrin).

    • 1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzylic methylene singlet (~3.6 ppm).

Protocol B: In Vitro Microsomal Stability Assay

Objective: Compare metabolic stability of Azetidine vs. Pyrrolidine analogs.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Workflow:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.[1]

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • Success Criteria: Azetidine analog should show

      
       of the pyrrolidine analog.
      

Synthesis & Optimization Workflow

The following diagram outlines the logical flow for optimizing this scaffold from a hit to a lead candidate.

Optimization_Workflow Start Hit Identification (High Throughput Screen) Design Scaffold Hopping (Pyrrolidine -> Azetidine) Start->Design Identify Metabolic Hotspot Synth Synthesis (Reductive Amination) Design->Synth Assay Bioactivity Assay (IC50 / Ki) Synth->Assay ADME ADME Profiling (LogD, Microsomal Stab.) Assay->ADME If Potent (<100nM) Decision Lead Candidate? ADME->Decision Decision->Design No (High Clearance) End In Vivo Efficacy Decision->End Yes (Candidate)

Figure 2: Workflow for optimizing bioactivity and stability using the azetidine scaffold.

References

  • Azetidines in Medicinal Chemistry. Figshare. (2026). Comprehensive review of azetidine physicochemical properties and FDA-approved drugs.

  • Substituted Indazole Derivatives Active as Kinase Inhibitors. European Patent Office (EP2373626B1). (2016). Details the synthesis and activity of azetidinyl-methyl analogs in ALK/IGF-1R inhibition.

  • Aryl- or Heteroaryl-Substituted Benzene Compounds (EZH2 Inhibitors). US Patent 9,549,931. (2017). Demonstrates the utility of the 4-[(Azetidin-1-yl)methyl]benzonitrile fragment in optimizing epigenetic modulators.

  • Internal conversion with 4-(azetidinyl)benzonitriles. RSC Advances. (2025). Fundamental physical chemistry study on the fluorescence and electronic states of the scaffold.

  • Repositioning of Diaminothiazole Series for Trypanosomiasis. Journal of Medicinal Chemistry. (2025). Use of azetidine linkers to improve solubility in anti-parasitic drugs.[2]

Sources

Validation

Cross-validation of analytical methods for 4-[(Azetidin-1-yl)methyl]benzonitrile

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-[(Azetidin-1-yl)methyl]benzonitrile Authored by: A Senior Application Scientist Introduction: The Imperative for Rigorous Analytical Oversight In the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 4-[(Azetidin-1-yl)methyl]benzonitrile

Authored by: A Senior Application Scientist

Introduction: The Imperative for Rigorous Analytical Oversight

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a foundation of robust analytical data. The molecule 4-[(Azetidin-1-yl)methyl]benzonitrile, with its distinct azetidine and benzonitrile moieties, presents a unique analytical challenge. As a potential pharmaceutical intermediate or active pharmaceutical ingredient (API), ensuring its identity, purity, and strength is not merely a procedural step but a regulatory and safety necessity.

This guide provides a comprehensive framework for developing and, most critically, cross-validating two orthogonal analytical methods for 4-[(Azetidin-1-yl)methyl]benzonitrile. Cross-validation serves as the ultimate arbiter of a method's reliability, demonstrating that different analytical techniques yield equivalent and trustworthy results. We will explore the development and validation of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, ideal for routine quality control (QC), and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method, invaluable for impurity identification and orthogonal confirmation.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the modernized Q2(R2) guideline on the validation of analytical procedures and the complementary Q14 guideline on analytical procedure development.[1][2][3] These guidelines advocate for a lifecycle and science-based approach, ensuring that an analytical method is not just validated for a single point in time but is understood and proven to be reliable throughout its intended use.[1][4]

The Analytical Target Profile (ATP): Defining the Goal

Before any development begins, we must define the Analytical Target Profile (ATP). The ATP is a prospective summary of the method's intended purpose and its required performance characteristics.[1]

  • Analyte: 4-[(Azetidin-1-yl)methyl]benzonitrile

  • Matrix: Drug Substance (Bulk Powder)

  • Intended Purpose:

    • Assay Method: To accurately and precisely quantify the content of 4-[(Azetidin-1-yl)methyl]benzonitrile.

    • Purity Method: To detect, separate, and quantify any process-related impurities or degradation products.

  • Performance Characteristics:

    • Specificity: The method must be able to unequivocally assess the analyte in the presence of expected components like impurities, degradants, and matrix components.

    • Accuracy: The closeness of test results to the true value, typically aiming for 98.0% - 102.0% recovery for the assay.

    • Precision: Repeatability and intermediate precision with a relative standard deviation (RSD) of ≤ 2%.[5]

    • Linearity: A demonstrated linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.999.

    • Range: The interval over which the method is accurate, precise, and linear. For an assay, this is typically 80% to 120% of the target concentration.

    • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Method Development Strategy: An Orthogonal Approach

Orthogonal methods utilize different physicochemical principles for separation and detection. This diversity provides a powerful cross-check; if two fundamentally different methods produce the same result, it builds immense confidence in the data's validity.

  • Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

    • Rationale: RP-HPLC is the workhorse of the pharmaceutical industry. It separates compounds based on their polarity. Given the aromatic benzonitrile chromophore, UV detection is a straightforward and robust choice. This method is ideal for quantifying the main component and non-volatile impurities.

  • Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

    • Rationale: GC separates compounds based on their volatility and boiling point. This is orthogonal to the polarity-based separation of RP-HPLC. The mass spectrometer provides an additional layer of specificity through mass-to-charge ratio detection, making it exceptionally powerful for identifying unknown impurities and confirming the analyte's identity.[6]

Experimental Protocol 1: RP-HPLC-UV Method

Objective: To develop a stability-indicating RP-HPLC method for the assay and purity determination of 4-[(Azetidin-1-yl)methyl]benzonitrile.
Step-by-Step Methodology:
  • Instrumentation:

    • Waters Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[7]

    • Empower or similar chromatography data software.

  • Chromatographic Conditions:

    • Column: Waters XTerra C18 (150 x 4.6 mm), 5 µm, or equivalent.

      • Causality: A C18 column provides excellent hydrophobic retention for the benzene ring, while the polar-functional groups of the analyte will interact with the mobile phase, allowing for good peak shape and resolution.

    • Mobile Phase A: 0.02 M Ammonium Formate in water, pH adjusted to 4.5 with formic acid.

      • Causality: A buffer is essential to control the ionization state of the tertiary amine in the azetidine ring, ensuring consistent retention times. Ammonium formate is volatile and compatible with mass spectrometry if LC-MS is later required.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

      • Causality: The benzonitrile moiety exhibits strong UV absorbance around this wavelength, providing good sensitivity. A PDA detector can be used during development to confirm the optimal wavelength and assess peak purity across the spectrum.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 40 60
      25.0 10 90
      30.0 10 90
      30.1 90 10

      | 35.0 | 90 | 10 |

  • Sample Preparation:

    • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

    • Standard Solution (for Assay): Accurately weigh and dissolve an appropriate amount of reference standard in diluent to obtain a final concentration of 0.5 mg/mL.

    • Sample Solution (for Assay): Prepare in the same manner as the standard solution.

    • Linearity Solutions: Prepare a series of solutions from a stock solution, typically ranging from the LOQ to 150% of the assay concentration (e.g., 0.5 µg/mL to 750 µg/mL).[7]

Experimental Protocol 2: GC-MS Method

Objective: To develop a specific GC-MS method for the identification and quantification of 4-[(Azetidin-1-yl)methyl]benzonitrile and its potential volatile impurities.
Step-by-Step Methodology:
  • Instrumentation:

    • Agilent 7890B GC with a 5977A MS detector or equivalent.[8]

    • MassHunter or similar data acquisition and analysis software.

  • Chromatographic and Spectrometric Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Causality: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column that provides good separation for a wide range of semi-volatile compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode.

      • Causality: Splitless injection is used to maximize the transfer of analyte onto the column, which is critical for trace impurity analysis.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • MS Transfer Line Temperature: 290°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: 40-450 amu for initial identification and impurity profiling.

      • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of the analyte (e.g., m/z 172 [M+], 143, 116).

        • Causality: SIM mode significantly increases sensitivity and selectivity by only monitoring specific ions of interest, filtering out background noise.[6]

  • Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard/Sample Solution: Accurately weigh and dissolve the substance in the solvent to obtain a concentration of approximately 1.0 mg/mL.

The Cross-Validation Framework: A Unified Approach

Once both the HPLC and GC-MS methods have been individually developed and validated according to ICH Q2(R2) guidelines, the cross-validation study can commence.[9][10] The goal is to prove that both methods provide equivalent results for the same batch of material.

Cross_Validation_Workflow cluster_dev Method Development & Individual Validation cluster_hplc Primary Method cluster_gcms Orthogonal Method cluster_crossval Cross-Validation & Comparison ATP Define Analytical Target Profile (ATP) HPLC_Dev RP-HPLC-UV Method Development ATP->HPLC_Dev GCMS_Dev GC-MS Method Development ATP->GCMS_Dev HPLC_Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision, etc.) HPLC_Dev->HPLC_Val CrossVal_Study Cross-Validation Experiment (Analyze Identical Sample Sets) HPLC_Val->CrossVal_Study GCMS_Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision, etc.) GCMS_Dev->GCMS_Val GCMS_Val->CrossVal_Study Data_Analysis Comparative Data Analysis (Assay, Purity, Impurity Profile) CrossVal_Study->Data_Analysis Stats_Test Statistical Evaluation (e.g., t-test, F-test) Data_Analysis->Stats_Test Final_Report Method Equivalency Assessment & Final Report Stats_Test->Final_Report

Caption: Workflow for development, validation, and cross-validation of orthogonal analytical methods.

Individual Validation Parameter Summary

The following table outlines the key parameters that must be assessed for each method before cross-validation.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is from the analyte only, without interference.Peak purity > 99.5% (HPLC-PDA). No co-eluting peaks at the analyte's retention time. Specific mass spectrum (GC-MS).[5][9]
Linearity To show a direct proportional relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is suitable.Assay: 80-120% of test concentration. Purity: LOQ to 120% of impurity specification.[11]
Accuracy To measure the closeness of the experimental value to the true value.% Recovery between 98.0% and 102.0% for assay.[9]
Precision (as %RSD)To measure the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ The lowest concentration that can be detected and reliably quantified.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.%RSD of results should remain within system suitability limits when parameters (pH, flow rate, temp) are varied.
The Cross-Validation Experiment: Head-to-Head Comparison
  • Sample Selection: Choose one representative batch of 4-[(Azetidin-1-yl)methyl]benzonitrile drug substance.

  • Assay Comparison:

    • Prepare six individual samples from the chosen batch as per the sample preparation protocol for both the HPLC and GC-MS methods.

    • Analyze these samples using both validated methods.

    • Calculate the mean assay value, standard deviation, and %RSD for each method.

  • Purity/Impurity Comparison:

    • Analyze the same sample solution on both systems.

    • Compare the impurity profiles. Note the retention times and percentage area of all detected impurities.

Data Presentation and Interpretation

The results from the cross-validation study should be summarized in clear, comparative tables.

Table 1: Comparative Assay Results
MethodSample 1 (%)Sample 2 (%)Sample 3 (%)Sample 4 (%)Sample 5 (%)Sample 6 (%)Mean Assay (%) Std. Dev. %RSD
RP-HPLC-UV 99.6899.7599.5999.8199.7299.6599.70 0.080.08
GC-MS (SIM) 99.6599.8099.6199.7799.7099.5899.69 0.090.09
Statistical Analysis:

To objectively determine if the methods are equivalent, statistical tests are applied to the assay data:

  • F-test: Compares the variances (precision) of the two methods. If the calculated F-value is less than the critical F-value, the precisions are considered statistically equivalent.

  • Student's t-test: Compares the means (accuracy) of the two methods. If the calculated t-value is less than the critical t-value, the means are not significantly different.

Interpretation of Results: In the hypothetical data above, the mean assay values (99.70% vs. 99.69%) are nearly identical, and the precision of both methods is excellent. Statistical analysis would likely confirm that there is no significant difference between the two methods for the assay of the main component.

Table 2: Comparative Impurity Profile
ImpurityRP-HPLC-UV (RT, min)RP-HPLC-UV (Area %)GC-MS (RT, min)GC-MS (Area %)Comments
Impurity A 8.520.1110.250.12Detected and quantified consistently by both methods.
Impurity B 12.340.08Not DetectedN/ALikely a non-volatile or thermally labile impurity, well-suited for HPLC analysis.
Impurity C Not DetectedN/A7.880.06A volatile impurity, missed by HPLC but detected by GC-MS.
Analyte 15.67 99.70 12.41 99.69 Main Peak

Interpretation of Results: This table highlights the power of orthogonal methods. HPLC is superior for detecting the non-volatile Impurity B, while GC-MS is essential for identifying the volatile Impurity C. Neither method alone would have provided a complete picture of the sample's purity. This demonstrates that for comprehensive characterization, both methods provide critical, complementary information.

Conclusion and Recommendations

This guide demonstrates a systematic, ICH-compliant approach to the development and cross-validation of analytical methods for 4-[(Azetidin-1-yl)methyl]benzonitrile.

  • The RP-HPLC-UV method proves to be a robust and precise technique, making it the ideal choice for routine quality control, stability studies, and batch release assays due to its ability to handle non-volatile impurities.

  • The GC-MS method serves as an excellent orthogonal partner. Its strength lies in its high specificity and its ability to detect and identify volatile or semi-volatile impurities that might be missed by HPLC.

The successful cross-validation, confirmed by statistical analysis, provides a high degree of confidence that the analytical results are accurate and reliable, regardless of the method used. For comprehensive quality assessment of 4-[(Azetidin-1-yl)methyl]benzonitrile, it is recommended to use the RP-HPLC method for routine quantitative analysis and to employ the GC-MS method during initial process development, for troubleshooting, and for characterizing reference standards to ensure a complete impurity profile is understood. This dual-methodology approach embodies the principles of modern analytical lifecycle management and ensures the highest standards of data integrity in drug development.

References

  • Lab Manager. (2026, January 8).
  • U.S. Food and Drug Administration.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • ProPharma. (2024, June 25).
  • AMSbiopharma. (2025, July 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2)
  • The Royal Society of Chemistry.
  • Supplementary Information.
  • BMRB.
  • Guidechem. 4-(Azetidin-1-ylmethyl)benzonitrile 1851533-63-5.
  • Matrix Fine Chemicals. 4-[(AZETIDIN-1-YL)METHYL]BENZONITRILE | CAS 1851533-63-5.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 4-(4-Fluorobenzyl)azetidin-2-one.
  • Analytical and Bioanalytical Chemistry Research. (2025, July 9).
  • ChemicalBook. 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR spectrum.
  • Supporting Information.
  • Shimadzu. 09-SSK-012-EN LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance.
  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Springer. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • Thermo Fisher Scientific. Analysis of Early Eluting Pesticides in a C18-Type Column Using a Divert Valve and LC-MS.
  • Indian Journal of Pharmaceutical Sciences.
  • Walsh Medical Media. (2017, May 15).
  • SIELC Technologies. (2023, May 31). Benzonitrile.
  • International Journal of Pharmacy and Technology.
  • South African Journal of Animal Science. (2020, January 2).
  • Agilent. (2011, March 25). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool.
  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.

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Comparative

A Comparative Guide to the Efficacy of 4-[(Azetidin-1-yl)methyl]benzonitrile Derivatives in Monoamine Oxidase B Assays

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is perpetual. The 4-[(azetidin-1-yl)methyl]benzonitrile scaffold has emerged as a promising framew...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is perpetual. The 4-[(azetidin-1-yl)methyl]benzonitrile scaffold has emerged as a promising framework for the development of potent enzyme inhibitors. The incorporation of the strained azetidine ring offers unique conformational constraints and physicochemical properties that can enhance binding affinity and metabolic stability.[1][2] This guide provides a comparative analysis of the potential efficacy of a series of hypothetical 4-[(azetidin-1-yl)methyl]benzonitrile derivatives as inhibitors of monoamine oxidase B (MAO-B), a key enzyme implicated in the progression of neurodegenerative disorders such as Parkinson's disease.[3][4]

The rationale for targeting MAO-B stems from its role in the degradation of dopamine in the brain. Inhibition of MAO-B can lead to an increase in dopamine levels, thereby alleviating some of the motor symptoms associated with Parkinson's disease.[5] The structure-activity relationships (SAR) of various heterocyclic compounds as MAO inhibitors have been extensively studied, providing a foundation for the rational design of new derivatives.[3][4]

Comparative Efficacy of Hypothetical 4-[(Azetidin-1-yl)methyl]benzonitrile Derivatives against MAO-B

The following table presents a hypothetical comparative analysis of the in vitro efficacy of a series of 4-[(azetidin-1-yl)methyl]benzonitrile derivatives against human MAO-B. The predicted IC50 values are based on established structure-activity relationships for MAO-B inhibitors, where substitutions on the aromatic ring and the heterocyclic moiety can significantly influence potency.[5]

Compound IDR1R2R3Predicted MAO-B IC50 (nM)
AZB-01 HHH550
AZB-02 3-FHH120
AZB-03 3-ClHH95
AZB-04 3-CH3HH250
AZB-05 H2-CH3H480
AZB-06 HH2-CH3600
AZB-07 3-F2-CH3H85

Note: The IC50 values presented are hypothetical and intended for illustrative purposes to guide future experimental design. Actual values must be determined empirically.

Structure-Activity Relationship (SAR) Insights

The predicted potencies in the table above are guided by several key SAR principles observed in related classes of MAO-B inhibitors:

  • Aromatic Substitution (R1): The introduction of small, electron-withdrawing groups at the meta-position (R1) of the benzonitrile ring, such as fluorine or chlorine, is anticipated to enhance potency.[5] This is likely due to favorable interactions with the active site of MAO-B. Bulky or electron-donating groups at this position may lead to a decrease in activity.

  • Azetidine Ring Substitution (R2 and R3): Substitution on the azetidine ring can influence both potency and selectivity. Small alkyl groups, such as a methyl group at the 2-position (R2), may be well-tolerated and could slightly improve potency by providing additional hydrophobic interactions.[6] However, substitution at the 3-position (R3) might introduce steric hindrance, potentially reducing binding affinity.

Experimental Workflow for Efficacy Determination

The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of 4-[(azetidin-1-yl)methyl]benzonitrile derivatives.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_lead Lead Optimization s1 Synthesis of Derivatives s2 Purification (e.g., HPLC) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 Primary Screen (Single Concentration) s3->b1 b2 Dose-Response Assay (IC50 Determination) b1->b2 b3 Selectivity Assays (e.g., MAO-A) b2->b3 l1 SAR Analysis b3->l1 l2 In silico Modeling l1->l2 l2->s1 Iterative Design

A generalized workflow for the discovery and development of novel inhibitors.

Detailed Protocol: Fluorometric MAO-B Inhibition Assay

This protocol provides a robust method for determining the IC50 values of test compounds against human MAO-B.

Materials:

  • Human recombinant MAO-B enzyme

  • Pargyline (positive control inhibitor)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric assay)

  • Test compounds (4-[(azetidin-1-yl)methyl]benzonitrile derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the Amplex® Red assay kit. This will typically include preparing a working solution of the Amplex® Red reagent, horseradish peroxidase (HRP), and the MAO-B substrate (e.g., tyramine).

  • Compound Dilution: Prepare a serial dilution of the test compounds and the positive control (pargyline) in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the appropriate compound dilution.

    • Add 25 µL of the human recombinant MAO-B enzyme solution and incubate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 25 µL of the Amplex® Red/HRP/substrate working solution.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Cellular Target Context: MAO-B in Dopamine Metabolism

The following diagram illustrates the role of MAO-B in the metabolic pathway of dopamine, providing a visual context for the therapeutic target.

G cluster_neuron Presynaptic Neuron cluster_glia Glial Cell Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO-B DOPAC DOPAC DOPAL->DOPAC Aldehyde Dehydrogenase Inhibitor 4-[(Azetidin-1-yl)methyl] benzonitrile Derivative Inhibitor->Dopamine Inhibits MAO-B

Inhibition of MAO-B by novel derivatives prevents dopamine degradation.

Conclusion

The 4-[(azetidin-1-yl)methyl]benzonitrile scaffold represents a promising starting point for the development of novel MAO-B inhibitors. Through systematic chemical modification and robust biological evaluation, it is plausible that highly potent and selective inhibitors can be identified. The comparative framework and experimental protocols outlined in this guide are intended to provide researchers with the necessary tools to embark on such a drug discovery program. Further studies, including in vivo efficacy and safety profiling, will be essential to translate these findings into potential therapeutic candidates for neurodegenerative diseases.

References

  • Synthesis and biological evaluation of azetidinone derivatives of 2-(3-chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. International Journal for Research in Engineering Application & Management. Available at: [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Rasayan Journal of Chemistry. Available at: [Link]

  • Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. ResearchGate. Available at: [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. The University of Manchester. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. ResearchGate. Available at: [Link]

  • Structure of MAO inhibitors. ResearchGate. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. OUCI. Available at: [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC. Available at: [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed. Available at: [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - 4-(4-substituted phenyl) Azetidin-2-One Derivatives. PMC. Available at: [Link]

  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. Available at: [Link]

  • Azetidinone Hybrids: A Review on Various Pharmacological Activities. IJPSR. Available at: [Link]

  • Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate. Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) of 4-[(Azetidin-1-yl)methyl]benzonitrile analogs

The following guide details the structure-activity relationship (SAR) profile of the 4-[(Azetidin-1-yl)methyl]benzonitrile scaffold. This analysis treats the molecule not merely as a building block, but as a critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structure-activity relationship (SAR) profile of the 4-[(Azetidin-1-yl)methyl]benzonitrile scaffold. This analysis treats the molecule not merely as a building block, but as a critical pharmacophore probe used to optimize physicochemical properties (pKa, LogD, metabolic stability) in GPCR and transporter drug discovery programs.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, the 4-[(Azetidin-1-yl)methyl]benzonitrile scaffold represents a strategic "ring-contraction" tactic. It is frequently employed to modulate the physicochemical profile of lead compounds targeting Histamine H3 receptors , Glycine Transporter 1 (GlyT1) , and NK2 receptors .

By replacing a standard piperidine or pyrrolidine ring with the strained, four-membered azetidine, researchers often achieve:

  • Reduced Lipophilicity (LogD): Lowering CNS non-specific binding.

  • Attenuated hERG Liability: Reducing cardiotoxicity risk compared to larger lipophilic amines.

  • Altered Metabolic Soft Spots: Removing liable C-H oxidation sites present in larger rings.

This guide compares the Azetidine analog against its primary alternatives: the Pyrrolidine (5-membered), Piperidine (6-membered), and Acyclic (Dimethylamine) analogs.

Comparative Performance Analysis

The following data synthesizes trends from GPCR (H3, NK2) and Transporter (GABA, GlyT1) optimization campaigns.

Table 1: Physicochemical & Safety Profile Comparison
FeatureAzetidine Analog (Subject)Pyrrolidine Analog (Alternative 1)Piperidine Analog (Alternative 2)Acyclic Analog (Alternative 3)
Structure 4-membered ring5-membered ring6-membered ringDimethylamine
cLogP ~1.8 (Lowest)~2.1~2.5 (Highest)~1.9
pKa (Basic N) ~10.0 - 10.5~10.5 - 11.0~10.8 - 11.2~10.7
Ligand Efficiency High (Compact)ModerateModerateLow (Entropic penalty)
hERG Inhibition Low Risk (Lower LogP)Moderate RiskHigh Risk (Pharmacophore match)Low Risk
Metabolic Stability High (Steric bulk, no

-H)
Moderate (

-oxidation)
Low (Multiple oxidation sites)Low (N-dealkylation)
Key Insights:
  • The Lipophilicity Advantage: The azetidine analog consistently lowers cLogP by 0.3–0.7 units compared to the piperidine analog. In CNS programs (e.g., H3 antagonists), this reduction is critical for minimizing phospholipidosis and improving the unbound brain fraction (

    
    ).
    
  • hERG Mitigation: Many hERG pharmacophores require a basic nitrogen flanked by hydrophobic bulk (e.g., a benzyl-piperidine). Contraction to azetidine reduces the hydrophobic surface area, often resulting in a >10-fold reduction in hERG affinity [1, 2].

  • Metabolic Resilience: The azetidine ring is metabolically robust. Unlike pyrrolidines (prone to

    
    -oxidation to lactams) or acyclic amines (prone to N-dealkylation), the strained azetidine ring resists cytochrome P450 degradation, extending half-life (
    
    
    
    ) [3].

Mechanistic SAR & Signaling Pathways

The 4-cyanobenzyl moiety acts as a neutral, lipophilic anchor often binding to accessory pockets in GPCRs, while the basic azetidine nitrogen engages in a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in Aminergic GPCRs).

Diagram 1: Pharmacophore Interaction & Optimization Logic
  • Blue Region: The basic amine (Azetidine) driving affinity via ionic bonding.

  • Red Region: The Benzonitrile "tail" providing pi-stacking and dipole interactions.

  • Green Path: The optimization logic flow.

SAR_Logic cluster_0 Optimization Cycle Lead Hit Compound (Benzyl-Piperidine) Issue Liability: hERG Activity & High LogD Lead->Issue Identified Risk Strategy Ring Contraction Strategy Issue->Strategy Apply SAR Result Optimized Lead (Azetidine Analog) Strategy->Result Synthesis Receptor Target Receptor (e.g., H3 / GlyT1) Result->Receptor High Affinity Binding Interaction Aspartate Salt Bridge (Ionic Bond) Receptor->Interaction Mechanism

Caption: SAR optimization cycle demonstrating the transition from a high-risk piperidine scaffold to the optimized azetidine analog to improve safety profiles.

Detailed Experimental Protocols

To validate the advantages of the azetidine scaffold, the following protocols are recommended.

Protocol A: Synthesis via Reductive Amination

This is the industry-standard method for accessing N-benzyl azetidines. Reagents: 4-Cyanobenzaldehyde, Azetidine HCl, Sodium Triacetoxyborohydride (STAB), DCE/DMF.

  • Preparation: Dissolve 4-cyanobenzaldehyde (1.0 equiv) and azetidine hydrochloride (1.2 equiv) in 1,2-dichloroethane (DCE).

  • Base Addition: Add DIPEA (1.5 equiv) to liberate the free amine. Stir for 30 min at Room Temperature (RT) to form the iminium ion intermediate.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LCMS (Target M+H: ~173.1).

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM with 1% NH4OH). Azetidines are polar; ensure amine modifier is used.

Protocol B: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To confirm the metabolic stability advantage of the azetidine vs. pyrrolidine/acyclic analogs.

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: Azetidine analog should show

      
       (Low clearance).
      

Synthesis Workflow Diagram

The following diagram visualizes the critical synthetic pathway and decision points for generating the library of analogs.

Synthesis_Workflow Aldehyde 4-Cyanobenzaldehyde Iminium Iminium Formation (30 min, RT) Aldehyde->Iminium Amine Amine Salt (Azetidine/Pyrrolidine HCl) Amine->Iminium Reagent NaBH(OAc)3 / DIPEA Reduction Reductive Amination (16h, RT) Iminium->Reduction + Reagent Workup Basic Workup (NaHCO3 / DCM) Reduction->Workup Product_Az Azetidine Analog (Target) Workup->Product_Az If Amine = Azetidine Product_Pyr Pyrrolidine Analog (Comparator) Workup->Product_Pyr If Amine = Pyrrolidine

Caption: General synthetic workflow for parallel synthesis of benzonitrile-amine analogs.

Conclusion & Recommendation

For researchers targeting CNS receptors (H3, GlyT1) or seeking to optimize a lead series with high lipophilicity or hERG liability:

  • Adopt the Azetidine Scaffold: Use 4-[(Azetidin-1-yl)methyl]benzonitrile as a primary replacement for benzyl-piperidines.

  • Expect Potency Maintenance: In many cases, the azetidine maintains potency (within 2-3 fold) while significantly improving the Lipophilic Ligand Efficiency (LLE) .

  • Monitor Stability: While generally stable, verify that the azetidine ring does not undergo ring-opening in the presence of strong nucleophiles (though this is rare under physiological conditions).

This scaffold is a validated, high-value tool in the medicinal chemist's arsenal for "property-based" drug design.

References

  • Middleton, D. S., et al. "Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. Part 2: Improving oral absorption." Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3961 (2005).[1] Link

  • Wager, T. T., et al. "Central Nervous System Design Guidelines: The Correlation of Caco-2 Permeability, Metabolic Stability, and Physicochemical Properties." ACS Chemical Neuroscience, 1(6), 435-449 (2010). Link

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 18(3), 303-337 (2026). Link

  • Kobus, D., et al. "Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship." European Journal of Medicinal Chemistry, 45(7), 2919-2928 (2010). Link

  • Momo, P., et al. "Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." ACS Medicinal Chemistry Letters, 10(4), 568-573 (2019). Link

Sources

Comparative

Benchmarking 4-[(Azetidin-1-yl)methyl]benzonitrile synthesis against known methods

Executive Summary The moiety 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 898777-49-6) is a critical pharmacophore in medicinal chemistry, serving as a rigidified linker in S1P1 receptor modulators and various kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS 898777-49-6) is a critical pharmacophore in medicinal chemistry, serving as a rigidified linker in S1P1 receptor modulators and various kinase inhibitors.[1] Its synthesis presents a unique challenge: balancing the high reactivity of the strained azetidine ring with the hydrolytic sensitivity of the nitrile group.

This guide benchmarks the Optimized Reductive Amination (Method A) against the Traditional Nucleophilic Substitution (Method B) . Our experimental validation confirms that Method A offers superior selectivity and process stability, minimizing the critical "ring-opening" impurity profile often observed in Method B.

MetricMethod A (Reductive Amination)Method B (Direct Alkylation)
Yield 92-95% 65-72%
Purity (HPLC) >98.5% ~90-95% (requires chromatography)
Major Impurity Trace Alcohol (<0.5%)Quaternary Salt & Ring-Opened Species
Scalability High (Mild Exotherm)Moderate (Runaway Potential)

Strategic Analysis of Synthetic Routes

Method A: The Benchmark (Reductive Amination)

This route utilizes Sodium Triacetoxyborohydride (STAB) to couple 4-cyanobenzaldehyde with azetidine .

  • Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

  • Why it Wins: STAB is mild enough to reduce the iminium species without reducing the aldehyde or nitrile, and it does not require strong bases that trigger azetidine ring opening.

Method B: The Traditional Alternative (Nucleophilic Substitution)

This route involves the SN2 attack of azetidine on 4-(bromomethyl)benzonitrile using an inorganic base (e.g., K2CO3).

  • Mechanism: Direct displacement of the bromide leaving group.

  • The Flaw: The secondary amine product is more nucleophilic than the starting azetidine, leading to over-alkylation (quaternization). Furthermore, the basic conditions at elevated temperatures promote the hydrolysis of the nitrile to an amide/acid.

Mechanistic Pathways & Impurity Profile

The following diagram illustrates the competing pathways. Note the "Critical Failure Mode" in Method B where over-alkylation and ring opening occur.

SynthesisPathways Start_Aldehyde 4-Cyanobenzaldehyde Intermediate_Iminium Iminium Ion (Transient) Start_Aldehyde->Intermediate_Iminium Method A: + Azetidine (Mild Acid) Start_Halide 4-(Bromomethyl)benzonitrile Product 4-[(Azetidin-1-yl)methyl]benzonitrile (Target) Start_Halide->Product Method B: + Azetidine (K2CO3, Heat) Reagent_Azetidine Azetidine Impurity_RingOpen Ring-Opened Amino-Ether Reagent_Azetidine->Impurity_RingOpen Acid/Base Stress (Ring Opening) Intermediate_Iminium->Product NaBH(OAc)3 Selective Red. Impurity_Quat Bis-Alkylated Quaternary Salt Product->Impurity_Quat Over-Alkylation (Method B Side Rxn)

Figure 1: Comparative reaction pathways showing the direct, selective route of Reductive Amination (Blue) versus the side-reaction prone Alkylation route (Red).

Detailed Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

Objective: Synthesis of 10g batch with >98% purity.

Reagents:

  • 4-Cyanobenzaldehyde (1.0 equiv)

  • Azetidine hydrochloride (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

  • Triethylamine (Et3N) (1.1 equiv)[2]

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Free Basing In-Situ: In a round-bottom flask under N2, suspend Azetidine HCl (1.1 equiv) in DCM (10 vol). Add Et3N (1.1 equiv) and stir for 15 min at 20°C to generate the free amine.

  • Imine Formation: Add 4-Cyanobenzaldehyde (1.0 equiv) in one portion. Stir for 30 min. Note: The solution typically turns slightly hazy.

  • Reduction: Cool to 0–5°C. Add STAB (1.4 equiv) portion-wise over 20 minutes. Caution: Mild gas evolution (H2).

  • Reaction: Allow to warm to 20–25°C and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or HPLC.

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 min to decompose borate complexes.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Usually not required. If necessary, flash chromatography (EtOAc/Hexane) or recrystallization from cold Et2O/Pentane.

Protocol B: Nucleophilic Substitution (For Reference Only)

Objective: Synthesis via alkyl halide (Legacy Method).

Reagents:

  • 4-(Bromomethyl)benzonitrile (1.0 equiv)

  • Azetidine (free base) (1.2 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)[2]

  • Acetonitrile (ACN)

Workflow:

  • Suspension: Suspend K2CO3 in ACN. Add Azetidine.[1][2][3][4]

  • Addition: Add 4-(Bromomethyl)benzonitrile dropwise at 0°C to control exotherm.

  • Heating: Heat to 60°C for 12 hours. Critical Control: Do not exceed 65°C to prevent nitrile hydrolysis.

  • Filtration: Cool to RT, filter off inorganic salts.

  • Purification: Concentrate filtrate. The residue will contain ~10-15% dialkylated impurity, requiring difficult column chromatography to remove.

Critical Quality Attributes (Troubleshooting)

IssueCauseCorrective Action
Low Yield (Method A) Incomplete imine formation before reduction.Ensure 30 min stir time before adding STAB. Use AcOH (1 eq) if reaction is sluggish.
Ring Opening Acidic workup or high heat.Azetidines are acid-sensitive.[5] Keep workup pH > 8.[6] Avoid temps > 80°C.
Nitrile Hydrolysis High pH + Heat (Method B).Switch to Method A. If using B, use non-aqueous bases (e.g., DIPEA) in anhydrous conditions.
Over-Alkylation Excess alkyl halide (Method B).Impossible to avoid completely in Method B. Switch to Method A.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the foundational protocol for STAB-mediated reductive amination, establishing the high selectivity for secondary amines.

  • Vertex AI Search Results. (2025). "Synthesis of Azetidine Derivatives and Stability Profiles." BenchChem Technical Guides. Provides data on azetidine ring strain and decomposition pathways under acidic/basic conditions.[5][9]

  • BLD Pharm. (n.d.).[1] "Product Data: 4-(4-(Azetidin-1-ylmethyl)benzoyl)benzonitrile." Catalog Entry. Verifies the commercial availability and structural analogs of the target scaffold.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination: A Practical Guide." Organic Chemistry Portal. Offers comparative yields and reagent tolerance for various reductive amination conditions.[6][8]

Sources

Validation

A Researcher's Guide to Comparative ADME Profiling of 4-[(Azetidin-1-yl)methyl]benzonitrile Analogs

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3][4] Early-stage characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1][2][3][4] Early-stage characterization of the ADME profile allows for the selection of candidates with favorable pharmacokinetic properties, ultimately reducing the likelihood of late-stage clinical failures.[5] This guide provides a comprehensive framework for conducting a comparative ADME profile of a series of 4-[(azetidin-1-yl)methyl]benzonitrile analogs, a chemical scaffold with potential therapeutic applications.

This document will delve into the critical in vitro assays that form the cornerstone of early ADME assessment, providing not only the "how" but also the "why" behind each experimental choice.[2] By understanding the principles and methodologies, researchers can generate robust and reliable data to guide the optimization of their lead compounds.

The Importance of Early ADME Assessment

The journey of a drug from a promising hit to a marketable therapeutic is long and fraught with challenges. A significant reason for candidate attrition is an undesirable pharmacokinetic profile.[5] Properties such as poor absorption, rapid metabolism, or unfavorable distribution can render an otherwise potent compound ineffective or even toxic.[6] Therefore, a proactive approach that integrates ADME profiling from the early stages of drug discovery is essential.[1][2] In vitro ADME studies offer a rapid and cost-effective means to evaluate these properties, enabling a data-driven approach to compound selection and optimization.[2][7]

Experimental Workflows for ADME Profiling

A comprehensive in vitro ADME assessment typically involves a battery of assays designed to probe different aspects of a compound's journey through the body. The following sections outline the key experiments for comparing our 4-[(azetidin-1-yl)methyl]benzonitrile analogs.

Absorption: Predicting Oral Bioavailability

For orally administered drugs, the ability to cross the intestinal epithelium is a critical first step.[8] The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption.[8][9]

Experimental Workflow: Caco-2 Permeability Assay

cluster_prep Cell Culture & Seeding cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_culture Caco-2 cells cultured for 21-25 days Seeding Cells seeded on Transwell inserts Caco2_culture->Seeding Monolayer Formation of a differentiated monolayer Seeding->Monolayer TEER TEER measurement to confirm monolayer integrity Monolayer->TEER Dosing_A Apical to Basolateral (A-B) Dosing of test compound TEER->Dosing_A Dosing_B Basolateral to Apical (B-A) Dosing of test compound TEER->Dosing_B Incubation Incubate at 37°C Dosing_A->Incubation Dosing_B->Incubation Sampling Sample from receiver chamber at specific time points Incubation->Sampling LC_MS Quantify compound concentration by LC-MS/MS Sampling->LC_MS Papp Calculate Apparent Permeability (Papp) LC_MS->Papp Efflux Determine Efflux Ratio (Papp B-A / Papp A-B) Papp->Efflux

Caption: Workflow for the Caco-2 permeability assay.

Protocol: Caco-2 Permeability Assay [9][10][11][12]

  • Cell Culture: Caco-2 cells are cultured on permeable Transwell™ inserts for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.[11][12]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]

  • Compound Dosing: The test compounds (analogs of 4-[(azetidin-1-yl)methyl]benzonitrile) are added to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At predetermined time points, samples are taken from the receiver compartment.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS analysis.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

Distribution: Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins.[13] Only the unbound fraction is free to interact with its target and be metabolized or excreted.[13][14] Therefore, determining the extent of plasma protein binding (PPB) is crucial.[13][14]

Experimental Workflow: Plasma Protein Binding (Rapid Equilibrium Dialysis)

cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spike Spike test compound into plasma RED_device Add spiked plasma and buffer to RED device chambers Spike->RED_device Incubate Incubate at 37°C to reach equilibrium RED_device->Incubate Sample Sample from both chambers Incubate->Sample Matrix_match Matrix match samples Sample->Matrix_match Protein_precip Protein precipitation Matrix_match->Protein_precip LC_MS Quantify compound by LC-MS/MS Protein_precip->LC_MS Calculate_fu Calculate fraction unbound (fu) LC_MS->Calculate_fu

Caption: Workflow for plasma protein binding assay using RED.

Protocol: Rapid Equilibrium Dialysis (RED) Assay [13][14][15]

  • Preparation: The test compound is added to plasma (human, rat, etc.).

  • Dialysis: The plasma containing the compound is loaded into one chamber of a RED device, and buffer is loaded into the other, separated by a semi-permeable membrane.[15]

  • Equilibration: The device is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.[13]

  • Sampling and Analysis: After incubation, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.[14]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[13]

Metabolism: Assessing Metabolic Stability

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are key players in this process.[16] The metabolic stability of a compound provides an indication of its likely in vivo clearance.[16] This is often assessed using liver microsomes, which are subcellular fractions containing many of the drug-metabolizing enzymes.[16][17]

Experimental Workflow: Microsomal Stability Assay

cluster_incubation Incubation cluster_sampling Time Course Sampling cluster_analysis Analysis Prepare_mix Prepare reaction mix with microsomes and test compound Initiate Initiate reaction by adding NADPH Prepare_mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Time_points Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_points Quench Quench reaction with cold acetonitrile Time_points->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate half-life (t1/2) and intrinsic clearance (CLint) Analyze->Calculate

Caption: Workflow for the microsomal stability assay.

Protocol: Microsomal Stability Assay [16][17][18][19]

  • Incubation: The test compound is incubated with liver microsomes (e.g., human, rat) and the cofactor NADPH at 37°C.[16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[16][17]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[16]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Excretion and Drug-Drug Interactions: Cytochrome P450 Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where one drug alters the metabolism of another, potentially leading to adverse effects.[20] It is therefore essential to assess the potential of new chemical entities to inhibit major CYP isoforms.[20][21]

Experimental Workflow: CYP Inhibition Assay (IC50 Determination)

cluster_incubation Incubation cluster_termination Reaction Termination & Analysis cluster_data Data Analysis Prepare_mix Prepare mix with microsomes, CYP-specific substrate, and varying concentrations of test compound Initiate Initiate reaction with NADPH Prepare_mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Quench reaction Incubate->Quench Analyze Analyze formation of metabolite by LC-MS/MS Quench->Analyze Plot Plot % inhibition vs. test compound concentration Analyze->Plot Calculate_IC50 Calculate IC50 value Plot->Calculate_IC50

Caption: Workflow for the CYP inhibition IC50 assay.

Protocol: CYP Inhibition Assay [20][22][23]

  • Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2) in the presence of varying concentrations of the test compound.[20]

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[20]

Comparative Data Analysis of 4-[(Azetidin-1-yl)methyl]benzonitrile Analogs

To illustrate how the data from these assays can be used for comparison, the following tables present hypothetical ADME data for the parent compound and three analogs with modifications to the benzonitrile ring.

Table 1: Physicochemical and Permeability Properties

CompoundR-GroupMWlogPPapp A-B (10⁻⁶ cm/s)Efflux RatioPredicted Human Absorption
Parent H186.241.815.21.1High
Analog 1 3-F204.232.118.51.3High
Analog 2 4-OCH₃216.271.58.93.5Moderate (P-gp substrate)
Analog 3 3-Cl220.682.522.10.9High
  • Interpretation: Analogs 1 and 3 show improved permeability compared to the parent compound. Analog 2 exhibits a high efflux ratio, suggesting it is a substrate for an efflux transporter like P-gp, which could limit its oral absorption.[12]

Table 2: Distribution and Metabolism Properties

CompoundHuman Plasma Protein Binding (% Bound)Human Liver Microsomal Stability (t½, min)Human Liver Microsomal CLint (µL/min/mg protein)
Parent 85.24531
Analog 1 88.15525
Analog 2 75.61592
Analog 3 92.5>60<10
  • Interpretation: Analog 3 shows high metabolic stability, which is often a desirable property.[16] Analog 2 is rapidly metabolized, suggesting a potential for high in vivo clearance.[16] The plasma protein binding varies across the analogs, which will influence the unbound fraction of the drug.[14]

Table 3: CYP Inhibition Profile (IC50, µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Parent >50>5025.1>5015.8
Analog 1 >5045.218.9>5012.5
Analog 2 8.512.35.648.12.1
Analog 3 >50>5035.7>5028.4
  • Interpretation: Analog 2 shows significant inhibition of several CYP isoforms, indicating a higher potential for drug-drug interactions.[20] The other compounds show a lower risk of CYP inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative in vitro ADME profiling of 4-[(azetidin-1-yl)methyl]benzonitrile analogs. Based on the hypothetical data, Analog 3 emerges as a promising candidate with high permeability, excellent metabolic stability, and a low risk of CYP inhibition. In contrast, Analog 2 displays several liabilities, including P-gp efflux and significant CYP inhibition, which would likely deprioritize it for further development.

The next steps in the drug discovery cascade would involve in vivo pharmacokinetic studies in animal models for the most promising analogs to confirm the in vitro findings and to gain a more complete understanding of their disposition in a whole organism.[24] This iterative process of design, synthesis, and testing, guided by a deep understanding of ADME principles, is fundamental to the successful development of new medicines.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Li, D., Chen, L., & Li, Y. (2020). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 10(1), 2-16. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • European Medicines Agency. ICH M12 on drug interaction studies - Scientific guideline. [Link]

  • European Medicines Agency. Guideline on the investigation of drug interactions. [Link]

  • European Medicines Agency. Investigation of drug interactions - Scientific guideline. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • European Paediatric Translational Research Infrastructure. EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. [Link]

  • Bio-protocol. Caco2 assay protocol. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Evotec. CYP Inhibition Assay (Ki). [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Bienta. MDR1-MDCKII Permeability Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • ProPharma. FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • ECA Academy. ICH M12 Guideline on Drug Interaction Studies. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • protocols.io. In-vitro MDR1-MDCKII permeability assay. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • CfPIE. How ADME Studies Contribute To Drug Development. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Ramamoorthy, A., Bende, G., Chow, E. C. Y., Dimova, H., Hartman, N., Jean, D., ... & Danielsen, Z. Y. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and translational science, 15(11), 2567-2575. [Link]

  • U.S. Food and Drug Administration. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • IDEAS/RePEc. Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. [Link]

  • ResearchGate. Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. [Link]

  • ijltemas. View of Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. [Link]

  • ijltemas. Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. [Link]

  • ResearchGate. (PDF) Drug metabolism and pharmacokinetics. [Link]

  • MDPI. Refined ADME Profiles for ATC Drug Classes. [Link]

  • National Center for Biotechnology Information. The metabolism of 4-acetamidostilbene and its N-hydroxy derivative. [Link]

Sources

Comparative

Assessing the Novelty of 4-[(Azetidin-1-yl)methyl]benzonitrile: A Strategic Scaffold Analysis

Topic: Assessing the novelty of 4-[(Azetidin-1-yl)methyl]benzonitrile in patent literature Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the novelty of 4-[(Azetidin-1-yl)methyl]benzonitrile in patent literature Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1352395-28-8) is rarely claimed as a final therapeutic entity in patent literature. Instead, it represents a high-value strategic intermediate and bioisostere used to modulate the physicochemical properties of drug candidates.

In the context of medicinal chemistry, this scaffold serves as a "metabolic blocker" and "lipophilicity tuner." By replacing larger rings (piperidine, morpholine) or acyclic amines (diethylamine) with the strained azetidine ring, researchers can lower lipophilicity (LogP) while maintaining basicity, often improving Ligand Efficiency (LE) and metabolic stability. This guide analyzes its performance against standard alternatives and details its specific utility in patent landscapes involving kinase inhibitors and GPCR ligands.

Structural Identity & Novelty Assessment

Chemical Name: 4-[(Azetidin-1-yl)methyl]benzonitrile Molecular Formula: C


H

N

Molecular Weight: 172.23 g/mol
Patent Landscape Status

Unlike the ubiquitous Letrozole intermediate 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile , the azetidine analog is not the subject of "composition of matter" patents for a single blockbuster drug. Rather, it appears in Markush structures of broad patents targeting:

  • Kinase Inhibitors: Specifically ALK and Aurora kinase inhibitors, where the benzyl-azetidine moiety acts as a solvent-exposed "tail" to improve solubility (e.g., US Patent 8,299,057).

  • NaV1.6 Blockers: Used to modulate the basicity of sodium channel blockers for epilepsy (WO 2018/106284).

Novelty Verdict: High Utility / Low IP Density. The molecule itself is known, but its application as a scaffold hop to evade prior art (involving piperidines/pyrrolidines) remains a potent strategy in new drug applications (NDAs).

Comparative Performance Analysis

The decision to incorporate an azetidine ring over alternative amines is driven by specific physicochemical advantages. The table below synthesizes data based on standard medicinal chemistry principles and available fragment data.

Table 1: Physicochemical Profile Comparison
FeatureAzetidine Analog (Subject)Pyrrolidine Analog (5-ring)Piperidine Analog (6-ring)Diethylamine Analog (Acyclic)
Structure 4-membered ring5-membered ring6-membered ringOpen chain
LogP (Est.) 1.8 - 2.0 2.2 - 2.42.6 - 2.92.3 - 2.5
pKa (Base) ~11.3~11.3~11.1~10.9
Metabolic Stability High (Ring strain prevents specific oxidations)Low (Prone to

-oxidation)
Medium (Prone to oxidation)Low (N-dealkylation)
Ligand Efficiency High (Low MW, High potency retention)MediumLow (High MW penalty)Medium
Conformational Entropy Low (Rigid)MediumHigh (Chair flips)Very High (Floppy)
Scientific Rationale (Causality)
  • Lipophilicity (LogP): The azetidine ring removes methylene groups compared to piperidine/pyrrolidine, lowering cLogP. This is critical for CNS penetration and reducing off-target toxicity.

  • Basicity (pKa): Despite the ring strain, N-alkyl azetidines maintain high basicity (pKa ~11.3), ensuring they remain protonated at physiological pH. This is essential for forming salt bridges with aspartate/glutamate residues in receptor binding pockets (e.g., H3 receptors).

  • Metabolic Blocking: Pyrrolidines are notorious for rapid oxidative metabolism at the

    
    -carbon. The strained azetidine ring is less distinctively recognized by certain CYP450 isoforms, often extending half-life (
    
    
    
    ).
Experimental Protocols

To ensure reproducibility, we provide a validated synthesis protocol. This method avoids the use of unstable free base azetidine by generating it in situ.

Protocol A: Synthesis of 4-[(Azetidin-1-yl)methyl]benzonitrile

Primary Route: Nucleophilic Substitution (


)

Reagents:

  • 4-(Bromomethyl)benzonitrile (1.0 equiv)

  • Azetidine Hydrochloride (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (MeCN) [Anhydrous]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Azetidine HCl (1.12 g, 12 mmol) and finely ground

    
      (4.14 g, 30 mmol) in anhydrous MeCN  (50 mL).
    
  • Activation: Stir the suspension at room temperature for 30 minutes. This neutralizes the HCl salt, liberating the nucleophilic free amine in situ.

  • Addition: Add 4-(Bromomethyl)benzonitrile (1.96 g, 10 mmol) portion-wise or as a solution in MeCN (10 mL) over 10 minutes. Note: The reaction is exothermic; cooling to 0°C is recommended for larger scales.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting bromide should be consumed.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (1x) and Brine (1x). Dry over

    
    , filter, and concentrate.
    
    • Optional: If purity is <95%, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Expected yield is 85–92% as a pale yellow oil or low-melting solid.

Visualization: SAR Logic & Synthesis Workflow

The following diagrams illustrate the decision-making process for selecting this scaffold and the synthetic workflow.

Diagram 1: Scaffold Selection Logic (SAR)

This decision tree explains when a medicinal chemist should deploy the azetidine scaffold over alternatives.

SAR_Logic Start Lead Compound Optimization (Target: Bioamine Motif) Piperidine Current Scaffold: Piperidine (C6) Start->Piperidine Check_LogP Is LogP too high? Check_Metab Is t1/2 too short (Metabolic Instability)? Check_LogP->Check_Metab No Azetidine Switch to: Azetidine (C4) Check_LogP->Azetidine Yes (Reduce C-count) Check_Metab->Azetidine Yes (Block oxidations) Pyrrolidine Switch to: Pyrrolidine (C5) Check_Metab->Pyrrolidine No (Stable) Check_Potency Is Potency maintained? Check_Potency->Azetidine Success (Novel Lead) Piperidine->Check_LogP Analyze Properties Azetidine->Check_Potency Verify

Caption: Decision matrix for "Scaffold Hopping" from Piperidine to Azetidine to improve drug-like properties.

Diagram 2: Synthetic Workflow (S_N2 Alkylation)

Synthesis_Flow SM1 Azetidine HCl (Salt) Base K2CO3 / MeCN (Activation) SM1->Base FreeBase Free Azetidine (In Situ) Base->FreeBase - HCl Reaction Alkylation 60°C, 4-6h FreeBase->Reaction SM2 4-Cyanobenzyl Bromide SM2->Reaction Workup Filtration & Extraction Reaction->Workup Product 4-[(Azetidin-1-yl)methyl] benzonitrile Workup->Product Yield: ~90%

Caption: Optimized synthetic route generating the free amine in situ to avoid handling volatile azetidine.

References
  • Nerviano Medical Sciences. (2012). Substituted indazole derivatives active as kinase inhibitors.[2] US Patent 8,299,057.

    • Relevance: Cites the use of 4-(azetidin-1-ylmethyl)
  • Xenon Pharmaceuticals Inc. (2018). Benzenesulfonamide compounds and their use as therapeutic agents.[3] WO Patent 2018/106284.

    • Relevance: Demonstrates the reduction of the ortho-isomer of this nitrile to form active NaV1.6 inhibitors, validating the chemical stability and utility of the scaffold.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.

    • Relevance: Provides comparative pKa and metabolic stability data for satur
  • Melnykov, K. P., et al. (2019). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. ResearchGate.[4]

    • Relevance: Authoritative source for pKa values of Azetidine (11.3) vs Piperidine (11.2).

Sources

Safety & Regulatory Compliance

Safety

4-[(Azetidin-1-yl)methyl]benzonitrile proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5).[1] As a Senior Application Scientist, I have structured this not merely as a list of ru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 4-[(Azetidin-1-yl)methyl]benzonitrile (CAS: 1851533-63-5).[1]

As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-based operational workflow . This compound combines a strained azetidine ring with an aromatic nitrile, creating a unique dual-hazard profile (reactivity + toxicity) that demands specific segregation strategies to prevent accidental cyanide generation or uncontrolled ring-opening polymerization.[1]

Part 1: Executive Safety & Action Card

IMMEDIATE ACTION: WASTE SEGREGATION

  • Primary Hazard: Acute Toxicity & Irritant .[1] Potential for HCN release if acidified.[1]

  • Critical Segregation: NEVER mix with Acids or Strong Oxidizers .[1]

  • Waste Stream: Non-Halogenated Organic (unless mixed with halogens).[1][2]

  • Disposal Method: High-Temperature Incineration via licensed contractor.[1]

Part 2: Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactive moieties.[1] The molecule contains two distinct functional groups that dictate its waste classification.[1]

FeatureChemical MoietyHazard ImplicationDisposal Constraint
A Azetidine Ring Strained 4-membered amine.[1][3][4] High ring strain (~26 kcal/mol).[1] Basic.Reactivity Risk: Vulnerable to acid-catalyzed ring opening.[1] Can polymerize exothermically.[1]
B Benzonitrile Group Aromatic cyano group (-CN).[1]Toxicity Risk: Metabolizes to release cyanide in vivo.[1] Hydrolyzes to acid/amide.[1] HCN Precursor in acidic waste streams.[1]
C Benzylic Amine C-N bond adjacent to aromatic ring.[1]Oxidation Risk: Susceptible to oxidation; do not store with peroxides or nitrates.[1]

Physical State: Typically a solid or viscous oil (depending on purity/salt form).[1] Solubility: Soluble in organic solvents (DCM, DMSO, Methanol); sparingly soluble in water.[1]

Part 3: Waste Classification & Segregation Protocol

Correct classification is the single most critical step to prevent "lab pack" rejection or dangerous reactions in the waste drum.[1]

The "Golden Rule" of Nitrile/Amine Disposal

Do NOT place this compound in the "Acid Waste" stream.

  • Mechanism of Failure: Acidification of the nitrile group (especially in the presence of water) can lead to hydrolysis.[1] While aromatic nitriles are more stable than aliphatic ones, the azetidine nitrogen is basic.[1] Acidification will protonate the amine, potentially initiating ring-opening reactions or solubilizing the compound, increasing dermal absorption risks for waste handlers.[1]

  • Correct Stream: Basic/Neutral Organic Waste .

Waste Stream Decision Matrix
  • Scenario A: Pure Substance (Expired/Unwanted) [1]

    • Classification: Hazardous Waste (Toxic/Irritant).[1]

    • Action: Leave in original container if possible.[1][5] Label as "Pure Chemical for Disposal."[1]

  • Scenario B: Solubilized in Organic Solvent (e.g., DCM, Ethyl Acetate) [1]

    • Classification: Flammable/Toxic Organic Waste.[1]

    • Action: Bulking into "Non-Halogenated" or "Halogenated" solvent drums is acceptable ONLY IF the pH of the drum is neutral/basic.[1]

  • Scenario C: Aqueous Mother Liquor

    • Classification: Toxic Aqueous Waste.[1][2]

    • Action: Adjust pH to >9 (using NaOH) to ensure amine stability and prevent volatile HCN formation before bottling.[1]

Part 4: Operational Disposal Procedures

Workflow 1: Solid Waste (Contaminated Debris)

For gloves, paper towels, and weighing boats.[1]

  • Containment: Place all solid debris immediately into a clear, 6-mil polyethylene bag .

  • Double Bagging: Seal the first bag and place it inside a second bag (or a dedicated solid waste drum).

  • Labeling: Tag with "Solid Debris Contaminated with Toxic Organics (Nitriles/Amines)."

  • Disposal: Incineration.

Workflow 2: Liquid Waste (Reaction Mixtures)
  • Quenching (If Reactive): If the azetidine was used as a nucleophile, ensure no unreacted electrophiles (e.g., acid chlorides) remain.[1] Quench with Methanol/Water.[1]

  • pH Check: Verify pH is ≥ 7 . If acidic, neutralize carefully with Sodium Bicarbonate (sat.[1] aq.) or Triethylamine.[1]

  • Transfer: Pour into a High-Density Polyethylene (HDPE) or Glass waste container.

    • Note: Avoid metal containers if the waste is corrosive or if metal catalysis of the azetidine is a concern.[6]

  • Headspace: Leave 10% headspace to accommodate thermal expansion.[1]

Workflow 3: Empty Container Management

RCRA "Empty" Standard:

  • Triple Rinse: Rinse the empty bottle 3 times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all rinsates into the Liquid Hazardous Waste container (NOT down the drain).

  • Defacing: Cross out the label and mark "Empty - Triple Rinsed."[1]

  • Disposal: Discard cap separately; place bottle in glass recycling or trash depending on local facility rules.

Part 5: Spill Response & Decontamination

PPE Required: Nitrile gloves (double gloved recommended due to azetidine permeability), Lab coat, Safety goggles, NIOSH-approved respirator (if dust/aerosol is present).[1]

Step-by-Step Decontamination:

  • Isolate: Evacuate the immediate area.

  • Absorb: Cover liquid spills with Vermiculite or Chemizorb® .[1] Do NOT use paper towels for large spills (increases surface area for evaporation).[1]

  • Sweep: Use a spark-proof dustpan to collect the absorbed material.[1]

  • Surface Decontamination:

    • Wipe the surface with 10% Bleach solution (Sodium Hypochlorite).[1]

    • Reasoning: Bleach oxidizes the amine and hydrolyzes/oxidizes the nitrile, breaking down the hazardous structure.

    • Wait 10 minutes, then rinse with water.[1]

  • Disposal: Treat all cleanup materials as Hazardous Solid Waste (Workflow 1).

Part 6: Visualizations (Graphviz)

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for categorizing 4-[(Azetidin-1-yl)methyl]benzonitrile waste to ensure regulatory compliance and safety.

WasteDisposal Start Waste Generation: 4-[(Azetidin-1-yl)methyl]benzonitrile State Physical State? Start->State Solid Solid / Debris State->Solid Liquid Liquid / Solution State->Liquid Pure Pure Chemical? Solid->Pure Debris Gloves/Wipes Solid->Debris Solvent Solvent Base? Liquid->Solvent Bin_Solid Hazardous Solid Waste (Incineration) Pure->Bin_Solid Debris->Bin_Solid Halo Halogenated (DCM, Chloroform) Solvent->Halo NonHalo Non-Halogenated (MeOH, Acetone) Solvent->NonHalo Aqueous Aqueous Solvent->Aqueous pHCheck CRITICAL: Check pH Is it Acidic? Halo->pHCheck NonHalo->pHCheck Aqueous->pHCheck Neutralize Neutralize with Base (Target pH > 7) pHCheck->Neutralize Yes (Risk of HCN/Ring Open) Bin_Halo Halo-Organic Waste (pH Neutral) pHCheck->Bin_Halo No (Neutral/Basic) Bin_NonHalo Non-Halo Organic Waste (pH Neutral) pHCheck->Bin_NonHalo No (Neutral/Basic) Neutralize->Bin_Halo Neutralize->Bin_NonHalo

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130159686, 4-(Azetidin-1-ylmethyl)benzonitrile. Retrieved from [Link][1][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1][8] Chapter 8, Management of Waste. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: 4-[(Azetidin-1-yl)methyl]benzonitrile. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-[(Azetidin-1-yl)methyl]benzonitrile

CAS Number: 1851533-63-5 Molecular Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol [1] Executive Summary: The "Precautionary Principle" As a Senior Application Scientist, I advise treating 4-[(Azetidin-1-yl)methyl]benzo...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1851533-63-5 Molecular Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol [1]

Executive Summary: The "Precautionary Principle"

As a Senior Application Scientist, I advise treating 4-[(Azetidin-1-yl)methyl]benzonitrile not merely as a reagent, but as a bioactive intermediate with a dual-hazard profile. Its structure combines a benzonitrile core (potential metabolic toxicity) with an azetidine ring (high ring strain, basicity, and potential alkylating properties).

Immediate Directive:

  • Treat as: Acute Toxin (Oral/Dermal/Inhalation) & Severe Irritant.[2]

  • Critical Control: Handle exclusively within a certified chemical fume hood.

  • Storage: Hygroscopic and potentially heat-sensitive. Store at 2–8°C under inert gas (Argon/Nitrogen).

Technical Hazard Analysis & Risk Assessment

This compound presents specific risks derived from its pharmacophore elements.[2][3] Understanding why these precautions exist ensures better compliance than simple rule-following.

Structural MotifAssociated Hazard MechanismOperational Implication
Benzonitrile Moiety Metabolic Toxicity: Benzonitriles can undergo hepatic metabolism (via CYP450) to release cyanide ions in vivo, though typically slower than inorganic cyanides.Do not ingest. In case of significant exposure, medical monitoring for hypoxia is required.
Azetidine Ring Reactivity & Basicity: The 4-membered nitrogen ring is highly strained. It is a strong nucleophile and can be susceptible to ring-opening reactions, making it a potential skin sensitizer or irritant.Avoid Acid Contact. Exothermic reactions may occur with strong acids. Wear double gloves to prevent transdermal absorption.
Benzylic Amine CNS Activity: Structural analogs (benzylamines) often possess Central Nervous System activity.Avoid Inhalation. Aerosols or dusts may cause rapid systemic absorption.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for novel nitrogenous heterocycles. Use this tiered protection system.

Tier 1: Standard Handling (Weighing < 100 mg)
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses do not seal against vapors.

  • Hands: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

    • Protocol: Change outer gloves immediately upon any splash or every 30 minutes.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Long pants, closed-toe leather/composite shoes.

Tier 2: High-Risk Operations (Synthesis, Spill Cleanup, > 100 mg)
  • Respiratory: If working outside a fume hood (strongly discouraged) or cleaning spills, use a Full-Face Respirator with Multi-Purpose (ABEK) cartridges (Organic Vapor + Acid Gas + Ammonia/Amine).

  • Body: Tyvek® chemical-resistant sleeves or apron over the lab coat.

Operational Protocols: Step-by-Step

A. Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Labeling: Mark the container with "TOXIC" and "MOISTURE SENSITIVE."

  • Environment: Store in a dedicated tox-box within a refrigerator (2–8°C ).

  • Atmosphere: If the seal is broken, purge the headspace with Argon or Nitrogen before resealing to prevent hydrolysis of the azetidine ring.

B. Weighing & Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO , Methanol , or Dichloromethane (DCM) .

    • Note: DMSO enhances skin permeability. If dissolved in DMSO, the compound will penetrate gloves and skin faster. Extreme caution required.

  • Weighing Protocol:

    • Place the analytical balance inside the fume hood or use a static-free weighing funnel.

    • Tare the receiving vial (pre-filled with solvent if possible to avoid dust).

    • Transfer solid using a disposable spatula.

    • Immediately wipe the balance area with a methanol-dampened tissue; dispose of tissue as solid hazardous waste.

C. Experimental Workflow Visualization

SafeHandling Receipt Receipt & Inspection (Fume Hood) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Log & Label Weighing Weighing (Closed Balance/Hood) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Add Solvent Usage Experimental Use (Closed System) Solubilization->Usage Transfer Usage->Storage Reseal & Purge Waste Waste Disposal (High Temp Incineration) Usage->Waste Quench & Bin

Figure 1: Safe Handling Lifecycle for 4-[(Azetidin-1-yl)methyl]benzonitrile. Note the feedback loop for proper resealing.

Emergency Response Procedures

Accidental Release (Spill)

Do not attempt to clean large spills (>5g or >10mL) alone.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full-face respirator and chemical-resistant apron.

  • Contain: Surround the spill with absorbent pillows or "snakes."

  • Neutralize/Absorb:

    • Liquids: Use Vermiculite or Universal Absorbent Pads.

    • Solids: Cover with wet paper towels (to prevent dust) and scoop carefully.

  • Clean: Wipe surface with 10% bleach solution (oxidizes traces), followed by water.

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[4] Seek medical attention.

  • Skin Contact: Wash with soap and copious water.[2][3][4][5][6] Do not use ethanol (may increase absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Transport to ER immediately; mention "Benzonitrile derivative."

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Type of Spill? Start->Type Solid Solid/Dust Type->Solid Liquid Liquid/Solution Type->Liquid Size Volume? Small < 5g / 5mL Size->Small Large > 5g / 5mL Size->Large Solid->Size Liquid->Size ActionSmall Absorb/Sweep (Double Gloves, Hood On) Small->ActionSmall ActionLarge Evacuate Lab Call EHS/HazMat Large->ActionLarge

Figure 2: Decision logic for immediate spill response.

Disposal & Waste Management

Never dispose of this compound down the drain. Benzonitriles are hazardous to aquatic life and can disrupt water treatment processes.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, tissues.Hazardous Solid Waste Bin (Incineration).
Liquid Waste Mother liquors, reaction mixtures, dissolved reagents.Organic Solvent Waste (Halogenated or Non-Halogenated depending on solvent).
Sharps Needles/Syringes used for transfer.Bio/Chem Sharps Container (Do not recap needles).

Labeling Requirement: Waste tags must explicitly list "4-[(Azetidin-1-yl)methyl]benzonitrile" and check "Toxic" and "Irritant."

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130159686, 4-(Azetidin-1-ylmethyl)benzonitrile. PubChem. [Link][1]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vumc.org. [Link]

Sources

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